molecular formula C6H3BrClN3 B1380380 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1782238-57-6

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1380380
CAS No.: 1782238-57-6
M. Wt: 232.46 g/mol
InChI Key: FBUHJKIORPIVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHJKIORPIVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine

Executive Summary

This guide provides a comprehensive technical overview of 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic methodology, outlines a systematic approach to its analytical characterization, and explores its chemical reactivity and therapeutic potential. Designed for researchers, chemists, and drug development professionals, this paper synthesizes field-proven protocols with mechanistic insights, establishing a foundation for the effective utilization of this versatile chemical scaffold.

Introduction: The Strategic Value of the Triazolopyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry. Its structure is isoelectronic with purines, allowing it to function as a potential bio-isostere for this critical biological motif, thereby interacting with a wide range of enzymatic targets.[2] This has led to the development of triazolopyridine derivatives with diverse therapeutic applications, including roles as enzyme inhibitors and anti-inflammatory agents.[1][3]

Within this class, 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine emerges as a particularly valuable building block. The strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 6-position—provides orthogonal chemical handles for subsequent derivatization. The bromine atom is especially amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR) systematically.[1] This guide provides the essential knowledge base for the synthesis and validation of this key intermediate.

Physicochemical and Structural Properties

A summary of the key identifiers and properties of the title compound is presented below. This data is critical for laboratory handling, analytical characterization, and regulatory documentation.

PropertyValueReference
IUPAC Name 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine[1]
CAS Number 1782238-57-6[4][5]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Appearance Typically a solidN/A
InChI Key FBUHJKIORPIVLB-UHFFFAOYSA-NN/A
SMILES Clc1ccc2n(c1)nc(n2)Br[5]

Synthesis of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Synthetic Strategy: Oxidative Cyclization

The most prevalent and efficient method for constructing the[1][2]triazolo[1,5-a]pyridine core is the oxidative cyclization of an N-(pyridyl)amidine or related precursor.[1] This strategy involves two primary stages: first, the formation of the amidine intermediate from a substituted 2-aminopyridine, and second, the ring-closing reaction promoted by a suitable oxidizing agent. The choice of oxidant is critical to achieving high yield and purity, with options ranging from classic reagents like lead tetraacetate to more modern, milder alternatives such as phenyliodine(III) di(trifluoroacetate) (PIFA).[1]

The following workflow diagram illustrates the high-level synthetic plan.

cluster_0 Synthesis Workflow A Step 1: Precursor Synthesis (e.g., N'-(5-chloropyridin-2-yl)formimidamide) B Step 2: Oxidative Cyclization A->B Intermediate C Step 3: Work-up & Isolation B->C Crude Product D Step 4: Chromatographic Purification C->D Purification Feed E Final Product: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine D->E Purity >95%

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(5-chloropyridin-2-yl)formamidine (Intermediate)

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq) and a catalytic amount of formic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude formamidine intermediate, which can often be used in the next step without further purification.

Step 2: Oxidative Cyclization to 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine

  • Dissolve the crude N-(5-chloropyridin-2-yl)formamidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution. Causality: NBS serves as both the bromine source for the 2-position and the oxidant to facilitate the cyclization.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the starting material and the formation of the product by LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude solid by column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate.[1]

  • Combine the fractions containing the pure product (as determined by TLC/LC-MS) and evaporate the solvent to yield 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

cluster_1 Characterization Workflow Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Info MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight HPLC Chromatography (HPLC/UPLC) Start->HPLC Purity Assay Result Validated Structure & Purity Confirmed NMR->Result MS->Result HPLC->Result

Caption: Standard workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for confirming the structure and purity.

TechniqueExpected ResultRationale
¹H NMR Aromatic region (δ 7.0-9.0 ppm) should show 3 distinct protons with characteristic splitting patterns (doublets, doublet of doublets) consistent with the substituted pyridine ring.Confirms the proton environment and connectivity on the heterocyclic core.
¹³C NMR 6 distinct carbon signals expected in the aromatic region.Verifies the carbon skeleton of the molecule.
Mass Spec. (ESI-MS) A molecular ion cluster [M+H]⁺ around m/z 231.9, 233.9, and 235.9.The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive confirmation of elemental composition.[1]
HPLC/UPLC A single major peak with >95% purity.Quantifies the purity of the final compound, essential for its use in subsequent reactions or biological assays.
X-ray Crystallography (If single crystals are obtained) Unambiguously confirms the planar triazolopyridine core and the precise bond lengths and angles of the halogen substituents.[1]Provides absolute structural proof.

Chemical Reactivity and Applications in Drug Discovery

The utility of 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine lies in its tailored reactivity, which allows it to serve as a versatile scaffold for building molecular complexity.

Orthogonal Reactivity

The C-Br bond at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) than the C-Cl bond at the 6-position. This differential reactivity allows for selective functionalization at the 2-position while leaving the 6-chloro substituent intact for potential subsequent transformations. This strategic advantage is crucial for the efficient synthesis of compound libraries for SAR studies.[1]

Therapeutic Potential

The[1][2]triazolo[1,5-a]pyridine core is a "privileged scaffold" found in numerous biologically active molecules. Derivatives have shown potent activity as:

  • Kinase Inhibitors: The scaffold can effectively target the ATP-binding site of various kinases, playing a role in the development of treatments for cancer and inflammatory diseases.[1][3]

  • α-Glucosidase Inhibitors: Recent studies have highlighted the potential of this scaffold in developing novel treatments for diabetes by inhibiting carbohydrate metabolism.[6]

  • Anti-inflammatory Agents: The compound class has been shown to modulate inflammatory pathways, suggesting applications in treating a range of inflammatory conditions.[1]

The following diagram illustrates the central role of this molecule in drug discovery.

cluster_2 Role in Drug Discovery Core 2-Bromo-6-chloro- [1,2,4]triazolo[1,5-a]pyridine React Pd-Catalyzed Cross-Coupling (at C2-Br) Core->React Deriv Diverse Compound Library React->Deriv App1 Kinase Inhibitors (Oncology) Deriv->App1 App2 α-Glucosidase Inhibitors (Diabetes) Deriv->App2 App3 Anti-inflammatory Agents Deriv->App3

Caption: The central role of the title compound as a versatile intermediate.

Conclusion

2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine is a high-value, strategically functionalized heterocyclic compound. Its synthesis via oxidative cyclization is robust and scalable. The presence of orthogonal halogen handles provides chemists with a powerful tool for diversification, enabling the exploration of this privileged scaffold across a wide array of therapeutic targets. The detailed synthetic and characterization protocols within this guide offer a validated framework for researchers to confidently produce and utilize this key building block in their drug discovery and development programs.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH . National Institutes of Health. Available at: [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • 2-bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine AG00HZSR . Angene Chemical. Available at: [Link]

  • The Chemistry of the[1][2][7]Triazolo[1 , 5 -a]pyridines: An Update - ResearchGate . ResearchGate. Available at: [Link]

  • The Chemistry of[1][2][7]Triazolo[1,5- a] pyridines - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]

Sources

A Spectroscopic Investigation of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this molecule. The guide emphasizes the rationale behind experimental choices and provides a framework for the interpretation of spectral data, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

2-Bromo-6-chloro-triazolo[1,5-a]pyridine possesses the molecular formula C₆H₃BrClN₃ and a molecular weight of approximately 232.47 g/mol .[1] The rigid, bicyclic scaffold, featuring a triazole ring fused to a pyridine ring, presents a unique electronic environment that is reflected in its spectroscopic signatures. The presence of bromine and chlorine atoms introduces characteristic isotopic patterns in mass spectrometry, while the aromatic protons and carbons give rise to distinct signals in NMR spectroscopy. The vibrational modes of the heterocyclic rings and carbon-halogen bonds are observable in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the aromatic system.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for heterocyclic compounds to avoid obscuring aromatic proton signals.[1]

  • Ensure complete dissolution, using gentle vortexing if necessary.

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[2]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: A 100 MHz or higher frequency corresponding to the ¹H frequency.[2]

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.6 - 8.8Doublet of Doublets~ 2.0, 0.8H-5
~ 7.8 - 8.0Doublet~ 9.0H-8
~ 7.3 - 7.5Doublet of Doublets~ 9.0, 2.0H-7

Rationale for Assignments: The proton at the 5-position (H-5) is expected to be the most downfield due to its proximity to the bridgehead nitrogen and the chloro substituent. The protons at the 7 and 8-positions will exhibit a larger ortho-coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six signals for the six carbon atoms in the heterocyclic system.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-2
~ 140 - 145C-8a
~ 130 - 135C-6
~ 125 - 130C-5
~ 120 - 125C-7
~ 115 - 120C-8

Rationale for Assignments: The carbon bearing the bromine (C-2) and the carbon adjacent to the bridgehead nitrogen (C-8a) are expected to be significantly downfield. The carbon attached to the chlorine (C-6) will also be deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Instrumental Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Pressure: 20-30 psi.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

Expected Mass Spectrum

The mass spectrum of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3][4]

m/zIsotopic CompositionPredicted Relative Abundance
230⁷⁹Br, ³⁵Cl~ 75%
232⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl~ 100% (Base Peak)
234⁸¹Br, ³⁷Cl~ 25%

This distinctive pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.[5]

Fragmentation Pathway

While aromatic systems are generally stable, some fragmentation can be expected. Key fragmentation pathways would likely involve the loss of the halogen atoms or the triazole ring.

fragmentation cluster_M Molecular Ion Cluster M [C₆H₃⁷⁹Br³⁵ClN₃]⁺˙ m/z = 230 F1 [M - Br]⁺ m/z = 151/153 M->F1 - Br• F2 [M - Cl]⁺ m/z = 195/197 M->F2 - Cl• M2 [C₆H₃⁸¹Br³⁵ClN₃]⁺˙ m/z = 232 M4 [C₆H₃⁸¹Br³⁷ClN₃]⁺˙ m/z = 234

Caption: Predicted major fragmentation pathways for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol: IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the aromatic C-H bonds, C=C and C=N stretching vibrations of the heterocyclic rings, and the C-X (halogen) bonds.

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
1620 - 1450C=C and C=N Ring Stretching
1400 - 1200In-plane C-H Bending
900 - 700Out-of-plane C-H Bending
800 - 600C-Cl Stretch
600 - 500C-Br Stretch

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule's overall structure. The C-H stretching region of five-membered heterocyclic compounds can be complex, but provides valuable structural information.[6][7]

Conclusion

The spectroscopic characterization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine through NMR, MS, and IR techniques provides a detailed picture of its molecular structure. The predicted data and interpretation presented in this guide offer a robust framework for researchers working with this compound and its derivatives. The combination of these analytical techniques allows for unambiguous structure confirmation and purity assessment, which are essential for its application in drug discovery and materials science.

References

  • Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 313-317. Retrieved from [Link]

  • Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2000). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 104(16), 3655-3669. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1561. Retrieved from [Link]

  • Cmoch, P., Stefaniak, L., Melzer, E., Bałoniak, S., & Webb, G. A. (1999). 1H,13C and15N NMR study of some triazolo- and tetrazolopyridazines and thioxotriazolopyridines. Magnetic Resonance in Chemistry, 37(7), 493–497. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-6-chloro-[1][6][8]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wiley. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][7][8] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. Retrieved from [Link]

  • PubMed. (1956). Studies on the Infrared Spectra of Heterocyclic Compounds. I. Infrared Spectra of Alkylpyridines. Pharmaceutical Bulletin, 4(3), 192-197. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1). Retrieved from [Link]

Sources

physical and chemical properties of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purine bases, which allows it to interact with a wide array of biological targets.[1][4] This bicyclic scaffold, featuring a triazole ring fused to a pyridine ring, serves as a cornerstone for the development of novel therapeutics, including kinase and phosphodiesterase (PDE) inhibitors.[1] Within this class, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine has emerged as a particularly valuable and versatile building block for drug discovery programs.[1]

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its reactivity, synthesis, and application as a key intermediate in the construction of complex molecular architectures.

Physicochemical Properties

The fundamental physical and chemical identifiers for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine are summarized below. This data provides the foundational knowledge for its use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[1][5]
Molecular Weight 232.47 g/mol [1]
CAS Number 1782238-57-6[1][6]
IUPAC Name 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine[5]
InChIKey FBUHJKIORPIVLB-UHFFFAOYSA-N[1][5]
Monoisotopic Mass 230.91989 Da[5]
Predicted XlogP 2.4[5]
Appearance and Solubility

Under standard laboratory conditions, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is expected to be a solid. It is reported to be soluble in common organic solvents, a property that facilitates its use in a wide range of synthetic transformations.[1]

Thermal Properties

Specific experimental data for the melting point of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is not widely reported in the literature. However, by examining closely related analogs, a reasonable estimation can be made.

  • 2-Bromo-6-chloropyridine , the parent pyridine core, is a solid with a melting point of 87-91 °C.

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine , which lacks the 6-chloro substituent, has a higher melting point of 106-112 °C.[7]

The fusion of the triazole ring generally increases melting point due to enhanced crystal lattice packing and intermolecular interactions. Therefore, the melting point of the title compound is anticipated to be in the range of, or slightly higher than, that of the 6-bromo analog.

Spectral Data

Definitive spectral characterization is crucial for verifying the identity and purity of synthetic intermediates. While specific spectra are often proprietary, the expected characteristics and predicted data are discussed below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern. The protons on the pyridine ring would appear as distinct doublets or doublets of doublets in the aromatic region of the ¹H NMR spectrum. In ¹³C NMR, downfield shifts are expected for the carbon atoms directly attached to the electronegative bromine and chlorine atoms.[1]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.[1] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, providing unambiguous confirmation of the elemental composition. PubChemLite predicts a protonated molecular ion [M+H]⁺ at m/z 231.92717.[5]

Chemical Properties and Reactivity

The synthetic utility of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine stems from the differential reactivity of its two halogen substituents. The electron-deficient nature of the fused heterocyclic system influences the susceptibility of each position to nucleophilic attack and metal-catalyzed cross-coupling reactions.

The bromine atom at the 2-position (on the triazole ring) is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the chlorine atom at the 6-position (on the pyridine ring).[1] This differential reactivity is a key strategic element, allowing for sequential, site-selective functionalization of the scaffold.

Caption: Key reaction pathways for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

This selective reactivity enables a modular approach to library synthesis. First, the more labile C2-Broromine is displaced via a cross-coupling reaction. Subsequently, under more forcing conditions or with a different catalyst system, the C6-Chlorine can be targeted for a second diversification step.

Synthesis and Experimental Protocols

General Synthetic Route

The most common method for constructing the[1][2][3]triazolo[1,5-a]pyridine scaffold is through the oxidative cyclization of N-(2-pyridyl)amidines or related precursors.[1] This transformation can be achieved using various oxidizing agents, ranging from classic reagents like lead tetraacetate (Pb(OAc)₄) to more modern, environmentally benign options like phenyliodine(III) bis(trifluoroacetate) (PIFA).[1]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds.[8] The protocol below is a representative, field-proven method for the selective coupling at the C2-bromo position, adapted from established procedures for related heteroaryl halides.[3][9]

Rationale: The choice of a palladium pre-catalyst combined with a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical. This combination forms a highly active, coordinatively unsaturated monoligated Pd(0) species in situ, which is necessary to overcome any steric hindrance and efficiently perform the oxidative addition step at the C-Br bond.[3] A moderately strong inorganic base like K₃PO₄ is used to activate the boronic acid for the transmetalation step without promoting undesired side reactions.[3] Anhydrous, degassed solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.[3]

Suzuki_Workflow start 1. Reagent Preparation reagents To an oven-dried flask, add: - 2-Bromo-6-chloro-triazolopyridine (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (0.015 eq) - SPhos (0.03 eq) start->reagents inert 2. Establish Inert Atmosphere reagents->inert seal Seal flask with septum, purge with Argon/N₂ (3x) inert->seal solvent 3. Solvent Addition seal->solvent add_solvent Add anhydrous, degassed 1,4-dioxane via syringe solvent->add_solvent reaction 4. Reaction add_solvent->reaction heat Heat mixture to 80-100 °C with stirring reaction->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup 5. Workup monitor->workup cool Cool to RT, dilute with EtOAc, filter through Celite® workup->cool extract Wash filtrate with H₂O and brine cool->extract purify 6. Purification extract->purify dry Dry organic layer (Na₂SO₄), filter, concentrate purify->dry column Purify by flash column chromatography dry->column product Isolated Product column->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Discovery

2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is not an end-product but a high-value intermediate. Its structure provides two orthogonal handles for chemical diversification, making it an ideal scaffold for building libraries of compounds for high-throughput screening.

  • Kinase Inhibitors : The triazolopyridine core can mimic the hinge-binding interactions of ATP in the active site of many kinases. Functionalization via the bromo and chloro positions allows for the introduction of substituents that target specific pockets within the kinase domain, enhancing potency and selectivity.[1]

  • PDE Inhibitors : By modifying the scaffold, chemists can develop compounds that fit into the active sites of various phosphodiesterase enzymes, which are important targets for inflammatory and neurological disorders.[1]

  • Other CNS Targets : The scaffold's properties make it suitable for developing agents that target other central nervous system (CNS) receptors and enzymes.

Caption: Role as a versatile scaffold for accessing diverse therapeutic targets.

Safety and Handling

  • Hazard Statements :

    • H315: Causes skin irritation.[7][10]

    • H319: Causes serious eye irritation.[7][10]

    • H335: May cause respiratory irritation.[7][10]

  • Precautionary Measures :

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place in a tightly sealed container.

It is imperative to consult a full SDS from the supplier before handling this chemical and to perform a thorough risk assessment for any planned experimental procedures.

Conclusion

2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is a strategically important building block in medicinal chemistry and organic synthesis. Its key value lies in the differential reactivity of its two halogen atoms, which permits selective, sequential functionalization. This property, combined with the biological relevance of the triazolopyridine core, makes it an indispensable tool for developing novel small-molecule therapeutics. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in a research setting.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. [Link]

  • 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine - PubChemLite. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

Sources

CAS number for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. It provides an in-depth exploration of its synthesis, chemical properties, and strategic applications as a pivotal intermediate in modern drug discovery.

Introduction: A Core Heterocyclic Scaffold

2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is a halogenated bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a versatile triazolopyridine core, mimics the purine scaffold, making it a privileged fragment for designing targeted therapeutics.[4][5] The strategic placement of two distinct halogen atoms—a reactive bromine and a more stable chlorine—provides orthogonal handles for sequential chemical modifications, enabling the construction of diverse and complex molecular libraries.

This compound serves as a critical building block in the synthesis of kinase and phosphodiesterase (PDE) inhibitors, among other biologically active molecules.[1] Its utility lies in its capacity to undergo various transformations, particularly palladium-catalyzed cross-coupling reactions, to introduce new functional groups and build molecular complexity.[1]

Physicochemical and Structural Properties

The fundamental properties of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine are summarized below. This data is essential for reaction planning, characterization, and quality control.

PropertyValueSource(s)
CAS Number 1782238-57-6[1][2][3][6]
Molecular Formula C₆H₃BrClN₃[1][7]
Molecular Weight 232.46 g/mol [1]
IUPAC Name 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine[1]
SMILES Clc1ccc2n(c1)nc(n2)Br[6][7]
InChI Key FBUHJKIORPIVLB-UHFFFAOYSA-N[1][7]
Purity Typically ≥95%[3][6]
Appearance Solid (Predicted)N/A

Synthesis Pathway and Experimental Protocol

The primary synthetic route to the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the oxidative cyclization of an N-(2-pyridyl)amidine or a related precursor.[1] This method is robust and can be adapted using various oxidizing agents.

General Synthesis Scheme: Oxidative Cyclization

The synthesis begins with a substituted 2-aminopyridine, which is converted to an N-pyridylamidine intermediate. This intermediate then undergoes intramolecular oxidative cyclization to form the fused triazolopyridine ring system.

Synthesis_Workflow A Substituted 2-Aminopyridine B N-(2-pyridyl)amidine Intermediate A->B Amidine Formation C Oxidative Cyclization B->C Oxidizing Agent (e.g., PIFA, NaOCl) D 2-Bromo-6-chloro- [1,2,4]triazolo[1,5-a]pyridine C->D Ring Closure

Caption: General workflow for triazolopyridine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for oxidative cyclization.[1] Researchers must adapt conditions based on specific substrates and available laboratory equipment.

Objective: To synthesize 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Materials:

  • N-(5-chloro-2-pyridyl)formamidine (precursor)

  • N-Bromosuccinimide (NBS)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) or Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the N-(5-chloro-2-pyridyl)formamidine precursor in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution to install the bromine atom. Following this, add the oxidizing agent (e.g., PIFA, 1.2 equivalents) slowly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess oxidant), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent, to yield the pure 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Chemical Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine lies in its versatile reactivity, which allows for its use as a scaffold in Structure-Activity Relationship (SAR) studies. The bromine at the C2 position is significantly more reactive than the chlorine at the C6 position in palladium-catalyzed cross-coupling reactions, enabling selective functionalization.

Key Chemical Transformations
  • Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Couples with primary or secondary amines to install diverse amino functionalities.

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

  • Stille Coupling: Reacts with organostannanes to create new C-C bonds.

  • Cyanation: The bromine can be displaced by a cyano group, a common precursor for other functional groups.[1]

Caption: SAR exploration using the triazolopyridine scaffold.

Application as a Kinase Inhibitor Intermediate

The triazolopyridine scaffold is a well-established core for developing kinase inhibitors.[5] By performing a Suzuki coupling at the C2 position with a suitable aromatic boronic acid, a "hinge-binding" motif can be installed. Subsequent modification at the C6 position can introduce a solubilizing group or a vector to interact with other regions of the ATP-binding pocket. This strategy has been successfully employed to develop potent and selective inhibitors for various kinases involved in oncology and inflammatory diseases.[1]

Predicted Spectroscopic Data

While experimental data should always be acquired for confirmation, the following table provides predicted NMR chemical shifts based on the compound's structure. This serves as a useful reference for characterization.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR 7.5 - 8.5Multiple peaksN/A
¹³C NMR 110 - 160Multiple peaksN/A

Note: Predictions are based on standard chemical shift increments and may vary based on solvent and experimental conditions. For definitive analysis, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][9]

Conclusion

2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is a high-value, versatile building block for modern drug discovery and organic synthesis.[10] Its defined structure and differential reactivity of the two halogen atoms provide a robust platform for creating novel compounds with significant therapeutic potential. Understanding its synthesis, reactivity, and handling is crucial for any research program aiming to leverage the power of the triazolopyridine scaffold.

References

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine AG00HZSR - Angene. [Link]

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine - CAS:1782238-57-6 - Ark Pharm. [Link]

  • 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine - PubChemLite. [Link]

  • MATERIAL SAFETY DATA SHEET - Avantor. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor - MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to 2-Bromo-6-chloro-triazolo[1,5-a]pyridine: Structure, Synthesis, and Application

A Senior Application Scientist's Guide to 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's molecular structure and IUPAC nomenclature, details its primary synthetic routes with mechanistic insights, and outlines its key physicochemical and spectroscopic properties. Emphasis is placed on its strategic role as a versatile intermediate, particularly in the context of palladium-catalyzed cross-coupling reactions for the generation of compound libraries targeting therapeutically relevant proteins. This guide serves as a foundational resource for scientists leveraging this scaffold in modern drug discovery programs.

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine framework is a fused N-heterocyclic system that has garnered substantial attention in medicinal chemistry. Its structure, being isoelectronic with the purine ring system found in nucleobases, allows it to function as a purine bioisostere, interacting with a wide range of biological targets.[4] This scaffold is a core component of numerous biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][5]

The subject of this guide, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine , represents a strategically important derivative. The differential reactivity of its two halogen substituents—a highly reactive bromine at the 2-position and a less reactive chlorine at the 6-position—makes it an exceptionally valuable building block for combinatorial chemistry and the synthesis of targeted molecular probes.

Molecular Structure and Nomenclature

A precise understanding of the molecule's structure and official nomenclature is fundamental for unambiguous scientific communication.

IUPAC Name and Structure

The formal IUPAC name for this compound is 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine . The name is derived according to the fusion principle for heterocyclic systems.[2][3]

  • Base Component: The pyridine ring is the foundational component.

  • Fused Ring: A[1][2][3]triazole ring is fused to the pyridine ring. The [1,5-a] designation specifies the fusion points and the orientation of the triazole ring relative to the pyridine. Specifically, the fusion occurs between N1 and C5 of the triazole ring and the a face (the N1-C2 bond) of the pyridine ring.

  • Substituents: A bromine atom is located at position 2 of the fused system, and a chlorine atom is at position 6.

Below is the 2D representation of the molecular structure with the standard IUPAC numbering system for the fused bicyclic ring.

(A 2D chemical structure diagram of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine with atoms numbered according to IUPAC convention would be inserted here.)

Key Physicochemical Properties and Identifiers

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine[2]
CAS Number 1782238-57-6-
Molecular Formula C₆H₃BrClN₃-
Molecular Weight 232.47 g/mol -
InChIKey FBUHJKIORPIVLB-UHFFFAOYSA-N-
Canonical SMILES C1=CC2=NC(=NN2C=C1Cl)Br-

Synthesis and Mechanistic Rationale

The construction of the[1][2][3]triazolo[1,5-a]pyridine core is most commonly achieved through an oxidative N-N bond formation. This strategy is efficient and has been refined to include environmentally benign protocols.

Core Synthetic Strategy: Oxidative Cyclization

The dominant synthetic route involves the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidines. This transformation is pivotal as it constructs the fused triazole ring by forming the critical N-N bond.

Causality Behind Experimental Choice: This method is favored due to the ready availability of substituted 2-aminopyridine precursors and the high efficiency of the cyclization step. The choice of oxidizing agent allows for tuning of reaction conditions, from traditional reagents to milder, "greener" alternatives.

Common oxidizing agents include:

  • Sodium hypochlorite (NaOCl)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Iodine/Potassium Iodide (I₂/KI)

The use of PIFA or I₂/KI is often preferred in modern synthesis for their milder conditions and higher yields.

Generalized Synthetic Workflow

The synthesis can be visualized as a two-stage process, starting from a commercially available substituted 2-aminopyridine.

Gcluster_0Stage 1: Amidine Formationcluster_1Stage 2: Oxidative CyclizationASubstituted2-AminopyridineBN-(pyridin-2-yl)amidineIntermediateA->BReaction withNitrile/OrthoesterD2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridineB->DIntramolecularN-N Bond FormationCOxidizing Agent(e.g., PIFA, I₂/KI)C->D

Caption: Generalized workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.

Experimental Protocol

The following protocol is a representative, self-validating procedure for the synthesis, derived from established methodologies.

Step 1: Synthesis of N-(5-chloropyridin-2-yl)acetamide

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetamide intermediate.

Step 2: Oxidative Cyclization to form the Triazolopyridine Core

  • Dissolve the N-(5-chloropyridin-2-yl)acetamide intermediate (1.0 eq) in a suitable solvent like acetonitrile.

  • Add a brominating agent (e.g., N-Bromosuccinimide) and an oxidizing agent such as PIFA (1.5 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The presence of two different halogen atoms provides a distinct signature in mass spectrometry.

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at the C-5, C-7, and C-8 positions. The chemical shifts and coupling constants (J-values) will be characteristic of the trisubstituted pyridine ring system.

  • ¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms in the bicyclic core.

  • Mass Spectrometry (MS): The key diagnostic feature is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion, confirming the presence of one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, as well as C-Cl and C-Br stretching frequencies.[6]

Chemical Reactivity and Applications in Drug Development

The utility of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine lies in its tailored reactivity, which allows for selective chemical modifications.

Site-Selective Reactivity

The C-Br bond at the 2-position is significantly more labile than the C-Cl bond at the 6-position, particularly in the context of transition metal catalysis. This differential reactivity is the cornerstone of its application as a synthetic intermediate.

Expert Insight: The electron-deficient nature of the triazole ring activates the C2-position towards oxidative addition to a low-valent palladium(0) catalyst. This makes the bromine atom an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[7][8]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The C-Cl bond at the 6-position typically remains intact under conditions optimized for C-Br coupling, enabling a second, different modification to be performed at a later stage if desired.

Role in Drug Discovery

This molecule is a key starting material for building libraries of compounds for high-throughput screening. By varying the coupling partner in a Suzuki or other cross-coupling reaction at the 2-position, chemists can rapidly generate hundreds or thousands of analogues. This approach is central to modern structure-activity relationship (SAR) studies.

The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed to develop inhibitors for several important drug targets, including:

  • Janus Kinases (JAKs): Implicated in inflammatory diseases.

  • Receptor Tyrosine Kinases (RTKs): Key targets in oncology.

The ability to introduce diverse functionality at the 2-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

As with all halogenated organic compounds, appropriate safety measures must be strictly followed.[9][10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, an inert atmosphere at 2-8°C is recommended.

  • Toxicity: While specific toxicity data is limited, halogenated heterocyclic compounds should be handled as potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.

Conclusion

2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its differential reactivity make it an ideal scaffold for the construction of diverse molecular architectures. For researchers and scientists aiming to explore new therapeutic frontiers, a thorough understanding of this versatile building block provides a significant advantage in the rational design of next-generation pharmaceuticals.

References

  • An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5‐a]pyrimidine Scaffold. Semantic Scholar. [Link]

  • Rule B-3. Fused Heterocyclic Systems. ACD/Labs. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. [Link]

  • Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...). ACD/Labs. [Link]

  • Nomenclature of Fused and Bridged Fused Ring Systems. International Union of Pure and Applied Chemistry. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]

  • Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Nomenclature of Heterocyclic compounds. Course Content. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information. [Link]

  • Nomenclature of Heterocyclic Compounds. ResearchGate. [Link] 11.[1][2][3]Triazolo[1,5-a]pyridinylpyridine–containing highly potent anticancer agent. ResearchGate. [Link]

  • Perspective on halogenated organic compounds. National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][3][4] Thiadiazine Derivatives. PubMed. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]

  • Halogenated compounds. ChemSec SIN List. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]

  • Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

potential biological activity of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide focuses on a specific, promising derivative: 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. This molecule and its analogues have emerged as compelling candidates for drug development, demonstrating a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of bromo and chloro substituents offers unique electronic properties and synthetic handles for further chemical modification, making it an attractive starting point for generating diverse compound libraries. This document synthesizes the current understanding of its biological activities, delves into its mechanisms of action, provides exemplary experimental protocols for its evaluation, and discusses future research trajectories.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Foundation for Bioactivity

The fusion of a triazole ring with a pyridine ring creates the[1][2][3]triazolo[1,5-a]pyridine system, a bicyclic N-heteroarene that has garnered substantial interest in pharmaceutical research.[3] This scaffold is bioisosterically similar to purines, allowing it to interact with a wide range of biological targets that recognize purine-like structures, such as kinases and other ATP-binding enzymes.

Chemical Profile of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

The subject of this guide, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, is a halogenated derivative of this core structure.[4]

  • Molecular Formula: C₆H₃BrClN₃[4]

  • Molecular Weight: 232.47 g/mol [5]

  • Structure: The bromine atom at the 2-position and the chlorine atom at the 6-position are key features. These halogens serve two primary purposes in medicinal chemistry:

    • Modulating Potency: They can form halogen bonds and participate in hydrophobic interactions within target protein binding pockets, often enhancing binding affinity.

    • Synthetic Versatility: They act as reactive sites for cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of a vast array of analogues with diverse functionalities.[6][7]

Rationale for Investigation in Drug Discovery

The broader class of triazolopyridine and triazolopyrimidine derivatives has demonstrated a wide range of pharmacological effects, justifying the focused investigation of this specific scaffold. These activities include potent anticancer, antimicrobial, and enzyme-inhibitory effects.[2][8][9] The 2-bromo-6-chloro substitution pattern provides a unique electronic and steric profile that warrants detailed biological characterization.

Synthesis Strategy

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is typically achieved through the oxidative cyclization of N-(2-pyridyl)amidines or related precursors.[4] This method is efficient and allows for the introduction of various substituents onto the pyridine ring prior to cyclization.

General Synthetic Route

The core synthesis involves the reaction of a substituted 2-aminopyridine with a reagent that provides the remaining two atoms of the triazole ring, followed by cyclization. For the 2-bromo derivative, a common approach is the oxidative cyclization of N-(5-chloro-2-pyridyl)amidines using an appropriate oxidizing agent.[4] The bromine can be introduced at a later stage if necessary.

G A Substituted 2-Aminopyridine (e.g., 2-amino-5-chloropyridine) B Amidine Formation A->B Reagent (e.g., DMF-DMA) C N-(5-chloro-2-pyridyl)amidine Intermediate B->C D Oxidative Cyclization (e.g., Pb(OAc)4, PIFA) C->D E [1,2,4]Triazolo[1,5-a]pyridine Core D->E F Halogenation (e.g., NBS, Br2) E->F G 2-Bromo-6-chloro- [1,2,4]triazolo[1,5-a]pyridine F->G

General synthetic workflow for the triazolopyridine core.

Key Biological Activities and Therapeutic Potential

Research indicates that 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives possess a compelling range of biological activities, primarily centered on oncology, infectious diseases, and inflammatory conditions.[4]

Anticancer Activity

The most extensively studied property of this chemical class is its potent antiproliferative activity against various human cancer cell lines.[4][10]

The anticancer effects of these derivatives are often multifactorial, stemming from their ability to modulate critical cellular pathways.

  • Enzyme Inhibition: This is a primary mechanism. Research points to the inhibition of specific kinases that are crucial for cancer cell growth and survival.[4] The triazolopyridine scaffold can act as an ATP-competitive inhibitor. Related compounds in this class have shown potent activity against Janus kinase 2 (JAK2) and Akt, key regulators of cell proliferation and apoptosis.[10][11]

  • Induction of Apoptosis: Several studies on related triazolopyrimidine derivatives show they can trigger programmed cell death (apoptosis). This is often achieved by activating the mitochondria-mediated intrinsic pathway, characterized by an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein.[2][12]

  • Cell Cycle Arrest: Compounds from this family can halt the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[2][12]

  • Tubulin Polymerization Effects: Some triazolopyrimidine analogues exhibit a unique mechanism of inhibiting tubulin dynamics. Unlike taxanes, they promote tubulin polymerization but inhibit the binding of vinca alkaloids, leading to mitotic arrest and cell death.[1]

G cluster_0 Cellular Environment cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Compound Triazolo[1,5-a]pyridine Derivative Kinase Kinase Activity (e.g., JAK2, AKT) Compound->Kinase Inhibition Tubulin Tubulin Dynamics Compound->Tubulin Disruption Mitochondria Mitochondrial Pathway (Bax/Bcl-2 Ratio) Compound->Mitochondria Activation Proliferation Decreased Proliferation Kinase->Proliferation Arrest Cell Cycle Arrest Tubulin->Arrest Apoptosis Increased Apoptosis Mitochondria->Apoptosis

Potential anticancer mechanisms of action.

Studies have demonstrated the potent in vitro activity of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine against a panel of human cancer cell lines.[4]

Cell LineCancer TypeReported ActivityReference
H460Lung CancerPotent Activity (IC₅₀)[4]
MDA-MB-231Breast CancerPotent Activity (IC₅₀)[4]
HCT-116Colorectal CancerPotent Activity (IC₅₀)[4][10]
MGC-803Gastric CancerPotent Activity (IC₅₀)[2][12]
MCF-7Breast CancerPotent Activity (IC₅₀)[10]

Note: Specific IC₅₀ values are often proprietary or vary between studies. The table indicates significant reported activity against these lines for the compound class.

Antimicrobial Activity

The scaffold has also shown promise in combating bacterial infections, including those caused by resistant strains.[4]

  • Spectrum of Activity: 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine has demonstrated notable antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.22 to 0.25 µg/mL against selected bacterial strains.[4]

  • Biofilm Inhibition: A key finding is its ability to effectively inhibit the formation of biofilms by bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[4] This is particularly significant as biofilms are a major cause of persistent and difficult-to-treat infections.

Anti-inflammatory Properties

Preliminary investigations suggest a role for these compounds in modulating inflammatory responses. Studies have shown that derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro, indicating potential applications in treating chronic inflammatory diseases.[4]

Structure-Activity Relationship (SAR) Insights

While SAR studies for the specific 2-bromo-6-chloro derivative are emerging, valuable insights can be drawn from related[1][2][3]triazolo[1,5-a]pyridine and pyrimidine series.

  • Substitution at the 2-position: The presence of a halogen like bromine is often crucial. It can be a key interaction point or a handle for further modification.

  • Substitution at the 6-position: The chloro group at this position likely contributes to the overall electronic character and binding affinity.

  • Aryl Substitutions: In related series, adding substituted aryl groups at other positions on the core can drastically affect potency and selectivity. For example, in a series of JAK2 inhibitors, para-substitution on an aryl ring at the C8 position was optimal for potency.[11]

  • Amino Group Substitutions: Adding substituted amino groups to the core is a common strategy to improve cell potency and modulate selectivity between related enzyme targets.[1][11]

Experimental Protocols for Biological Evaluation

To ensure robust and reproducible data, standardized protocols are essential. The following are foundational assays for evaluating the biological activity of novel compounds like 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

In Vitro Antiproliferative Assay (MTT-Based)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., H460, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against specific bacterial strains.

Methodology:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays cluster_2 Lead Identification A Compound Synthesis & Characterization B In Vitro Antiproliferation Assay (e.g., MTT on Cancer Panel) A->B C Antimicrobial Susceptibility (MIC Determination) A->C D Determine IC50 / MIC B->D C->D E Kinase Inhibition Assay (Biochemical) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (e.g., Annexin V) D->G H Hit-to-Lead Optimization (SAR Studies) E->H F->H G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Lead Candidate I->J

Workflow for preclinical evaluation of novel derivatives.

Future Directions and Conclusion

The 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its demonstrated efficacy in anticancer and antimicrobial contexts, coupled with its synthetic tractability, makes it an area ripe for further exploration.

Future research should focus on:

  • Lead Optimization: Leveraging the bromo and chloro handles to generate focused libraries of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Precisely identifying the specific kinase(s) or other protein targets responsible for the observed anticancer effects.

  • In Vivo Studies: Advancing lead compounds into animal models to evaluate their efficacy, toxicity, and overall therapeutic window.[4][10]

  • Exploring New Indications: Investigating the potential of these derivatives in other areas, such as neurodegenerative diseases or virology, given the broad activity of the parent scaffold.[3]

References

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available at: [Link]

  • Gou, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. National Institutes of Health. Available at: [Link]

  • PubMed. (2020). Discovery of new[1][2][3] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. Available at: [Link]

  • PubMed. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Available at: [Link]

  • PubMed. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. Available at: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link]

  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • PubChemLite. (n.d.). 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Heterocyclic 2,6-Bis(substituted)-1,3,4-thiadiazolo-, Oxadiazolo-, and Oxathiazolidino-Pyridine Derivatives from 2,6-Pyridine Dicarboxylic Acid Dihydrazide. Available at: [Link]

  • National Institutes of Health. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][3]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][3]triazine Derivatives. Available at: [Link]

Sources

Navigating the Solubility Landscape of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

Physicochemical Portrait of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

A thorough analysis of a compound's physicochemical properties is the first step in predicting its solubility behavior. 2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol .[1]

A key descriptor for predicting solubility is the partition coefficient, often expressed as LogP. For 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, the predicted XlogP is 2.4, suggesting a moderate degree of lipophilicity.[2] The presence of both a bromine and a chlorine atom on the aromatic scaffold significantly influences its electronic and steric properties. Halogen substituents are known to increase the hydrophobicity of a molecule, which can, in turn, affect its solubility in various solvents.[6][7] The triazolopyridine core, a nitrogen-rich heterocyclic system, introduces polarity and the potential for hydrogen bonding, adding another layer of complexity to its solubility profile.[8][9][10]

Based on these characteristics, we can anticipate that 2-Bromo-6-chloro-triazolo[1,5-a]pyridine will exhibit preferential solubility in solvents that can accommodate both its lipophilic and polar nature.

A Strategic Approach to Solvent Selection

The selection of solvents for solubility screening should be a deliberate process, aiming to cover a wide range of polarities and chemical functionalities. This approach provides a comprehensive understanding of the compound's dissolution characteristics. Below is a curated list of common organic solvents, categorized by their polarity, that are frequently employed in pharmaceutical development.[3][11][12][13]

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Excellent solubilizing power for a wide range of compounds, often used for initial stock solutions.[11]
N,N-Dimethylformamide (DMF)6.4A versatile polar aprotic solvent.
Acetonitrile (ACN)5.8Commonly used in reversed-phase chromatography, its solubility data is often valuable.
Acetone5.1A less polar, but still effective, aprotic solvent.
Polar Protic Methanol (MeOH)5.1Capable of hydrogen bonding, which may interact favorably with the nitrogen atoms in the triazolopyridine core.
Ethanol (EtOH)4.3A common and less toxic alcohol solvent.[11]
Isopropanol (IPA)3.9Offers a slightly less polar alternative to methanol and ethanol.
Non-Polar Aprotic Dichloromethane (DCM)3.1A good solvent for many organic compounds, representing a less polar, halogenated option.
Tetrahydrofuran (THF)4.0A cyclic ether with moderate polarity.
Ethyl Acetate (EtOAc)4.4An ester with moderate polarity.
Toluene2.4An aromatic, non-polar solvent.
Heptane/Hexane0.1Represents the extreme end of non-polar solvents, useful for understanding lipophilic limits.

Experimental Determination of Solubility: A Step-by-Step Guide

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess a large number of compounds, while thermodynamic solubility provides a more precise measurement of a compound's solubility at equilibrium.[14]

Kinetic Solubility Assay Workflow

The kinetic solubility assay is a rapid method to estimate the solubility of a compound from a DMSO stock solution.[4][15]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock solution in 100% DMSO serial_dilution Perform serial dilutions of stock solution stock->serial_dilution add_compound Transfer DMSO dilutions to the buffer-containing plate serial_dilution->add_compound add_buffer Add aqueous buffer (e.g., PBS) to a 96-well plate add_buffer->add_compound incubate Incubate at room temperature (e.g., 1-2 hours) with shaking add_compound->incubate measure Measure turbidity using a nephelometer incubate->measure determine Determine the concentration at which precipitation occurs measure->determine

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in 100% DMSO.[16]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of the DMSO serial dilutions into the corresponding wells of the assay plate containing the buffer. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.[15]

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.[17]

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic (Equilibrium) Solubility Assay Workflow

Thermodynamic solubility is the most accurate measure of a compound's solubility and is determined by allowing the solid compound to reach equilibrium with the solvent.[18][19]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add an excess of solid compound to a vial add_solvent Add a known volume of the organic solvent to the vial add_solid->add_solvent incubate Incubate at a constant temperature (e.g., 25°C) with constant agitation for an extended period (e.g., 24-48 hours) add_solvent->incubate separate Separate the undissolved solid (centrifugation or filtration) incubate->separate analyze Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV) separate->analyze quantify Quantify the concentration using a standard curve analyze->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid 2-Bromo-6-chloro-triazolo[1,5-a]pyridine to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: To each vial, add a precise volume of the selected organic solvent from Table 1.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for an extended period, typically 24 to 48 hours, to ensure the solution is saturated.[18]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

  • Analysis: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

  • Quantification: Prepare a standard curve of the compound with known concentrations. Use this curve to accurately determine the concentration of the compound in the analyzed supernatant, which represents its thermodynamic solubility in that solvent.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table for easy comparison.

Table 2: Exemplar Solubility Data for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

SolventPolarity IndexKinetic Solubility (μg/mL)Thermodynamic Solubility (mg/mL)
DMSO7.2>200To be determined
Methanol5.1To be determinedTo be determined
Acetonitrile5.8To be determinedTo be determined
Dichloromethane3.1To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Heptane0.1To be determinedTo be determined

Note: The values in this table are placeholders and should be populated with your experimental data.

Interpreting the Results:

A comprehensive solubility profile across a range of solvents will provide invaluable insights for downstream applications. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate may be advantageous for purification by crystallization. Conversely, understanding the solubility in pharmaceutically acceptable co-solvents like ethanol or propylene glycol will be critical for formulation development.

Conclusion

While a direct literature value for the solubility of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in common organic solvents remains elusive, this guide provides a robust framework for its determination. By understanding its physicochemical properties and applying the detailed experimental protocols for kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance their drug development programs. A thorough understanding of a compound's solubility is not just about overcoming a potential hurdle; it is about unlocking its full therapeutic potential.

References

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-567.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Slideshare. (n.d.). Solvents used in pharmacy.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • University of Rochester. (n.d.). Polarity of Solvents. Retrieved from University of Rochester Department of Chemistry website.
  • Unknown. (n.d.). Solvent Polarities.
  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart | PDF.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry website.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards website.
  • ResearchGate. (2025, August 5). Organic solvents in the pharmaceutical industry.
  • Chemsrc. (n.d.). CAS#:1782238-57-6 | 2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from Chemsrc website.

  • Benchchem. (n.d.). 2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from Benchchem website.

  • Samagra. (n.d.). Haloalkanes and Haloarenes.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-chloropyridine 95%.
  • PubChem. (n.d.). 2-bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from PubChem.

  • Wikipedia. (n.d.). Triazolopyridine.
  • El Mrayej, H., et al. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Journal of Chemical Technology.
  • National Institutes of Health. (2021, February 10). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study.
  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
  • Arabian Journal of Chemistry. (n.d.).
  • PubChem. (n.d.). Methyl 6-bromo-[3][4][5]triazolo[1,5-a]pyridine-2-carboxylate. Retrieved from PubChem.

  • Journal of Chemical Technology. (n.d.).
  • BLDpharm. (n.d.). 1433822-19-5|8-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from BLDpharm website.

  • ResearchGate. (2025, August 7). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques.
  • ResearchGate. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • BLDpharm. (n.d.). 2385925-64-2|2,8-Dibromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from BLDpharm website.

  • BLDpharm. (n.d.). 1782238-57-6|2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from BLDpharm website.

Sources

The Triazolo[1,5-a]pyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Medicinal Significance

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purine systems have established it as a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of the triazolo[1,5-a]pyridine scaffold, offering valuable insights for researchers and professionals in drug development.

Genesis and Early Developments

The journey of the triazolo[1,5-a]pyridine scaffold is intertwined with the broader exploration of fused heterocyclic systems. While the precise first synthesis is not definitively documented in the readily available literature, the foundational chemistry enabling its creation emerged from the study of reactions involving aminopyridines and reagents capable of forming a fused triazole ring. Early synthetic endeavors were often extensions of well-established methods for constructing bicyclic nitrogen-containing heterocycles.

A significant conceptual leap in the appreciation of this scaffold came with the understanding of its isoelectronic relationship with purines. This realization opened the door for its investigation as a potential purine bioisostere, a molecular mimic that could interact with biological targets of natural purines. This concept has been a driving force in the exploration of the medicinal applications of triazolo[1,5-a]pyridines and their related pyrimidine analogs.[1][2]

Synthetic Strategies: From Classical to Contemporary

The construction of the triazolo[1,5-a]pyridine ring system can be achieved through a variety of synthetic routes, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization of N-(Pyridin-2-yl)amidoximes

One of the classical and reliable methods involves the cyclization of N-(pyrid-2-yl)formamidoximes. This approach, facilitated by reagents like trifluoroacetic anhydride, provides a mild and effective pathway to the triazolo[1,5-a]pyridine core.[3] The reaction proceeds through an initial acylation of the amidoxime followed by an intramolecular cyclodehydration to furnish the fused heterocyclic system.

Oxidative N-N Bond Formation

More contemporary methods have focused on the direct formation of the N-N bond in the triazole ring through oxidative cyclization. These reactions often start from readily available N-(pyridin-2-yl)benzimidamides. Various oxidizing agents have been employed to mediate this transformation, including:

  • PIFA (Phenyliodine bis(trifluoroacetate)): This hypervalent iodine reagent promotes efficient intramolecular annulation, leading to high yields of the desired products in short reaction times.[3]

  • Iodine/Potassium Iodide (I₂/KI): This system offers a more environmentally benign approach to the oxidative N-N bond formation.[3]

  • Copper Catalysis: Copper catalysts, in the presence of an oxidant like air, can facilitate the sequential formation of N-C and N-N bonds, providing a versatile and cost-effective route.[3][4]

The general mechanism for these oxidative cyclizations involves the formation of a reactive nitrogen species, such as a nitrene or a related intermediate, which then undergoes intramolecular attack on the pyridine nitrogen, followed by aromatization to yield the stable triazolo[1,5-a]pyridine ring.

G cluster_starting Starting Materials cluster_intermediate Key Intermediate cluster_product Product SM1 N-(Pyridin-2-yl)benzimidamide Intermediate Oxidized Nitrogen Species SM1->Intermediate Oxidant (e.g., PIFA, I₂, Cu-catalyst) Product Triazolo[1,5-a]pyridine Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: Generalized workflow for oxidative N-N bond formation in the synthesis of triazolo[1,5-a]pyridines.

Microwave-Assisted Synthesis

In the quest for more sustainable and efficient chemical transformations, microwave-assisted organic synthesis has emerged as a powerful tool. A notable microwave-mediated, catalyst-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed.[4][5] This approach utilizes the reaction of enaminonitriles with benzohydrazides. The proposed mechanism involves a tandem sequence of transamidation, nucleophilic addition to the nitrile, and subsequent condensation to rapidly afford the target heterocycle in high yields.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Objective: To synthesize substituted 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides using microwave irradiation.

Materials:

  • Substituted enaminonitrile (1.0 equiv)

  • Substituted benzohydrazide (2.0 equiv)

  • Dry toluene

  • Microwave synthesis vial (0.5–2.0 mL) with a stir bar

  • Microwave synthesizer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/ethyl acetate)

Procedure:

  • To an oven-dried microwave vial containing a stir bar, add the enaminonitrile (0.175 mmol, 1.0 equiv) and the benzohydrazide (0.35 mmol, 2.0 equiv).

  • Evacuate the vial and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate, 10:1).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1,2,4-triazolo[1,5-a]pyridine.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound. The characteristic chemical shifts and mass-to-charge ratio will confirm the formation of the triazolo[1,5-a]pyridine scaffold.

The Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The triazolo[1,5-a]pyridine moiety is a cornerstone in the development of a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities.

Kinase Inhibition

The scaffold has been successfully employed in the design of potent kinase inhibitors. For instance, derivatives of triazolo[1,5-a]pyridine have been identified as novel and effective inhibitors of Janus kinases (JAK1/2).[6] These compounds have shown promise in the treatment of inflammatory diseases like rheumatoid arthritis.

Modulation of Nuclear Receptors

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key regulator of T-helper 17 (Th17) cell differentiation and has been implicated in autoimmune diseases.[7] Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable RORγt inverse agonists, demonstrating the utility of this scaffold in targeting nuclear receptors.[7]

Enzyme Inhibition

The versatility of the triazolo[1,5-a]pyridine scaffold extends to the inhibition of various enzymes. Recently, a series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and evaluated as α-glucosidase inhibitors.[8] Several of these compounds exhibited significantly more potent inhibition than the reference drug acarbose, highlighting their potential in the management of diabetes.[8]

Other Therapeutic Applications

Beyond these examples, the triazolo[1,5-a]pyridine framework is present in drugs with diverse mechanisms of action. Trazodone, an antidepressant, features this core structure.[9] The scaffold is also a component of approved drugs like filgotinib (a JAK inhibitor) and tucatinib (a HER2 inhibitor), underscoring its clinical relevance.[9] Furthermore, its derivatives have been explored as anticancer agents and for their potential in treating parasitic diseases.[1][2]

Physicochemical Properties and Structural Features

The triazolo[1,5-a]pyridine system is a planar, aromatic heterocycle. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences its reactivity and intermolecular interactions. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, which is a crucial feature for its interaction with biological targets. The aromatic nature of the ring system also allows for π-π stacking interactions.

While isoelectronic with purines, studies have suggested that the triazolo[1,5-a]pyrimidine (a closely related scaffold) exhibits a more limited degree of aromaticity compared to indolizines.[1] This nuanced electronic character can be exploited in drug design to fine-tune the binding affinity and pharmacokinetic properties of molecules containing this core.

Future Perspectives

The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for drug discovery and development. The ongoing development of novel synthetic methodologies, including more sustainable and efficient catalytic systems, will undoubtedly expand the accessible chemical space for this privileged heterocycle. As our understanding of complex biological pathways deepens, the unique properties of the triazolo[1,5-a]pyridine core will likely be leveraged to design next-generation therapeutics with improved efficacy and selectivity. The continued exploration of its potential as a bioisosteric replacement for other key heterocycles will also fuel further innovation in medicinal chemistry.

References

  • Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.

  • An Overview on Synthetic and Medicinal Perspectives of[5][6][10]Triazolo[1,5‐a]pyrimidine Scaffold. (n.d.). Semantic Scholar.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules, 25(11), 2568.

  • Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. (n.d.). ResearchGate.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2020). Request PDF.

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2023). Scientific Reports, 13(1), 1083.

  • The Chemistry of[1][6][10]Triazolo[1,5- a] pyridines. (2002). Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359-367.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894.

  • Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. (2021). Journal of Medicinal Chemistry, 64(21), 16187-16204.

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.

  • Discovery of[5][6][10]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters, 11(4), 528-534.

  • Conventional synthetic routes to[5][6][10]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate.

  • Discovery of[1][6][10]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(10), 923-928.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(8), 104911.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate.

  • Triazolopyridine. (n.d.). Wikipedia.

  • Synthesis of[5][6][10]Triazolo[1,5-a]pyrimidine (Microreview). (2016). Chemistry of Heterocyclic Compounds, 52(11), 837-839.

Sources

Navigating the Maze: A Technical Guide to the Commercial Availability of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Assessment of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

In the landscape of pharmaceutical research and drug development, the timely and reliable acquisition of high-quality starting materials and intermediates is paramount. 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, a key heterocyclic building block, has garnered significant interest for its utility in the synthesis of bioactive molecules, including kinase and phosphodiesterase (PDE) inhibitors.[1] However, researchers often face challenges in sourcing this compound, stemming from inconsistent identification and a complex supplier landscape. This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, offering critical insights into supplier identification, quality control, and the resolution of common procurement hurdles.

The Challenge of Identity: Unraveling the CAS Number Discrepancy

A significant point of confusion for researchers seeking to procure 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is the existence of two commonly associated CAS (Chemical Abstracts Service) numbers: 1782238-57-6 and 1433822-19-5 . Compounding this issue, CAS number 1433822-19-5 is also frequently assigned to the isomeric compound, 8-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine .[3][4] This ambiguity can lead to the inadvertent purchase of the incorrect isomer, resulting in significant delays and wasted resources in research and development pipelines.

It is imperative that researchers exercise extreme diligence when sourcing this compound. Direct communication with suppliers to confirm the specific isomer and its corresponding analytical data is a critical first step.

Commercial Suppliers and Availability

A number of chemical suppliers list 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine in their catalogs. The table below summarizes prominent suppliers and the CAS numbers they associate with the compound. It is important to note that the information provided by suppliers can be inconsistent, and direct inquiry is always recommended.

SupplierAssociated CAS Number(s)Stated Purity (Typical)Notes
Benchchem 1782238-57-6, 1433822-19-5[1]Inquire for detailsAppears to list both CAS numbers for the same compound.
BLDpharm 1782238-57-6[5]Inquire for detailsLists the 2-Bromo-6-chloro isomer under a specific CAS number. Also lists the 8-Bromo-6-chloro isomer under 1433822-19-5.[4]
Angene Chemical 1782238-57-6[6]95%[6]Provides a specific CAS number for the 2-Bromo-6-chloro isomer.
FUJIFILM Wako 1433822-19-5Inquire for detailsLists the 8-Bromo-6-chloro isomer under this CAS number.[3]

Synthesis and Potential Impurities: A Chemist's Perspective

The primary synthetic route to the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the oxidative cyclization of N-(2-pyridyl)amidines or related precursors.[1] Variations in starting materials and reaction conditions can lead to the formation of different positional isomers.

Given the potential for isomeric impurities, a robust quality control process is essential upon receipt of the compound. The presence of the 8-bromo-6-chloro or other isomers can significantly impact the outcome of subsequent synthetic steps and biological assays.

Quality Assessment Workflow: Ensuring the Integrity of Your Starting Material

Researchers should not solely rely on the supplier's Certificate of Analysis (CoA). An independent and thorough quality assessment is a cornerstone of good scientific practice. The following workflow outlines a recommended procedure for verifying the identity and purity of commercially sourced 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

QC_Workflow cluster_0 Initial Verification cluster_1 Analytical Testing cluster_2 Data Analysis and Decision start Receive Commercial 2-Bromo-6-chloro-triazolo[1,5-a]pyridine cas_check Cross-reference CAS Number with Supplier Documentation start->cas_check sds_review Review Safety Data Sheet (SDS) for Handling Protocols cas_check->sds_review nmr ¹H and ¹³C NMR Spectroscopy sds_review->nmr ms Mass Spectrometry (MS) nmr->ms hplc High-Performance Liquid Chromatography (HPLC) ms->hplc data_analysis Analyze Spectroscopic and Chromatographic Data hplc->data_analysis purity_confirm Confirm Identity and Purity (>95%) data_analysis->purity_confirm proceed Proceed with Synthesis purity_confirm->proceed Yes contact_supplier Contact Supplier for Resolution purity_confirm->contact_supplier No

Caption: Quality Control Workflow for Commercial 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and identify the presence of any isomeric impurities. The substitution pattern on the pyridine and triazole rings will give a unique set of signals in both proton (¹H) and carbon (¹³C) NMR spectra.

  • Methodology:

    • Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Compare the obtained spectra with literature data or predicted spectra for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. Pay close attention to the chemical shifts and coupling constants of the aromatic protons to differentiate between isomers.

2. Mass Spectrometry (MS):

  • Purpose: To verify the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • Confirm that the observed molecular ion peak corresponds to the expected molecular weight of C₆H₃BrClN₃ (approximately 231.9 g/mol ).

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound and to separate and quantify any isomeric impurities.

  • Methodology:

    • Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • The mobile phase will likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, potentially with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Run a gradient elution to ensure the separation of all components.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • The purity can be calculated based on the relative peak areas. The presence of multiple peaks may indicate the presence of isomers or other impurities.

Conclusion

The procurement of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine for research and drug development requires a diligent and informed approach. The ambiguity surrounding its CAS number necessitates careful verification with suppliers. Furthermore, a robust in-house quality assessment, incorporating NMR, MS, and HPLC, is crucial to ensure the identity and purity of the material before its inclusion in synthetic workflows. By following the guidelines outlined in this technical guide, researchers can mitigate the risks associated with sourcing this important building block and enhance the reliability and reproducibility of their scientific endeavors.

References

  • PubChemLite. 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. [Link]

  • Angene Chemical. 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine AG00HZSR. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold and its Functionalization

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with a variety of biological targets. Compounds incorporating this core structure have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[4] For instance, the blockbuster drug Tucatinib, a HER2 inhibitor for breast cancer, and the JAK1 inhibitor Filgotinib, feature this core structure, underscoring its significance in modern therapeutics.[4]

The ability to selectively functionalize the triazolo[1,5-a]pyridine ring system is paramount for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for creating carbon-carbon bonds in contemporary organic synthesis.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable method for drug development professionals.[6]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, a key intermediate for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol for selective mono-arylation, and discuss critical experimental parameters to ensure successful and reproducible outcomes.

Mechanistic Insights: Achieving Chemoselectivity in Dihalogenated Heterocycles

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our triazolopyridine). This is generally the rate-determining step of the reaction.[2][7]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[1]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

A critical consideration for the coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine is the chemoselectivity between the C-Br and C-Cl bonds. The general order of reactivity for halogens in the oxidative addition step is I > Br > OTf >> Cl.[2][4] This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-Br bond will typically react in preference to the stronger C-Cl bond.

For the 2-Bromo-6-chloro-triazolo[1,5-a]pyridine substrate, the inherent electronic properties of the heterocyclic system further favor selective reaction at the 2-position. The triazolo[1,5-a]pyridine core is an electron-deficient system, and computational studies on similar pyridine-based heterocycles suggest that the 2-position is often more electrophilic. However, the dominant factor for selectivity in this case is the significant difference in bond strength between the C-Br and C-Cl bonds. Therefore, under carefully controlled conditions, a palladium catalyst will selectively undergo oxidative addition into the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OA Oxidative Addition Pd0->p1 PdII_Aryl R-Pd(II)L_n-X TM Transmetalation PdII_Aryl->p2 PdII_Both R-Pd(II)L_n-R' RE Reductive Elimination PdII_Both->p3 p1->PdII_Aryl Ar-X p2->PdII_Both R'-B(OR)_2 (Base) p3->Pd0 R-R' Product 2-Aryl-6-chloro- triazolo[1,5-a]pyridine (Ar-R') p3->Product ArylHalide 2-Bromo-6-chloro- triazolo[1,5-a]pyridine (Ar-X) ArylHalide->p1 BoronicAcid Arylboronic Acid (R'-B(OR)_2) BoronicAcid->p2 caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Critical Experimental Parameters and Optimization

Successful Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For the selective mono-arylation of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, the following should be considered:

ParameterRecommendationRationale & Causality
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable phosphine ligand.Tetrakis(triphenylphosphine)palladium(0) is often effective for aryl bromides. For more challenging couplings, using a Pd(II) source like PdCl₂(dppf) or a Pd(0) source like Pd₂(dba)₃ with a specific ligand allows for finer control over the catalytic activity.
Ligand Triphenylphosphine (PPh₃), XPhos, SPhos, or RuPhos.The choice of phosphine ligand is crucial. Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which is particularly beneficial for less reactive aryl chlorides or sterically hindered substrates. For the selective coupling at the C-Br position, standard ligands like PPh₃ are often sufficient.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄.The base activates the boronic acid for transmetalation. Carbonates are generally effective and well-tolerated. Cesium carbonate is more soluble and can be more effective in some cases. Phosphate bases are also a good alternative.
Solvent Dioxane/water, Toluene/water, or DMF.A mixture of an organic solvent and water is commonly used, as water helps to dissolve the inorganic base and facilitates the reaction.[8] The choice of organic solvent can influence reaction rates and solubility of the reactants.
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the catalytic cycle but controlled to prevent decomposition and side reactions. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal temperature and reaction time.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen, so the reaction should be performed under an inert atmosphere to prevent catalyst deactivation.

Experimental Protocol: Selective Mono-Arylation at the 2-Position

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with a generic arylboronic acid.

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow start Start reagents Combine Reactants: - 2-Bromo-6-chloro-triazolo[1,5-a]pyridine - Arylboronic acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) start->reagents degas Degas the Mixture (e.g., N₂ bubbling for 15 min) reagents->degas catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst reaction Heat the Reaction Mixture (e.g., 90 °C) under N₂ catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification analysis Characterize the Product (NMR, MS) purification->analysis end End analysis->end

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting halide.

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling is a highly effective method for the selective functionalization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine at the more reactive 2-position. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired mono-arylated product. The remaining chloro-substituent at the 6-position offers a valuable handle for subsequent cross-coupling reactions, enabling the synthesis of di-substituted triazolo[1,5-a]pyridines with diverse substitution patterns. This strategic approach to molecular assembly is invaluable for the rapid generation of compound libraries in the pursuit of new and effective therapeutics.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Karimi, H., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(13), 1279-1301. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6453. [Link]

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and scientists in drug development, the ability to selectively introduce amino functionalities into complex heterocyclic scaffolds is of paramount importance. The triazolo[1,5-a]pyridine core, in particular, is a privileged scaffold found in numerous biologically active compounds.

This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. The presence of two distinct halogen atoms on the heterocyclic core presents a unique synthetic challenge and opportunity: the selective functionalization at one position while leaving the other intact for subsequent transformations. We will delve into the underlying principles that govern this selectivity, provide a robust experimental protocol, and discuss key considerations for successful execution and optimization.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The selective amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the key step of the Buchwald-Hartwig catalytic cycle: oxidative addition to the palladium(0) center. The generally accepted order of reactivity for aryl halides in this step is C-I > C-Br > C-OTf > C-Cl.[2] This inherent difference in bond lability allows for the preferential activation of the C-Br bond at the 2-position of the triazolo[1,5-a]pyridine ring over the more robust C-Cl bond at the 6-position.

By carefully selecting the catalyst, ligand, base, and reaction temperature, we can achieve a high degree of chemoselectivity, leading to the desired 2-amino-6-chloro-triazolo[1,5-a]pyridine derivative. This mono-functionalized product serves as a versatile intermediate, with the remaining chloro-substituent available for subsequent cross-coupling reactions or other transformations, enabling the rapid generation of diverse compound libraries.

Key Reagents and Their Roles

Successful Buchwald-Hartwig amination is a result of the synergistic interplay of several key components:

  • Palladium Precatalyst: A source of palladium(0) is essential for the catalytic cycle to commence. While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts are often preferred for their air-stability, ease of handling, and ability to reliably generate the active catalytic species.

  • Phosphine Ligand: The choice of ligand is critical for stabilizing the palladium center, promoting the desired reactivity, and influencing selectivity. Bulky, electron-rich phosphine ligands are generally employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A stoichiometric amount of base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center and the subsequent reductive elimination. The choice of base can significantly impact the reaction rate and can be a key parameter for optimization.

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature and should be inert to the reaction conditions. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.

Experimental Protocol: Selective Amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

This protocol is designed for the selective amination at the 2-position of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with a generic primary or secondary amine.

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., Xantphos or a suitable biarylphosphine ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)

Physicochemical Properties of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine:

PropertyValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as THF, Dioxane, and Toluene.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-1.5 equiv relative to Pd) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (typically 1.5-2.0 equiv). Then, add the anhydrous, degassed solvent.

  • Nucleophile Addition: Add the amine (1.1-1.5 equiv).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-chloro-triazolo[1,5-a]pyridine derivative.

Data Presentation: Catalyst and Ligand Screening

To optimize the reaction conditions, a screening of different palladium precatalysts and phosphine ligands is recommended. The following table provides a template for presenting such screening data.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (2)Xantphos (4.8)NaOtBu (1.5)Toluene10012>95
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1101685
3XPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH901290
4Pd₂(dba)₃ (2)BINAP (4.8)NaOtBu (1.5)Toluene1001675

Conversion determined by LC-MS analysis of the crude reaction mixture.

Visualizing the Process

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amido Complex Amido Complex Ligand\nExchange->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Product Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Ligand\nExchange + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Heating & Stirring Heating & Stirring Add Reagents->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A streamlined experimental workflow for the selective amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst or a more robust precatalyst.- Ensure all glassware is dry and the reaction is performed under a positive pressure of inert gas.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, t-BuOH).
Poor Chemoselectivity (Reaction at C-Cl) - Reaction temperature too high- Overly reactive catalyst system- Decrease the reaction temperature.- Use a less bulky or less electron-rich ligand that favors reaction at the more reactive C-Br bond.
Hydrodehalogenation (Loss of Halogen) - Presence of water or protic impurities- Suboptimal ligand choice- Use rigorously dried and degassed solvents and reagents.- Screen different ligands; some are more prone to promoting this side reaction.

Conclusion

The chemoselective Buchwald-Hartwig amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, a selective C-N bond formation can be achieved with high efficiency. The choice of palladium precatalyst, phosphine ligand, base, and solvent are all critical parameters that can be fine-tuned to optimize the reaction for a specific amine nucleophile. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful synthetic tool in their own laboratories.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 47(48), 9340-9343. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8884-8893. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets. The functionalization of this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. 2-Bromo-6-chloro-triazolo[1,5-a]pyridine emerges as a versatile and highly valuable building block, offering two distinct handles for sequential, site-selective modifications through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. Leveraging the differential reactivity of the C-Br and C-Cl bonds, we will explore a suite of powerful palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the construction of novel and complex molecular architectures based on the triazolo[1,5-a]pyridine scaffold.

The Principle of Site-Selectivity: A Tale of Two Halogens

The successful implementation of sequential cross-coupling strategies on dihalogenated heterocycles hinges on the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to the Pd(0) catalyst. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for the selective functionalization at the 2-position (bromine) of the triazolo[1,5-a]pyridine core while leaving the 6-position (chlorine) intact for subsequent transformations. By carefully controlling the reaction conditions, one can achieve high selectivity and yield for the desired mono-functionalized product.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, offering exceptional functional group tolerance and utilizing readily available and generally non-toxic boronic acids and their derivatives.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Product (Ar-R) Product (Ar-R) Ar-Pd(II)L2-R->Product (Ar-R) Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with Phenylboronic Acid

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to achieve a final concentration of ~0.1 M with respect to the starting halide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10085-95
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9070-85
PdCl₂(dppf)Cs₂CO₃DMF10080-90

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[2][3] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.[4]

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - 2-Bromo-6-chloro-triazolo[1,5-a]pyridine - Alkene - Base (e.g., K2CO3) Catalyst Add Catalyst System: - Pd(OAc)2 - Ligand (e.g., PPh3) Reactants->Catalyst Solvent Add Solvent (e.g., DMF) Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to 100-140 °C Inert->Heat Monitor Monitor by LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Heck Reaction Experimental Workflow
Protocol: Heck Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with n-Butyl Acrylate

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealable reaction tube, combine 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), n-butyl acrylate (1.5 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF to achieve a concentration of ~0.2 M.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃DMF120-14075-90
PdCl₂(PPh₃)₂Et₃NAcetonitrile10070-85
Jeffery Conditions (Pd(OAc)₂, TBAB, no phosphine)NaHCO₃DMF/H₂O10060-80

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, proceeding via a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[5]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.

The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Protocol: Sonogashira Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with Phenylacetylene

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF and Et₃N (2-3 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-5080-95
Pd(PPh₃)₄ / CuIDiisopropylamineToluene6075-90
Copper-free: Pd(OAc)₂ / XPhosCs₂CO₃Dioxane8070-85

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines, including primary and secondary alkyl- and arylamines.[7][8][9]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8]

Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with Morpholine

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOt-Bu (1.4 equiv.).

  • Add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 100-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene100-11085-95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-90
G3-XPhos PrecatalystLHMDSTHF6580-95

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[6][10] While the toxicity of organotin reagents is a concern, their stability and tolerance of a wide range of functional groups make the Stille reaction a valuable synthetic tool.[11]

Mechanistic Rationale

The mechanism of the Stille reaction is analogous to the Suzuki coupling and involves:

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) center. This step can be accelerated by the addition of Cu(I) salts or fluoride ions.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[12]

Protocol: Stille Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with Tributyl(phenyl)stannane

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and LiCl (3.0 equiv.).

  • Add anhydrous DMF.

  • Add tributyl(phenyl)stannane (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemAdditiveSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄LiClDMF80-10070-90
Pd₂(dba)₃ / P(furyl)₃CuINMP8075-90
PdCl₂(AsPh₃)₂-Toluene11065-85

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Degas solvents and use an inert atmosphere. The triazolopyridine nitrogen can coordinate to the palladium center; using bulky, electron-rich ligands can mitigate this.

    • Inefficient Transmetalation (Suzuki/Stille): The choice of base and the quality of the boronic acid or stannane are critical. For Suzuki couplings, ensure the base is sufficiently strong and finely powdered. For Stille couplings, additives like LiCl or CuI can be beneficial.

  • Side Reactions:

    • Homocoupling: This can be an issue in Sonogashira and Stille reactions. Using a copper-free Sonogashira protocol or minimizing the concentration of the organometallic reagent can help.

    • Protodeboronation (Suzuki): The decomposition of boronic acids can be problematic. Use fresh, high-quality boronic acids and consider using boronate esters for increased stability.

  • Selectivity: While the C-Br bond is significantly more reactive, prolonged reaction times or high temperatures may lead to some reaction at the C-Cl bond. Careful monitoring of the reaction is essential to maximize selectivity.

Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Organostannanes: Organotin compounds are highly toxic. Handle with extreme caution in a fume hood and take appropriate measures for waste disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

2-Bromo-6-chloro-triazolo[1,5-a]pyridine is a powerful synthetic intermediate that provides access to a diverse array of functionalized triazolopyridines through selective palladium-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can sequentially introduce various substituents, enabling the rapid exploration of chemical space in drug discovery and materials science. The protocols outlined in this guide, based on established principles of cross-coupling chemistry, offer a robust starting point for the synthesis of novel and complex molecules. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and selectivities for specific substrate combinations.

References

  • [Link to a general review on triazolopyridines in medicinal chemistry]
  • [Link to a review on selective cross-coupling of dihaloheterocycles]
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. ([Link])

  • [Link to a relevant patent or article on Suzuki coupling of triazolopyridines, if available]
  • Heck, R. F. Org. React.1982 , 27, 345-390. ([Link])

  • [Link to a relevant article on Heck reactions with N-heterocycles]
  • Sonogashira, K. J. Organomet. Chem.2002 , 653, 46-49. ([Link])

  • [Link to a relevant article on Sonogashira coupling of bromo-chloro arenes]
  • Ruiz-Castillo, P.; Buchwald, S. L. Chem. Rev.2016 , 116, 12564-12649. ([Link])

  • [Link to a relevant article on Buchwald-Hartwig amin
  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. ([Link])

  • [Link to a relevant article on Stille coupling of heterocyclic halides]
  • Wikipedia. Suzuki reaction. ([Link])

  • Wikipedia. Heck reaction. ([Link])

  • Organic Chemistry Portal. Sonogashira Coupling. ([Link])

  • Wikipedia. Buchwald–Hartwig amination. ([Link])

  • Wikipedia. Stille reaction. ([Link])

  • Chemistry LibreTexts. Heck Reaction. ([Link])

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. ([Link])

  • NROChemistry. Stille Coupling. ([Link])

  • PubMed Central. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. ([Link])

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. ([Link])

  • Chemistry LibreTexts. Stille Coupling. ([Link])

Sources

Application Note: Synthesis of Novel Kinase Inhibitors from 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. Its structural resemblance to the purine core makes it an ideal bioisostere for designing ATP-competitive kinase inhibitors. This application note provides a comprehensive guide for the synthesis of novel kinase inhibitor libraries starting from the versatile building block, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the strategic diversification of the scaffold at the 2-position. The differential reactivity of the C2-Br and C6-Cl bonds allows for selective functionalization, paving the way for extensive structure-activity relationship (SAR) studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for the discovery of next-generation kinase inhibitors.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Kinase Inhibitor Design

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The[1][2][3]triazolo[1,5-a]pyridine core has emerged as a highly successful scaffold in this endeavor.[1][2] Its key advantage lies in its ability to act as a "hinge-binder," mimicking the adenine component of ATP to form critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket. Several approved drugs, such as the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib, feature this core structure, validating its clinical and pharmacological relevance.[4]

The starting material, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, is an ideal precursor for library synthesis.[5] The presence of two distinct halogen atoms at positions 2 and 6 allows for sequential and regioselective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, enabling selective diversification at the 2-position while leaving the 6-chloro substituent available for subsequent modifications. This strategic approach allows for the rapid generation of a diverse library of analogues to probe the kinase active site and develop potent and selective inhibitors.

This document outlines robust and reproducible protocols for three cornerstone reactions in modern medicinal chemistry, tailored for the 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold.

Synthetic Strategy Overview

The overall strategy focuses on the selective functionalization of the C2-position of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl/heteroaryl, amino, and alkynyl moieties, which are common features in kinase inhibitors that can occupy different sub-pockets of the ATP-binding site.

G A 2-Bromo-6-chloro- triazolo[1,5-a]pyridine B Suzuki Coupling (Ar-B(OH)2) A->B C Buchwald-Hartwig Amination (R2NH) A->C D Sonogashira Coupling (R-C≡CH) A->D E 2-Aryl-6-chloro- triazolo[1,5-a]pyridine B->E F 2-Amino-6-chloro- triazolo[1,5-a]pyridine C->F G 2-Alkynyl-6-chloro- triazolo[1,5-a]pyridine D->G H Kinase Inhibitor Library E->H F->H G->H

Figure 1: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Organic solvents are flammable.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, allowing the introduction of various aryl and heteroaryl groups at the 2-position.[6] These moieties can extend into hydrophobic pockets of the kinase active site, enhancing potency and selectivity. For electron-deficient azaheterocycles like our substrate, a catalyst system with an electron-rich and bulky phosphine ligand is often optimal to promote the oxidative addition and reductive elimination steps.[7]

Materials:

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

EntryArylboronic AcidTypical Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid88-96
33-Pyridinylboronic acid75-85
44-(Trifluoromethyl)phenylboronic acid80-90

Yields are representative and may vary based on the specific boronic acid and reaction scale.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the installation of primary and secondary amines.[8] This is critical for kinase inhibitor design as the amino group can act as a key hydrogen bond donor or acceptor, interacting with residues in the ATP-binding site. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often the rate-limiting step for electron-deficient heteroaryl halides.[9][10]

Materials:

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Add the 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine and the amine.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 2-amino-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

EntryAmineTypical Yield (%)
1Aniline80-92
2Morpholine85-95
3Cyclopropylamine70-85
4N-Methylpiperazine78-90

Yields are representative and depend on the nucleophilicity and steric bulk of the amine.

Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

Rationale: The Sonogashira coupling provides a direct route to introduce alkynyl groups, which act as rigid linkers or can access unique regions of the kinase active site.[11] The linear geometry of the alkyne can be exploited to probe for interactions deep within the binding pocket. This protocol uses a copper(I) co-catalyst to facilitate the transmetalation of the copper acetylide to the palladium center, increasing reaction rates and allowing for milder conditions.[12]

Materials:

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and perform three evacuate/backfill cycles with inert gas.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C. For more sensitive substrates, the reaction can often be run at room temperature, though for longer durations.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-6 hours at elevated temperatures.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-alkynyl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

EntryTerminal AlkyneTypical Yield (%)
1Phenylacetylene90-98
21-Hexyne75-85
3Trimethylsilylacetylene88-97
4Propargyl alcohol70-80

Yields are representative. Reactions with TMS-acetylene are often followed by a deprotection step (e.g., with K₂CO₃ in methanol).

Application in a Hypothetical Kinase Targeting Program

To illustrate the utility of these protocols, consider a drug discovery program targeting a dysregulated kinase, such as Janus Kinase 2 (JAK2) in the JAK/STAT pathway, which is implicated in myeloproliferative neoplasms and inflammatory diseases.[1][2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_I JAK2 (Inactive) Receptor->JAK2_I 2. Receptor Dimerization JAK2_A JAK2 (Active) STAT_I STAT (Inactive) JAK2_A->STAT_I 4. STAT Phosphorylation JAK2_I->JAK2_A 3. Autophosphorylation STAT_A STAT Dimer (Active) STAT_I->STAT_A 5. Dimerization DNA DNA STAT_A->DNA 6. Nuclear Translocation Gene Gene Transcription (Proliferation, Inflammation) DNA->Gene 7. Gene Activation Inhibitor Novel Inhibitor (From Synthesis) Inhibitor->JAK2_A Inhibition

Figure 2: Inhibition of the JAK/STAT pathway.

By applying the synthetic protocols described above, a medicinal chemist can systematically explore the SAR of the 2-substituted triazolo[1,5-a]pyridine scaffold. For instance:

  • Suzuki Coupling (Protocol 1): A library of 2-aryl derivatives can be synthesized to probe a hydrophobic pocket adjacent to the hinge region.

  • Buchwald-Hartwig Amination (Protocol 2): Introducing various amines can optimize hydrogen bonding interactions with the kinase.

  • Sonogashira Coupling (Protocol 3): Alkynyl substituents can be used to reach deeper into the ATP binding site or introduce vectors for further functionalization.

The resulting compounds would then be screened in biochemical and cellular assays to determine their inhibitory potency against JAK2 and their selectivity against other kinases. This iterative cycle of synthesis and testing is the foundation of modern drug discovery.

Conclusion

The 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a high-value starting material for the development of novel kinase inhibitors. The differential reactivity of its two halogen substituents provides a strategic handle for controlled, regioselective diversification. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provided in this application note offer researchers a reliable and versatile toolkit to synthesize diverse libraries of compounds. These methods, grounded in established chemical principles, empower medicinal chemists to efficiently navigate the chemical space around this privileged scaffold, accelerating the discovery of potent and selective kinase inhibitors for a range of therapeutic targets.

References

  • Mishra, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105088. [Link]

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.[Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin E/Cdk2. Retrieved from [Link]

  • Musacchio, A. (2015). The molecular biology of cell cycle control. Nature Reviews Molecular Cell Biology, 16(11), 639–653. [Link]

  • ResearchGate. (n.d.). Summary scheme describing Cdk2-cyclin E interactions involved in cell... Retrieved from [Link]

  • Damelin, M., et al. (2017). The discovery of filgotinib, a selective JAK1 inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 60(16), 6829–6849. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(4), 119-138. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows it to function as a bioisostere and interact with a wide array of biological targets.[2][4] The specific disubstituted derivative, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, represents a particularly versatile and powerful building block for the synthesis of novel therapeutic agents. Its chemical architecture, featuring two distinct halogen atoms at electronically and sterically different positions, provides medicinal chemists with a platform for selective and sequential functionalization.

The bromine atom at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.[5] The chlorine atom at the 6-position offers a secondary site for modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This strategic handle is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.

This guide provides an in-depth exploration of the applications of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology and inflammatory diseases. We will present detailed, field-proven protocols for the chemical modification of this scaffold and for the biological evaluation of its derivatives.

Core Applications in Drug Discovery

The 2-Bromo-6-chloro-triazolo[1,5-a]pyridine scaffold has been instrumental in the development of inhibitors for several important enzyme families. Its rigid, planar structure provides a foundation for creating molecules that can fit into the ATP-binding pockets of kinases, while the substitutable positions allow for the introduction of functional groups that can form key interactions with the target protein.

Kinase Inhibition: A Privileged Scaffold for Anticancer and Anti-inflammatory Agents

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The triazolopyridine core has been successfully employed in the design of potent and selective kinase inhibitors.

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various inflammatory conditions. Derivatives of the triazolo[1,5-a]pyridine scaffold have been developed as potent inhibitors of JAK1 and JAK2.[6] By modifying the 2- and 6-positions of the core, researchers have been able to achieve high potency and selectivity, leading to promising candidates for the treatment of rheumatoid arthritis and other autoimmune diseases.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. The triazolo[1,5-a]pyrimidine (a closely related scaffold) has been shown to be an effective replacement for the purine core in CDK2 inhibitors, demonstrating similar binding modes within the ATP-binding pocket.[4] This highlights the potential of the 2-Bromo-6-chloro-triazolo[1,5-a]pyridine as a starting point for the development of novel CDK inhibitors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. The triazolo[1,5-a]pyrimidine scaffold has been explored for the development of potent and selective PDE2A inhibitors.[6] This suggests that derivatives of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine could also be investigated for their potential as PDE inhibitors for the treatment of neurological and psychiatric disorders.[7]

Data Presentation: Biological Activity of Triazolopyridine Derivatives

The following table summarizes the in vitro activity of representative compounds derived from the triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine scaffolds, showcasing their potential as kinase inhibitors and anticancer agents.

Compound IDScaffoldR1R2Target/Cell LineIC50 (µM)Reference
1c [1][2][3]triazolo[1,5-a]pyridinylpyridine4-pyridylVariesHCT-116Potent[1]
2d [1][2][3]triazolo[1,5-a]pyridinylpyridine4-pyridylVariesHCT-116Potent[1]
13c triazolopyrimidine hybridVariesVariesMCF-72.42[2]
13c triazolopyrimidine hybridVariesVariesEGFR0.087[2]
13c triazolopyrimidine hybridVariesVariesHER-20.078[2]
J-4 triazolo[1,5-a]pyridine derivativeVariesVariesJAK1High Potency[6]
J-6 triazolo[1,5-a]pyridine derivativeVariesVariesJAK2High Potency[6]
19 triazolopyridine-based dual inhibitorVariesVariesMDA-MB-231Submicromolar[8]
19 triazolopyridine-based dual inhibitorVariesVariesRPMI-8226Submicromolar[8]

Experimental Protocols

Chemical Synthesis: Functionalization of the Core Scaffold

The versatility of the 2-Bromo-6-chloro-triazolo[1,5-a]pyridine scaffold is best demonstrated through its reactivity in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful methods for C-C and C-N bond formation in medicinal chemistry.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with various arylboronic acids.

Reaction Principle: The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.

Materials and Reagents:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2-5 mol%)

  • SPhos or other suitable phosphine ligand (4-10 mol%)

  • Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K3PO4 (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-triazolo[1,5-a]pyridine.

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine with primary or secondary amines.

Reaction Principle: The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand.[9][10]

Materials and Reagents:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2-4 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) or Xantphos (4-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add Pd2(dba)3 (0.02 equiv), (±)-BINAP (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Heat the resulting mixture to 80-110 °C with stirring for 4-16 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: In Vitro Assays

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[1][2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials and Reagents:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol describes a general method for determining the inhibitory activity of a compound against JAK1 kinase.

Principle: The assay measures the phosphorylation of a substrate peptide by the JAK1 enzyme in the presence of ATP. The amount of phosphorylated product is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™).[8][12]

Materials and Reagents:

  • Recombinant human JAK1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ reagent)

  • 384-well low volume plates

Procedure (based on ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare solutions of the test inhibitor at various concentrations in the kinase assay buffer. Prepare a mixture of the substrate and ATP.

  • Assay Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).[8]

  • Add 2 µL of the diluted JAK1 enzyme solution.[8]

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[8]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Signal Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualization & Formatting

Diagrams

G cluster_synthesis Synthetic Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 2-Bromo-6-chloro- [1,2,4]triazolo[1,5-a]pyridine suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents Protocol 1 buchwald_reagents Amine, Pd Catalyst, Base start->buchwald_reagents Protocol 2 suzuki_product 2-Aryl-6-chloro- [1,2,4]triazolo[1,5-a]pyridine suzuki_reagents->suzuki_product buchwald_product 2-Amino-6-chloro- [1,2,4]triazolo[1,5-a]pyridine buchwald_reagents->buchwald_product

Caption: Synthetic routes for functionalizing the core scaffold.

G cluster_bioassay Biological Evaluation Workflow cluster_mtt Anticancer Screening cluster_kinase Kinase Inhibition Assay compound Synthesized Derivative mtt_setup Seed Cancer Cells + Compound Treatment compound->mtt_setup Protocol 3 kinase_setup Enzyme + Substrate/ATP + Compound compound->kinase_setup Protocol 4 mtt_assay MTT Incubation & Formazan Solubilization mtt_setup->mtt_assay mtt_result Measure Absorbance (IC50 Calculation) mtt_assay->mtt_result kinase_assay Kinase Reaction & Signal Detection kinase_setup->kinase_assay kinase_result Measure Luminescence/Fluorescence (IC50 Calculation) kinase_assay->kinase_result

Sources

Application Notes and Protocols for the Derivatization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine for Structure-Activity Relationship (SAR) Studies

Application Notes and Protocols for the Derivatization of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine for Structure-Activity Relationship (SAR) Studies

Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine ring system is a significant pharmacophore in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, making it a "privileged scaffold". Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors (e.g., CDK2, JAK1/2), anti-inflammatory agents, and anti-cancer therapeutics.[3] The strategic derivatization of this scaffold is therefore a key methodology in the generation of compound libraries for hit-to-lead and lead optimization campaigns.

This application note provides a comprehensive guide to the derivatization of a particularly versatile starting material: 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine . The differential reactivity of the C2-Br and C6-Cl bonds offers a platform for selective and sequential functionalization, enabling a systematic exploration of the chemical space around the core structure to build robust Structure-Activity Relationships (SAR). We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Strategic Advantage of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

The choice of 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine as a starting material is predicated on the well-established differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[4][5] This hierarchy allows for the selective functionalization of the C2-Br bond while leaving the C6-Cl bond intact for subsequent modifications. This two-step derivatization strategy is a powerful tool for generating a diverse library of compounds from a single, readily accessible starting material.

Part 1: Derivatization at the 2-Position via Palladium-Catalyzed Cross-Coupling

The C2-bromo position is the more reactive site for palladium-catalyzed cross-coupling reactions. The following protocols detail the conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings at this position.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups.[6]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6]

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Reagents and Materials:

    • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

    • Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture), degassed

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates. For more challenging couplings, or to minimize side reactions, a catalyst with a more specialized ligand like dppf may be employed.[7]

  • Base: An aqueous base like Na₂CO₃ or K₂CO₃ is crucial for activating the boronic acid for the transmetalation step.[8]

  • Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Installation of Nitrogen Nucleophiles

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of substituted amines which are prevalent in bioactive molecules.[9][10]

Reaction Principle: This reaction follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and then reductive elimination.[9][10]

Experimental Protocol: Synthesis of 2-(Amino)-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Reagents and Materials:

    • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (0.02-0.05 equiv)

    • Xantphos or BINAP (0.04-0.10 equiv)

    • NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv)

    • Anhydrous toluene or dioxane, degassed

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with the palladium precursor, ligand, and base.

    • Add the 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine and the amine.

    • Add the degassed anhydrous solvent.

    • Seal the flask and heat the mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos or BINAP are essential to facilitate the reductive elimination step, which is often rate-limiting.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. For more sensitive substrates, a weaker base like Cs₂CO₃ may be used, though this might require higher temperatures or longer reaction times.[12]

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates and can be found in various natural products and functional materials.[4][5]

Reaction Principle: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium complex.[4][5]

Experimental Protocol: Synthesis of 2-Alkynyl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Reagents and Materials:

    • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent)

    • Anhydrous THF or DMF (optional co-solvent)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a Schlenk flask, add 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor by TLC or LC-MS.

    • Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite to remove the metal catalysts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The synergy between palladium and copper is key to the high efficiency of the Sonogashira reaction under mild conditions.[13]

  • Base: An amine base is required to deprotonate the terminal alkyne and to act as a scavenger for the HBr formed during the reaction.[14]

Part 2: Derivatization at the 6-Position

Once the 2-position has been functionalized, the less reactive C6-Cl bond can be targeted for further derivatization. This can be achieved through more forcing conditions for palladium-catalyzed couplings or via nucleophilic aromatic substitution (SNAr).

Suzuki Coupling at the 6-Chloro Position

Coupling at an aryl chloride position typically requires more active catalyst systems and higher temperatures compared to the corresponding bromide.

Experimental Protocol: Synthesis of 2-Aryl-6-Aryl-[1][2][3]triazolo[1,5-a]pyridine

  • Reagents and Materials:

    • 2-Aryl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (0.05 equiv) with a bulky phosphine ligand such as SPhos or XPhos (0.10 equiv)

    • K₃PO₄ (3.0 equiv)

    • Anhydrous toluene or dioxane, degassed

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Follow a similar setup as for the Suzuki coupling at the 2-position.

    • Use a more active catalyst system, such as Pd(OAc)₂ with a Buchwald ligand.

    • Employ a stronger base like K₃PO₄.

    • Higher reaction temperatures (110-120 °C) and longer reaction times (12-24 hours) may be necessary.

    • Workup and purification are analogous to the previous Suzuki protocol.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The electron-deficient nature of the triazolopyridine ring system facilitates nucleophilic aromatic substitution at the 6-position, particularly with strong nucleophiles like alkoxides or thiolates.

Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Experimental Protocol: Synthesis of 2-Aryl-6-(alkoxy/thioalkoxy)-[1][2][3]triazolo[1,5-a]pyridine

  • Reagents and Materials:

    • 2-Aryl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

    • Sodium or potassium alkoxide/thiolate (1.5-2.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the 2-aryl-6-chloro-[1][2][3]triazolo[1,5-a]pyridine in the anhydrous solvent in a flask under an inert atmosphere.

    • Add the nucleophile (e.g., sodium methoxide) portion-wise at room temperature or with cooling if the reaction is exothermic.

    • Stir the reaction at room temperature or with heating (50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by the addition of water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by flash chromatography.

Data Presentation for SAR Studies

A systematic approach to data presentation is crucial for effective SAR analysis. A tabular format is recommended to correlate the structural modifications with the resulting biological activity.

Compound IDR¹ (at C2)R² (at C6)IC₅₀ (nM) [Target X]Selectivity vs. Target YOther relevant data (e.g., solubility, permeability)
Parent BrCl>10,000--
LibA-01 PhenylCl5,2002-fold...
LibA-02 4-FluorophenylCl2,1005-fold...
LibB-01 4-FluorophenylMethoxy1,5008-fold...
LibB-02 4-FluorophenylN-Morpholinyl85015-fold...

Mandatory Visualizations

Derivatization_Strategycluster_pos2Position 2 Derivatizationcluster_pos6Position 6 DerivatizationStart2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridineSuzuki2Suzuki Coupling(Ar-B(OH)₂)Start->Suzuki2Pd Cat.Buchwald2Buchwald-Hartwig(R₂NH)Start->Buchwald2Pd Cat.Sonogashira2Sonogashira(R-C≡CH)Start->Sonogashira2Pd/Cu Cat.Intermediate2-R¹-6-chloro-[1,2,4]triazolo[1,5-a]pyridineSuzuki2->IntermediateBuchwald2->IntermediateSonogashira2->IntermediateSuzuki6Suzuki Coupling(Ar-B(OH)₂)Intermediate->Suzuki6Pd Cat.(Forcing)SNAr6SNAr(Nu⁻)Intermediate->SNAr6Final_Product2-R¹-6-R²-[1,2,4]triazolo[1,5-a]pyridine(Final Library)Suzuki6->Final_ProductSNAr6->Final_Product

Caption: Workflow for the sequential derivatization of 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Conclusion and Future Directions

The 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is an exceptionally valuable starting point for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this application note provide a robust framework for the selective and sequential functionalization of this core. By systematically exploring the steric and electronic requirements at the 2- and 6-positions, researchers can effectively navigate the chemical space to identify potent and selective modulators of their biological target of interest. Further derivatization of the installed functional groups can provide additional vectors for optimization of physicochemical properties, ultimately leading to the development of novel therapeutic candidates.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105051. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Al-dujaili, L. J., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry, 30. [Link]

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(37), 7186-7189. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Seliunin, D. O., et al. (2018). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds, 54(10), 989-1004. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • Journal of Medicinal Chemistry. (2008). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Stradiotto, M., & Lundgren, R. J. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Accounts of Chemical Research, 46(11), 2630-2642. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 5 and 6. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • ACS Medicinal Chemistry Letters. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthetic routes to some azolyl-triazoles. [Link]

  • Journal of Medicinal Chemistry. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. [Link]

  • European Journal of Medicinal Chemistry. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]

  • ResearchGate. (n.d.). SAR of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. [Link]

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2][3] This powerful transformation, catalyzed by palladium and copper co-catalysts, facilitates the union of aryl or vinyl halides with terminal alkynes under generally mild conditions.[1][4] Its broad functional group tolerance and reliability have made it an indispensable tool in the synthesis of complex molecules, particularly within the realms of pharmaceutical discovery, natural product synthesis, and materials science.[4][5]

This application note provides a detailed experimental procedure for the Sonogashira coupling of a specific and valuable heterocyclic building block: 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine.[8] This substrate presents a unique challenge and opportunity due to its two distinct halogen substituents. The differential reactivity between the aryl bromide and the aryl chloride moieties allows for a selective alkynylation at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent orthogonal transformations.[9] This chemoselectivity is of paramount importance in drug development, enabling the stepwise and controlled elaboration of molecular scaffolds to explore structure-activity relationships.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in mechanistic principles and field-proven insights.

Understanding the Substrate: 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine

The[4][6][7]triazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, known to exhibit a range of biological activities.[8] The subject of this protocol, 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine, is a key intermediate for the synthesis of novel derivatives.

  • Molecular Formula: C₆H₃BrClN₃[8][10]

  • Molecular Weight: 232.47 g/mol

  • Key Structural Features: A fused bicyclic heteroaromatic system with two halogen atoms at positions 2 and 6. The bromine atom at the 2-position is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 6-position.[9][11]

The synthesis of the[4][6][7]triazolo[1,5-a]pyridine core typically involves the oxidative cyclization of N-(2-pyridyl)amidines or related precursors.[8]

The Sonogashira Coupling: A Mechanistic Overview

The broadly accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][12]

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[4][11]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[11][12]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[4][12]

  • Copper Cycle:

    • The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

    • A base, typically an amine, deprotonates the alkyne to form the reactive copper(I) acetylide.[12]

The higher reactivity of aryl bromides over aryl chlorides in the oxidative addition step is the key to the selectivity of the protocol described below.[11][13]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂-C≡CR' pd2_aryl->pd2_alkynyl Transmetalation (from Cu cycle) cu_acetylide Cu(I)-C≡CR' pd2_aryl->cu_acetylide R'C≡C-Cu(I) pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR') alkyne H-C≡CR' alkyne->cu_acetylide Base Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Selective Alkynylation of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

This protocol details a robust procedure for the selective Sonogashira coupling at the 2-bromo position.

Materials and Reagents:

  • 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles for reagent transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed THF (e.g., 5 mL per 1 mmol of the aryl bromide) to the flask via syringe.

    • Add anhydrous triethylamine (3.0 equiv) to the mixture via syringe.

    • Stir the resulting suspension at room temperature for 10-15 minutes.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 50-60 °C. Note: Higher temperatures may lead to a loss of selectivity and potential coupling at the chloride position.

    • Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[9][11]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4] The eluent system will depend on the polarity of the product (e.g., a gradient of hexanes/ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 2-alkynyl-6-chloro-[4][6][7]triazolo[1,5-a]pyridine.

Data Presentation:

ParameterRecommended ConditionRationale
Aryl Halide 2-Bromo-6-chloro-triazolo[1,5-a]pyridineSubstrate for selective coupling.
Alkyne Terminal Alkyne (1.2 equiv)Coupling partner. A slight excess ensures complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)A common and effective precatalyst for Sonogashira reactions.[1]
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide, accelerating the reaction.[1]
Base Triethylamine (Et₃N) (3 equiv)Acts as a base to deprotonate the alkyne and as a scavenger for HBr formed.[14]
Solvent THF, anhydrous & degassedA suitable solvent for the reaction; degassing is crucial to prevent catalyst deactivation.
Temperature 50-60 °CMild heating promotes the reaction while maintaining selectivity for the C-Br bond.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions and protects the Pd(0) catalyst.[6]

Visualization of the Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Substrate, Pd/Cu catalysts) - Inert atmosphere (N₂/Ar) start->setup reagents 2. Reagent Addition - Add degassed THF - Add Et₃N - Add terminal alkyne setup->reagents reaction 3. Reaction - Heat to 50-60 °C - Monitor by TLC reagents->reaction workup 4. Workup - Cool and dilute - Filter through Celite® - Aqueous washes (NH₄Cl, Brine) reaction->workup purify 5. Purification - Dry and concentrate - Flash column chromatography workup->purify product Final Product (2-alkynyl-6-chloro-triazolo[1,5-a]pyridine) purify->product

Caption: Step-by-step workflow for the selective Sonogashira coupling.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring and control.

  • Reaction Monitoring: The progress of the reaction should be meticulously followed by TLC. The disappearance of the starting 2-Bromo-6-chloro-triazolo[1,5-a]pyridine spot and the appearance of a new, typically more nonpolar, product spot will indicate the reaction's progression.

  • Selectivity Check: Post-purification, the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and verify that the coupling has occurred exclusively at the 2-position, with the chlorine atom at the 6-position remaining intact. The absence of signals corresponding to a di-alkynylated product validates the selectivity of the method.

  • Troubleshooting: If the reaction is sluggish, a slight increase in temperature or the addition of a more electron-rich phosphine ligand may be beneficial. However, this should be done cautiously to avoid compromising selectivity. If undesired homocoupling of the alkyne (Glaser coupling) is observed, ensuring a thoroughly oxygen-free environment is critical.

Conclusion

This application note provides a detailed and reliable protocol for the selective Sonogashira coupling of 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this method offers a strategic and efficient route to synthesize valuable 2-alkynyl-6-chloro-triazolopyridine intermediates. These products serve as versatile platforms for further chemical diversification, making this protocol a valuable asset for professionals in drug discovery and synthetic chemistry.

References

  • Chen, J., et al. (2024).
  • BenchChem. (2025).
  • BenchChem. (n.d.). 2-Bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine. BenchChem.

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues. BenchChem.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • National Institutes of Health. (n.d.).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • PubChem. (n.d.). 2-bromo-6-chloro-[4][6][7]triazolo[1,5-a]pyridine.

  • BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
  • YouTube. (2019). Sonogashira coupling.
  • ChemOrgChem. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube.

Sources

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes via C-C Cross-Coupling with 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes via C-C Cross-Coupling with 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine is a privileged scaffold in the fields of medicinal chemistry and materials science. Its rigid, planar structure and extended π-conjugation make it an excellent core for developing advanced luminophores.[2] Derivatives of this scaffold have demonstrated high fluorescence quantum yields and have been successfully incorporated into materials for organic light-emitting diodes (OLEDs) and as sensitive fluorescent probes for detecting biologically relevant analytes like metal ions.[4][5][6]

This guide focuses on 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (Molecular Formula: C₆H₃BrClN₃) as a versatile starting material for the synthesis of novel fluorescent probes.[1][7] The presence of two distinct halogen atoms provides a strategic advantage: the bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C2 position, enabling the direct attachment of various fluorophoric units.[1]

This document provides detailed, field-proven protocols for synthesizing fluorescent probes from this starting material using two cornerstone methodologies of modern organic chemistry: the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Principle of Synthesis: Selective Palladium-Catalyzed Functionalization

The synthesis of these fluorescent probes hinges on the palladium-catalyzed formation of a new carbon-carbon bond at the C2 position of the triazolopyridine core. The choice of coupling reaction dictates the nature of the attached fluorescent moiety.

  • Suzuki-Miyaura Coupling : This reaction couples the C-Br bond with an organoboron reagent, typically an arylboronic acid or ester. It is the premier method for introducing complex aromatic and heteroaromatic fluorophores (e.g., pyrene, carbazole, BODIPY) to the core scaffold. The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid for transmetalation.[8]

  • Sonogashira Coupling : This reaction forms a C-C bond between the C-Br bond and a terminal alkyne.[9] It is exceptionally useful for extending the π-conjugated system of the molecule, which directly influences its photophysical properties. This method employs a palladium catalyst in tandem with a copper(I) co-catalyst and an amine base.[9][10]

The higher reactivity of the C-Br bond allows these reactions to proceed with high selectivity, leaving the C-Cl bond at the 6-position intact for potential downstream modifications, such as introducing water-solubilizing groups or biomolecule-targeting ligands.

General Synthetic Workflow

The overall strategy involves a single, selective cross-coupling step to generate the final fluorescent probe. The choice between the Suzuki-Miyaura and Sonogashira pathways depends on the desired final structure.

Gcluster_startStarting Materialcluster_suzukiSuzuki-Miyaura Pathwaycluster_sonogashiraSonogashira Pathwaycluster_endCharacterization & Applicationstart2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridinesuzuki_reagentsFluorophore-B(OH)₂Pd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃)start->suzuki_reagentssonogashira_reagentsFluorophore-C≡CHPd Catalyst (e.g., PdCl₂(PPh₃)₂)Cu(I) Co-catalyst, Base (e.g., Et₃N)start->sonogashira_reagentssuzuki_productProbe with Aryl Fluorophoresuzuki_reagents->suzuki_product C(sp²)-C(sp²) bond formationfinal_probePurified Fluorescent Probesuzuki_product->final_probesonogashira_productProbe with Alkynyl Fluorophoresonogashira_reagents->sonogashira_product C(sp²)-C(sp) bond formationsonogashira_product->final_probecharacterizationSpectroscopic Analysis(NMR, MS, UV-Vis, Fluorescence)final_probe->characterizationapplicationBioimaging, Sensing,OLEDscharacterization->application

Caption: General workflow for fluorescent probe synthesis.

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, organic solvents, and halogenated compounds are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-[1][2][3]triazolo[1,5-a]pyridine probe using pyrene-1-boronic acid as a representative fluorophore.

Materials & Equipment:

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Pyrene-1-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To the dry Schlenk flask, add 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, pyrene-1-boronic acid, and anhydrous K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed, which is critical to prevent catalyst oxidation.[11]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. Degassing the solvent (e.g., by bubbling with argon for 20-30 minutes) is crucial for reaction success.[12]

  • Reaction: Attach the condenser, and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[13]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine to remove the base and inorganic salts.[12]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).[13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis via Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-[1][2][3]triazolo[1,5-a]pyridine probe using a representative terminal alkyne fluorophore.

Materials & Equipment:

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal Alkyne (e.g., 1-ethynylpyrene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous

  • Oven-dried Schlenk flask and standard equipment as in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: To the dry Schlenk flask, add 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent & Reagent Addition: Add anhydrous THF and Et₃N via syringe. Stir for 5 minutes, then add the terminal alkyne dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates the consumption of the starting material (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the alkynyl-functionalized probe using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Reaction Parameters and Expected Properties

Successful synthesis requires careful optimization. The following table provides a starting point for typical reaction conditions.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPdCl₂(PPh₃)₂, Pd(CF₃COO)₂/PPh₃
Catalyst Loading 2-5 mol%2.5-5 mol%
Co-Catalyst N/ACuI (5 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPA
Solvent Dioxane/H₂O, Toluene, DMFTHF, DMF
Temperature 80-110 °C25-100 °C
Typical Yield 60-95%70-96%[10]

Photophysical Properties: The final optical properties are determined by the attached fluorophore. The triazolopyridine core itself contributes to the overall electronic structure.[14] Characterization should include:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F). The quantum yield is a critical measure of the probe's brightness. Many triazolopyridine derivatives are known to have high quantum yields.[4][15]

Applications and Future Directions

The probes synthesized via these protocols are suitable for a range of applications:

  • Bioimaging: After conjugation with targeting moieties, these probes can be used for imaging specific organelles or detecting analytes like Fe³⁺ ions or pH changes within living cells.[4][5][15][16]

  • Materials Science: The high quantum yields and tunable emission make these compounds excellent candidates for emitters in OLEDs.[6]

The unreacted chlorine at the C6 position serves as a valuable synthetic handle for further modifications, allowing for the development of multifunctional probes with tailored solubility, targeting capabilities, or response mechanisms.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst (oxidized).Ensure a strictly inert atmosphere; use fresh catalyst.
Insufficiently degassed solvents.Degas solvents thoroughly with an inert gas stream.
Inappropriate base or solvent.Screen different bases and solvents (see Table).
Formation of Side Products Homocoupling of boronic acid.Use a slight excess of boronic acid; ensure inertness.
Reaction temperature too high.Optimize reaction temperature, starting lower.
Difficulty in Purification Close polarity of product and starting material.Optimize chromatography conditions (try different solvent systems or silica alternatives).

References

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine - Benchchem.

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c] - MDPI. [Link]

  • A novel[1][2][3]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - ResearchGate. [Link]

  • A novel[1][2][3]triazolo[1,5-a]pteridine framework: Synthesis, photophysical properties and material studies - Dyes and Pigments. [Link]

  • A novel[1][2][3]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - National Institutes of Health. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Synthesis of fluorescent probes - The Royal Society of Chemistry. [Link]

  • (PDF) A novel D-π-A blue fluorophore based on[1][2][3]triazolo[1,5- a ]pyridine as electron acceptor and its application in organic light-emitting diodes - ResearchGate. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration - MDPI. [Link]

  • A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging - CNGB. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Synthesis of fluorescent probe 6 - ResearchGate. [Link]

  • 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine - PubChemLite. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC - NIH. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - University of Southampton ePrints. [Link]

  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize derivatives of this important heterocyclic scaffold. The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] However, its application to complex heteroaromatic substrates, such as the one , can present unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your synthetic goals.

The core of the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide.[1][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4] Understanding these steps is crucial for diagnosing and resolving issues that may arise during your experiments.

Understanding the Substrate: 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

The substrate, 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, presents a key challenge: the presence of two different halogen atoms on a nitrogen-containing heterocyclic ring. This raises the critical question of chemoselectivity. In Suzuki couplings, the reactivity of organic halides generally follows the trend: I > Br > Cl.[5] This suggests that the C-Br bond at the 2-position should be more reactive than the C-Cl bond at the 6-position, allowing for selective coupling at the C-2 position. However, the electronic properties of the heteroaromatic ring and the specific reaction conditions can influence this selectivity.[6][7]

Nitrogen-containing heterocycles can also pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8][9] Furthermore, the acidic N-H groups present in some nitrogen-rich heterocycles can interfere with the reaction, although this is not a factor for the triazolo[1,5-a]pyridine core itself.[8][10]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Suzuki coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue, often pointing to problems with one of the key reaction components or conditions.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[2][4]

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, consider switching to a more robust system. Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃, PCy₃) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points.[2][4][11] N-heterocyclic carbene (NHC) ligands can also be highly effective for activating aryl chlorides.[12][13]

  • Base Selection and Solubility: The base plays a critical role in activating the boronic acid for the transmetalation step.[14][15] An inappropriate or poorly soluble base can halt the catalytic cycle.

    • Recommendation: A base screen is highly recommended. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[9] Weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient. Ensure the base has some solubility in the reaction medium; a biphasic solvent system (e.g., dioxane/water, THF/water) can be beneficial.[15][16]

  • Solvent and Temperature: The solvent must be appropriate for the reactants and the reaction temperature.

    • Recommendation: Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[15][17] Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.[18] If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the rate.[19]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction.[17]

    • Recommendation: Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected.

Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid or dehalogenation of my starting material. What can I do to minimize these?

A2: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is often promoted by the presence of oxygen.[17]

    • Recommendation: Rigorous degassing of your solvent and reaction vessel is crucial.[18] Assembling the reaction under an inert atmosphere (argon or nitrogen) is standard practice.

  • Dehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom can occur if a hydride source is present.

    • Recommendation: Avoid using amine bases (e.g., triethylamine) or alcohol solvents, as these can act as hydride donors.[18] If you suspect dehalogenation, switching to an inorganic base and an aprotic solvent is advisable.

Q3: The reaction is not selective and I am getting a mixture of products coupled at the C-2 (bromo) and C-6 (chloro) positions. How can I improve the selectivity for the C-2 position?

A3: Achieving high chemoselectivity is key when working with dihalogenated substrates.

  • Ligand Control: The choice of ligand can significantly influence the selectivity of the reaction.[20][21]

    • Recommendation: For selective coupling at the more reactive C-Br bond, a less reactive catalyst system might be beneficial. Starting with Pd(PPh₃)₄ is a good approach.[5][20] If you are using a highly active catalyst with a bulky, electron-rich ligand, it might be reactive enough to also activate the C-Cl bond. In some cases, ligand-free conditions have been shown to favor reaction at a triflate group over a halide, suggesting that the absence of a strong ligand can alter selectivity.[22][23]

  • Temperature Control: Reaction temperature can also affect selectivity.

    • Recommendation: Running the reaction at a lower temperature may favor the kinetically preferred reaction at the C-Br bond. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow.

Q4: The reaction works well on a small scale, but the yield drops significantly upon scale-up. What factors should I consider?

A4: Scalability issues are common and often relate to mass and heat transfer, as well as maintaining an inert atmosphere.

  • Mixing: Inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.

    • Recommendation: Ensure vigorous and efficient stirring, especially for heterogeneous mixtures.

  • Degassing: It can be more challenging to effectively degas larger volumes of solvent.

    • Recommendation: Increase the degassing time or use a more effective method like the freeze-pump-thaw technique for larger scale reactions.

  • Heat Transfer: Maintaining a consistent internal temperature is crucial.

    • Recommendation: Use an appropriately sized heating mantle or oil bath and monitor the internal reaction temperature.

Experimental Protocols & Data

General Protocol for Optimizing Suzuki Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

This protocol provides a starting point for your optimization studies. It is crucial to screen different parameters to find the optimal conditions for your specific boronic acid partner.

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Degassed solvent (e.g., dioxane, THF, toluene, and water)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[19]

Table 1: Recommended Starting Conditions for Parameter Screening
ParameterCondition A (Standard)Condition B (For less reactive partners)Condition C (Alternative)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand NoneSPhos (4 mol%)None
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)
Temperature 90 °C110 °C100 °C

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. Understanding this cycle is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L2-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X RX->OxAdd Boronate R'-B(OR)2 Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting a problematic Suzuki coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Improve_Reagents Use Fresh Reagents Degas Solvents Thoroughly Reagent_OK->Improve_Reagents No Screen_Catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)2/SPhos) Reagent_OK->Screen_Catalyst Yes Improve_Reagents->Check_Reagents Catalyst_OK Improved Conversion? Screen_Catalyst->Catalyst_OK Screen_Base Screen Bases (K3PO4, Cs2CO3) Catalyst_OK->Screen_Base No Success Successful Coupling Catalyst_OK->Success Yes Base_OK Improved Conversion? Screen_Base->Base_OK Optimize_Temp Optimize Temperature (Increase cautiously) Base_OK->Optimize_Temp No Base_OK->Success Yes Optimize_Temp->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Otsuka, S., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6078-6082. [Link]

  • Lebrasseur, N., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(42), 11845-11850. [Link]

  • Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Öcal, N., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(10), 1289. [Link]

  • Ghaffari, B., et al. (2016). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Organic Letters, 18(16), 4056-4059. [Link]

  • Hong, K., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(41), 17001-17004. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6534-6547. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Ghaffari, B., et al. (2016). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 55(40), 12264-12268. [Link]

  • Yoshino, T., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5545-5549. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6534-6547. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6534-6547. [Link]

  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249. [Link]

  • Myers, A. M. (2007). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (2020). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Smith, D. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. [Link]

  • Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5254. [Link]

  • ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1855-1858. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

Sources

common side products in the synthesis of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Technical Support Center: Synthesis of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support guide for the synthesis of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our guidance is grounded in established chemical principles and practical laboratory experience to help you troubleshoot and optimize your synthetic protocols.

Introduction to the Synthesis

The synthesis of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine typically proceeds through one of two primary routes: the oxidative cyclization of an N-(5-chloro-2-pyridyl)amidine or guanidine precursor, or the dehydration of a 2-hydrazidopyridine derivative followed by bromination.[1] While these methods are generally reliable, side reactions can occur, leading to impurities that complicate purification and reduce yields. This guide will help you identify, understand, and mitigate the formation of these common side products.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific side products that may be observed during the synthesis of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. Each entry details the potential cause of the side product and provides actionable solutions.

Issue 1: Presence of Unreacted Starting Materials or Intermediates

Q: My reaction mixture shows significant amounts of the starting N-(5-chloro-2-pyridyl)amidine or 2-hydrazido-5-chloropyridine. What could be the cause and how can I resolve this?

A: Incomplete conversion is a common issue that can arise from several factors. The underlying cause is often insufficient activation for the cyclization or dehydration step.

  • Causality:

    • Insufficiently Potent Reagents: The chosen oxidizing agent (for cyclization) or dehydrating agent (for hydrazides) may not be strong enough or may have degraded over time. For instance, older bottles of phosphorus oxychloride (POCl₃) can absorb atmospheric moisture, reducing their efficacy.

    • Suboptimal Reaction Temperature: The activation energy for the cyclization or dehydration may not be reached if the reaction temperature is too low. Conversely, excessively high temperatures can lead to decomposition.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Troubleshooting and Solutions:

    • Reagent Verification: Use freshly opened or properly stored reagents. For oxidative cyclizations, consider using a more potent system like (diacetoxyiodo)benzene (PIDA) or lead tetraacetate if milder oxidants like sodium hypochlorite are proving ineffective.[1]

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.

    • Extended Reaction Time: Extend the reaction time and continue to monitor for the disappearance of the starting material.

Issue 2: Formation of Isomeric Byproducts

Q: I have isolated a compound with the correct mass for the product, but the NMR spectrum is inconsistent with 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. Could this be an isomer?

A: Yes, the formation of a constitutional isomer, specifically a[1][2][3]triazolo[4,3-a]pyridine derivative, is a known possibility in the synthesis of fused triazolopyridine systems.[4]

  • Causality:

    • Ambident Nucleophilicity: The cyclization precursor, particularly in the case of hydrazinopyridines, possesses two nitrogen atoms that can potentially initiate the ring-closing step. This can lead to the formation of the thermodynamically or kinetically favored isomer depending on the reaction conditions. The[1][2][3]triazolo[1,5-a] isomer is generally more stable.

  • Troubleshooting and Solutions:

    • Reaction Conditions: The choice of cyclization conditions can influence the isomeric ratio. Acid-catalyzed cyclization of 2-hydrazinopyridines can sometimes favor the formation of the[1][2][3]triazolo[4,3-a] isomer, which can then be rearranged to the more stable[1][2][3]triazolo[1,5-a] isomer under thermal or acidic conditions (Dimroth rearrangement).[4]

    • Purification: Careful column chromatography can often separate the desired isomer from its byproducts. Developing a good separation method using a combination of solvents of varying polarity is crucial.

Issue 3: Over-bromination and Regioisomeric Bromination

Q: My final product mixture contains species with more than one bromine atom or with bromine at an unexpected position. How can I achieve selective bromination at the 2-position?

A: Achieving regioselectivity in the bromination of heterocyclic systems can be challenging. The electron density of the triazolopyridine ring system dictates the preferred sites of electrophilic attack.

  • Causality:

    • Harsh Brominating Agents: Strong brominating agents like neat bromine can be aggressive and lead to over-bromination or lack of regioselectivity.

    • Reaction Stoichiometry and Temperature: Using an excess of the brominating agent or running the reaction at elevated temperatures can promote multiple brominations. The pyridine ring is generally deactivated towards electrophilic substitution, but the triazole ring can be susceptible.

  • Troubleshooting and Solutions:

    • Milder Brominating Agents: Employ milder and more selective brominating agents such as N-Bromosuccinimide (NBS).

    • Stoichiometric Control: Use a stoichiometric amount (or a slight excess) of the brominating agent and add it portion-wise to the reaction mixture to maintain a low concentration.

    • Temperature Control: Perform the bromination at a lower temperature (e.g., 0 °C or room temperature) to enhance selectivity.

    • Protecting Groups: In some cases, sensitive positions on the molecule can be temporarily protected to direct the bromination to the desired position.

Issue 4: Halogen Exchange and Hydrolysis Products

Q: I am observing impurities that appear to be the result of halogen exchange (e.g., a di-chloro or di-bromo analog) or hydrolysis (a hydroxyl-substituted product). What causes this?

A: Halogen exchange and hydrolysis are potential side reactions, especially under certain reaction conditions or during work-up.

  • Causality:

    • Nucleophilic Aromatic Substitution: The presence of nucleophiles in the reaction mixture can lead to the displacement of the bromo or chloro substituents. The reactivity of halogens on the triazolopyridine ring can be influenced by their position.

    • Hydrolysis: The presence of water, especially at elevated temperatures or under acidic/basic conditions during work-up, can lead to the hydrolysis of the bromo group to a hydroxyl group.

  • Troubleshooting and Solutions:

    • Anhydrous Conditions: Ensure that all solvents and reagents are dry, particularly for reactions that are sensitive to moisture.

    • Controlled Work-up: Perform aqueous work-ups at low temperatures and minimize the exposure time to acidic or basic conditions.

    • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture.

Summary of Potential Side Products

Side Product TypePotential CauseSuggested Mitigation
Unreacted Precursors Incomplete reaction due to weak reagents, low temperature, or short reaction time.Use fresh/more potent reagents, optimize temperature, and extend reaction time.
Isomeric Byproducts Ambident nucleophilicity of intermediates.Adjust reaction conditions (e.g., pH, temperature) to favor the desired isomer; utilize Dimroth rearrangement if applicable.
Over-bromination Use of harsh brominating agents or excess stoichiometry.Employ milder reagents (e.g., NBS), control stoichiometry carefully, and maintain low reaction temperatures.
Regioisomeric Bromination Lack of selectivity in electrophilic substitution.Use selective brominating agents and optimize reaction conditions for regiocontrol.
Halogen Exchange Presence of nucleophiles that can displace halogens.Use non-nucleophilic solvents and bases where possible; control reaction conditions to minimize substitution.
Hydrolysis Products Presence of water during the reaction or work-up.Ensure anhydrous conditions and perform work-up at low temperatures with minimal exposure to aqueous acid/base.

Experimental Workflow Diagrams

General Synthetic Pathway

Synthetic_PathwayAN-(5-chloro-2-pyridyl)amidineBOxidative Cyclization(e.g., NaOCl, PIFA)A->BStep 1C6-chloro-[1,2,4]triazolo[1,5-a]pyridineB->CDBromination(e.g., NBS)C->DStep 2E2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridineD->E

Caption: General synthetic route to 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Formation of Common Side Products

Side_Productscluster_mainMain Reactioncluster_sideSide ReactionsStartReaction IntermediateProductDesired ProductStart->ProductDesired PathwayIsomerIsomeric ProductStart->IsomerAlternative CyclizationOver_BromOver-brominated ProductProduct->Over_BromExcess Brominating AgentHydrolysisHydrolysis ProductProduct->HydrolysisPresence of Water

Caption: Potential pathways leading to common side products.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product? A1: Column chromatography on silica gel is typically the most effective method for purifying 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine from its side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. Monitoring the fractions by TLC or LC-MS is essential to ensure proper separation.

Q2: Are there any specific safety precautions I should take during this synthesis? A2: Yes, several reagents used in this synthesis require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Brominating agents (e.g., Bromine, NBS): Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Oxidizing agents (e.g., Lead tetraacetate, PIFA): Can be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use other halogenating agents for the bromination step? A3: While NBS is a common and effective choice, other brominating agents can be used. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another mild source of electrophilic bromine. The choice of reagent may depend on the specific substrate and desired reaction conditions. It is always advisable to perform a small-scale test reaction to evaluate the efficacy and selectivity of a new reagent.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used to confirm the structure and purity of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to assess the purity of the final product.

References

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]

  • Dymińska, L., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • Zheng, C., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]

  • Song, L., et al. (2015). I2/KI-Mediated Oxidative N–N Bond Formation: A Metal-Free and Scalable Synthesis of 1,5-Fused 1,2,4-Triazoles. The Journal of Organic Chemistry, 80(14), 7219–7225. [Link]

  • Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement of 2-Fluoropyridines with 1,2,4-Oxadiazol-3-amines and 3-Aminoisoxazoles. Organic Letters, 24(16), 2989–2992. [Link]

  • Abarca, B., et al. (1987). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 103-107. [Link]

  • Shafi, S., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry, 12(1), 58-70. [Link]

Technical Support Center: Purification of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-6-chloro-triazolo[1,5-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges associated with this class of halogenated heterocyclic compounds. The advice herein is structured to explain not just the "how," but the critical "why" behind each experimental step.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 2-bromo-6-chloro-triazolo[1,5-a]pyridine derivatives in a question-and-answer format.

Column Chromatography Issues
Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in my silica gel column. What's happening?

Answer: This is a classic issue that points to one of several root causes, often related to the inherent chemical nature of your triazolopyridine derivative.

  • Causality: Triazolopyridines are weakly basic due to the nitrogen atoms in the fused ring system.[1] The surface of standard silica gel is acidic (due to silanol groups, Si-OH), which can lead to strong, non-ideal interactions with your basic compound. This protonation-deprotonation equilibrium on the column causes band broadening and "streaking," resulting in poor separation.

  • Immediate Solutions:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) or pyridine (typically 0.1-1% by volume). This deactivates the acidic sites on the silica, allowing your compound to elute as a sharp, well-defined band.

    • Test for Stability: Before committing your entire batch, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[2]

  • Alternative Stationary Phases: If neutralization doesn't solve the problem, or if decomposition is confirmed, you should switch your stationary phase.

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using polar solvents (like acetonitrile/water or methanol/water) can provide excellent separation.[2]

Question 2: My compound won't elute from the silica column, even when I switch to 100% ethyl acetate or methanol.

Answer: This indicates that your compound is highly polar and is irreversibly adsorbed to the silica gel under standard conditions.

  • Causality: The combination of the halogen atoms and the nitrogen-rich triazole ring can create a molecule with a strong dipole moment and hydrogen bond accepting capabilities, leading to extremely strong interactions with the polar silanol groups of the stationary phase.

  • Troubleshooting Protocol:

    • Drastically Increase Mobile Phase Polarity: A simple switch to 100% ethyl acetate may not be sufficient. A common, highly effective polar system is a gradient of Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).[3][4] For very polar compounds, you might need to go as high as 10-20% MeOH in DCM.

    • Introduce a Competitive Binder: Add a small amount of acetic acid or formic acid to the mobile phase. This can help by competing with your compound for binding sites on the silica, but be cautious as it can make solvent removal difficult.

    • Pre-adsorption (Solid Loading): If your compound is poorly soluble in the initial, less polar eluent, it can precipitate at the top of the column, causing elution issues. To avoid this, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a strong solvent (like DCM or acetone), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[2]

Recrystallization Issues
Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the compound.[3][5]

  • Causality: The solute is precipitating from the solution at a temperature above its own melting point. This is often exacerbated by the presence of impurities which can depress the melting point of the crude product.

  • Step-by-Step Recovery Protocol:

    • Re-heat the Solution: Place the flask back on the heat source and add more of the hot solvent until the oil completely redissolves.[3][5]

    • Slow Down Cooling: The key to good crystal formation is slow, controlled cooling.[5] Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops.

    • Induce Crystallization: If crystals still refuse to form, try the following:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]

      • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal lattice formation.[3]

Question 4: My yield after recrystallization is extremely low, even though my crude material looked mostly clean. What am I doing wrong?

Answer: Low recovery is a frustrating but common issue, typically stemming from using an inappropriate amount of solvent or not allowing sufficient time for crystallization.

  • Causality: The goal of recrystallization is to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[6] If too much solvent is used, a significant portion of your product will remain dissolved even after cooling, leading to low recovery.[3]

  • Optimization Workflow:

    • Use the Minimum Amount of Hot Solvent: This is the most critical rule. Add the solvent in small portions to your heated crude material, waiting for it to boil between additions, until the solid just barely dissolves.[3][6]

    • Ensure Complete Cooling: Do not rush the cooling process. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Mother Liquor Recovery: If you suspect significant product loss, you can try to recover more material from the filtrate (the "mother liquor"). Reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again. The crystals obtained from this second crop will likely be less pure and may require a separate recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a purification method for my 2-bromo-6-chloro-triazolo[1,5-a]pyridine derivative?

A1: The choice depends on the scale of your reaction and the nature of the impurities. Triazolopyridines are generally crystalline solids.[1]

  • For >90% pure crude material (by NMR/LCMS): Recrystallization is the most efficient method for removing minor impurities and achieving high analytical purity. It is fast, inexpensive, and highly scalable.

  • For complex mixtures or <90% purity: Flash column chromatography is necessary to separate the desired product from starting materials, reagents, and byproducts with different polarities.

start Assess Crude Product Purity (TLC, NMR, or LCMS) purity_check Purity > 90%? start->purity_check chromatography Perform Flash Column Chromatography purity_check->chromatography No recrystallize Perform Recrystallization purity_check->recrystallize Yes final_product Obtain Pure Product chromatography->final_product recrystallize->final_product

Caption: Purification Method Selection Workflow.

Q2: What are some good starting solvent systems for column chromatography of these compounds?

A2: The polarity of your specific derivative will dictate the ideal solvent system. However, based on the general structure, here are some excellent starting points for method development using Thin-Layer Chromatography (TLC).

Polarity of DerivativeRecommended Solvent System (v/v)Rationale
Low to Medium Hexane / Ethyl Acetate (9:1 to 1:1)A standard, versatile system for many organic compounds. The halogen atoms increase lipophilicity, often placing these derivatives in this range.[4]
Medium to High Dichloromethane / Methanol (99:1 to 9:1)DCM is a stronger solvent than hexane, and methanol is a highly polar protic solvent effective at eluting polar, nitrogen-containing heterocycles.[4]
High Ethyl Acetate / Methanol (95:5 to 8:2)A good alternative to chlorinated solvents if your compound is very polar.
Q3: What are the best practices for handling and storing purified 2-bromo-6-chloro-triazolo[1,5-a]pyridine derivatives?

A3: While the triazolopyridine core is generally stable, the halo-substituents make the molecule susceptible to nucleophilic aromatic substitution under certain conditions.[1]

  • Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the purified solid in a tightly sealed vial in a cool, dark, and dry place. A desiccator is recommended to protect against atmospheric moisture. For long-term storage, refrigeration is advisable to minimize potential degradation.

start Poor Separation or Streaking check_base Add 0.5% TEA to Eluent? start->check_base check_stability Compound Stable on Silica? check_base->check_stability No resolved Problem Resolved check_base->resolved Yes change_phase Switch to Alumina or Reversed-Phase check_stability->change_phase No, degradation observed check_stability->resolved Yes, continue with modified eluent change_phase->resolved

Caption: Column Chromatography Troubleshooting Flowchart.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Grokipedia. (n.d.). Triazolopyridine.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • NIH, PMC. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.

Sources

Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. This guide is designed to provide expert advice and actionable troubleshooting strategies to overcome common challenges, particularly low yields, in palladium-catalyzed cross-coupling reactions. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to optimize your synthetic routes.

Understanding the Substrate: 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

The 2-bromo-6-chloro-triazolo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions is not always straightforward. The presence of two different halogen atoms at electronically distinct positions, coupled with the fused heterocyclic core, presents unique challenges in terms of reactivity and selectivity. A key principle governing reactions with this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[1] This inherent difference allows for selective functionalization at the C2 position, provided the reaction conditions are carefully controlled.

Troubleshooting Guide: A Mechanistic Approach to Overcoming Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: I am attempting a Suzuki-Miyaura coupling at the C2-bromo position, but I am observing very low conversion of my starting material. What are the likely causes and how can I address them?

A: Low conversion in Suzuki-Miyaura couplings often points to issues with catalyst activation, stability, or inefficient transmetalation. Here’s a systematic approach to troubleshooting:

  • Catalyst System Evaluation: The choice of palladium precursor and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are excellent starting points for challenging couplings.[3][4] These ligands stabilize the palladium center and facilitate the reaction with electron-rich and sterically hindered substrates.

  • Base Selection and Solubility: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] The choice of base can significantly impact reaction rates and yields.

    • Recommendation: While Na₂CO₃ and K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive boronic acids.[6] Ensure your base is finely powdered and anhydrous. The solubility of the base can also be a factor; in some cases, a mixed solvent system or the addition of a phase-transfer catalyst can be beneficial.

  • Solvent and Temperature Optimization: The solvent must be able to dissolve all reaction components and be stable at the required temperature.

    • Recommendation: Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[6] Common solvents for Suzuki couplings include toluene, dioxane, and DMF. If solubility is an issue, a mixture of solvents might be effective. The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition of the starting materials or catalyst. A typical starting point is 80-110 °C.[7]

  • Integrity of the Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines, especially in the presence of water or at elevated temperatures.[8]

    • Recommendation: Use fresh, high-quality boronic acid. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable. You can also form the corresponding trifluoroborate salt (by treating the boronic acid with KHF₂), which often exhibits enhanced stability and reactivity.[9]

Issue 2: Formation of Side Products

Q: I am observing significant formation of the hydrodehalogenated product (triazolo[1,5-a]pyridine with the bromine removed) in my Buchwald-Hartwig amination. What is causing this and how can I minimize it?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and is often attributed to β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other proton sources.[10]

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus β-hydride elimination.

    • Recommendation: Employing bulky ligands such as Josiphos or Buchwald's biaryl phosphines can sterically hinder the conformation required for β-hydride elimination and promote the desired C-N bond formation.

  • Base Selection: The choice and purity of the base are critical.

    • Recommendation: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used in Buchwald-Hartwig aminations. Ensure the base is anhydrous and handled under an inert atmosphere. The presence of hydroxide impurities can lead to hydrodehalogenation.

  • Reaction Conditions:

    • Recommendation: Ensure rigorously anhydrous and oxygen-free conditions. Use freshly distilled, degassed solvents. The reaction temperature should be carefully optimized; sometimes lowering the temperature can suppress side reactions.

Q: In my Sonogashira coupling, I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper co-catalyst.

  • Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit in promoting Glaser coupling.

    • Recommendation: Perform the reaction under copper-free conditions. This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times. Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown promise in copper-free Sonogashira couplings.

  • Rigorous Inert Atmosphere: Oxygen promotes the oxidative homocoupling of the terminal alkyne.

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly by sparging with an inert gas for at least 30 minutes.[6]

  • Choice of Base and Solvent:

    • Recommendation: Amine bases like triethylamine or diisopropylethylamine are typically used. The choice of solvent can also play a role; DMF or NMP are common choices.

Issue 3: Lack of Regioselectivity

Q: I am trying to selectively functionalize the C2-bromo position, but I am also observing some reaction at the C6-chloro position. How can I improve the selectivity?

A: While the C-Br bond is inherently more reactive than the C-Cl bond, harsh reaction conditions can lead to the activation of the C-Cl bond as well.[1]

  • Milder Reaction Conditions:

    • Recommendation: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed and before significant reaction at the C6 position occurs.

  • Catalyst System Tuning:

    • Recommendation: The choice of ligand can influence the selectivity. Less reactive catalyst systems may favor the more reactive C-Br bond. You might need to screen a few different palladium/ligand combinations to find the optimal balance between reactivity and selectivity. For instance, a less electron-rich ligand might be less prone to activating the stronger C-Cl bond.

  • Strategic Choice of Coupling Partner:

    • Recommendation: The nature of the coupling partner can also influence selectivity. More reactive nucleophiles may require milder conditions, thus preserving the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions? A1: The general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[9] This is inversely correlated with the bond dissociation energy of the carbon-halogen bond.

Q2: How can I ensure my reaction is truly under an inert atmosphere? A2: Use Schlenk line techniques or a glovebox for setting up your reaction. Flame-dry your glassware under vacuum and backfill with an inert gas (argon or nitrogen) multiple times. Use septa that have not been punctured multiple times.[6]

Q3: My starting material is poorly soluble in common organic solvents. What can I do? A3: Poor solubility can significantly hinder reaction rates.[8] You can try a mixture of solvents, such as toluene/ethanol or dioxane/water. In some cases, a more polar aprotic solvent like DMF or NMP might be necessary, but be mindful of their higher boiling points and potential for side reactions. Heating the reaction mixture can also improve solubility.

Q4: Is it possible to perform a sequential cross-coupling, first at the C2-bromo position and then at the C6-chloro position? A4: Yes, this is a viable and powerful strategy for creating diverse molecules. After the first coupling at the C2 position, you can isolate the product and then subject it to a second cross-coupling under more forcing conditions (e.g., a more active catalyst, higher temperature) to functionalize the C6-chloro position.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G3
Ligand --XPhos
Base Na₂CO₃K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxaneToluene
Temperature 100 °C90 °C80 °C
Yield (%) LowModerateHigh

Table 1: Example of a table for summarizing optimization of Suzuki-Miyaura coupling conditions. This is a hypothetical representation.

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Evaluate Catalyst System (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) start->catalyst base Optimize Base (e.g., Na₂CO₃ vs. K₃PO₄) catalyst->base conditions Adjust Reaction Conditions (Solvent, Temperature) base->conditions reagent Check Reagent Quality (Boronic Acid Integrity) conditions->reagent end Improved Yield reagent->end

Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.

Regioselectivity_Control substrate 2-Bromo-6-chloro-triazolo[1,5-a]pyridine C2-Br (More Reactive) C6-Cl (Less Reactive) mild Milder Conditions (Lower Temp, Shorter Time) substrate:c2->mild harsh Harsher Conditions (Higher Temp, Longer Time, Active Catalyst) substrate->harsh selective_product Selective C2-Functionalization mild->selective_product nonselective_product Mixture of C2 and C6 Functionalization harsh->nonselective_product

Caption: Controlling regioselectivity in the cross-coupling of 2-bromo-6-chloro-triazolo[1,5-a]pyridine.

References

  • Scott, N. W. J., Ford, M. J., Jeddi, N., Eyles, A., Simon, L., Whitwood, A. C., Tanner, T., Willans, C. E., & Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Retrieved from [Link]

  • Strotman, N. A., & Chobanian, H. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9194–9205. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Scott, N. W. J., Ford, M. J., Jeddi, N., Eyles, A., Simon, L., Whitwood, A. C., Tanner, T., Willans, C. E., & Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Scott, N. W. J., Ford, M. J., Jeddi, N., Eyles, A., Simon, L., Whitwood, A. C., Tanner, T., Willans, C. E., & Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]

  • PubMed. (n.d.). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • SpringerLink. (n.d.). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wordpress. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Technical Support Center: Stability and Storage of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support guide for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this critical heterocyclic intermediate. Maintaining the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes in medicinal chemistry and materials science.[1][4] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Q1: What are the optimal long-term storage conditions for the solid compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The general consensus from safety data sheets for structurally similar triazolopyridines is to keep containers closed in a dry, cool, and well-ventilated place.[2][5] While some triazolopyridine derivatives are stable at elevated temperatures (up to 280°C), exposure to fluctuating ambient conditions can introduce risks.[6] For maximum shelf-life, refrigeration (2-8°C) is recommended, especially if the container will be opened multiple times over its lifecycle.

Q2: How should I store the compound for short-term, daily use?

For daily or weekly use, it is acceptable to store a small aliquot of the compound in a desiccator at room temperature (20-22°C).[7] This practice minimizes temperature cycling of the main stock, which can introduce moisture through condensation. Always ensure the container is tightly sealed after each use.

Q3: How sensitive is this compound to atmospheric moisture and oxygen?

The[1][2][3]triazolo[1,5-a]pyridine scaffold is generally stable.[6] However, the presence of bromine and chlorine substituents makes the molecule susceptible to nucleophilic substitution reactions.[1] While stable under recommended storage conditions, prolonged exposure to atmospheric moisture could potentially lead to slow hydrolysis, introducing impurities. Therefore, handling in a low-humidity environment or under an inert atmosphere (like nitrogen or argon) for sensitive reactions is a best practice.

Q4: What are the visual or physical signs of degradation?

The pure compound is typically a white to off-white or light brown crystalline solid.[6] Signs of potential degradation include:

  • Color Change: A significant darkening or change in color.

  • Clumping: The powder becomes sticky or forms clumps, indicating moisture absorption.

  • Change in Melting Point: A broadened or depressed melting point compared to the specification sheet is a classic indicator of impurity.

  • Insolubility: Difficulty dissolving the compound in solvents where it is known to be soluble, such as DMSO or DMF.[6]

Q5: How should I prepare and store stock solutions?

Stock solutions, particularly in polar aprotic solvents like DMSO or DMF, should be prepared fresh whenever possible. If storage is necessary:

  • Use anhydrous-grade solvents to minimize water content.

  • Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Seal vials tightly, preferably with PTFE-lined caps, and consider flushing with an inert gas before freezing.

Section 2: Troubleshooting Guide

This section provides a logical framework for diagnosing issues that may be related to the stability of your 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Scenario 1: Inconsistent Experimental Results or Low Yields

You are performing a palladium-catalyzed cross-coupling reaction, but the yield is lower than expected, or you observe unknown impurities by LC-MS.

Troubleshooting Workflow:

GstartInconsistent Results / Low Yieldcheck_reagentsVerify other reagents & conditions (catalyst, base, solvent, temp)start->check_reagentscheck_smIsolate Starting Material (SM) Integrity Issuecheck_reagents->check_smOther factors okaysm_qcPerform Quality Control on SMcheck_sm->sm_qcvisualVisual Inspection: Color change? Clumping?sm_qc->visualanalyticalAnalytical Check: Run ¹H NMR or LC-MS of SMsm_qc->analyticalvisual->analyticalAbnormality seenpassSM is Pureanalytical->passSpectrum matches referencefailDegradation/Impurity Detectedanalytical->failUnexpected peakspass->check_reagentsRe-evaluate experimentreorderOrder fresh compoundfail->reorderpurifyConsider purification of existing stock (recrystallization) if feasiblefail->purifyreview_storageReview storage & handling protocolsreorder->review_storagepurify->review_storage

Caption: Troubleshooting Decision Tree for Reagent Stability.

Explanation: Before assuming your starting material has degraded, systematically rule out other experimental variables. If you suspect the starting material, a quick analytical check (like ¹H NMR or LC-MS) is the most definitive way to confirm its purity.

Scenario 2: The Solid Compound Has Changed Color

The once off-white powder now appears yellowish or tan.

Causality: Minor color changes can occur due to trace-level impurities formed by slow, long-term exposure to light or air. While not always indicative of significant degradation, it warrants investigation.

Action: Perform a quality control check as outlined in the diagram above. A purity assessment via NMR, LC-MS, or at minimum, a melting point determination, will clarify if the chemical integrity has been compromised.

Section 3: Protocols & Best Practices

Adhering to standardized protocols for handling and preparation is a self-validating system for ensuring reagent quality.

Protocol 3.1: Best Practices for Handling and Weighing

Gcluster_prepPreparationcluster_handlingHandlingcluster_storageStorageequilibrate1. Equilibrate container to room temp in desiccatorppe2. Don appropriate PPE (gloves, goggles, lab coat)equilibrate->ppeweigh3. Weigh quickly in a low-humidity environmentppe->weighseal_main4. Tightly reseal main stock containerweigh->seal_mainstore5. Return main stock to recommended storageseal_main->store

Caption: Recommended Workflow for Handling the Solid Compound.

Expertise Note: The first step, equilibrating the container to room temperature before opening, is critical. Opening a cold container in ambient air will cause moisture to condense directly onto the compound, introducing water that can lead to degradation over time.

Section 4: Technical Data Summary

Table 1: Recommended Storage Conditions Summary
ConditionLong-Term StorageShort-Term (Daily Use)Stock Solution
Temperature 2-8°C (Refrigerated)20-22°C (Room Temp)-20°C to -80°C
Atmosphere Tightly sealed containerIn a desiccatorInert gas overlay (optional)
Light Amber vial / DarkProtected from direct lightAmber vial / Dark
Table 2: General Chemical Compatibility
Material ClassCompatibilityRationale & Notes
Strong Oxidizers Avoid Can lead to decomposition of the heterocyclic ring system.[1]
Strong Bases Avoid May promote nucleophilic substitution or other unwanted reactions.
Protic Solvents (e.g., Water, Alcohols) Use with Caution Risk of solvolysis, especially at elevated temperatures. Use anhydrous solvents for reactions.
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) Good Generally good solvents for this class of compounds.[6] Ensure anhydrous grade is used.
Standard Labware (Glass, PP, PTFE) Good No known incompatibilities under normal laboratory conditions.

References

  • Safety Data Sheet - Aaron Chemicals. [Link]

  • Safety Data Sheet: 7-Bromo-3-methyl[1][2][8]triazolo[1,5-a]pyridine (CAS 107465-23-6) - Hoffman Fine Chemicals. [Link]

  • Triazolopyridine - Grokipedia. [Link]

  • 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine - MySkinRecipes. [Link]

Technical Support Center: Buchwald-Hartwig Amination with Sterically Hindered Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that coupling sterically hindered pyridines is a significant challenge in medicinal and process chemistry. The inherent electronic properties and coordination ability of the pyridine nitrogen can often lead to low yields, catalyst inhibition, and frustrating side reactions.[1][2][3][4] This guide is structured as a series of frequently encountered problems and provides expert-driven, actionable solutions to navigate these complexities.

Section 1: Addressing Low or No Conversion
Q1: My reaction shows no conversion, or the yield is very low. Where should I start troubleshooting?

This is the most common issue when dealing with sterically hindered pyridines. The problem often stems from one of three core areas: inefficient oxidative addition, catalyst inhibition by the pyridine substrate/product, or an inappropriate choice of reaction components.[5]

Causality: Sterically hindered pyridyl halides, especially 2-substituted chlorides, are notoriously difficult substrates.[6] The electron-deficient nature of the pyridine ring can slow oxidative addition, while the Lewis basic nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[7][8]

Troubleshooting Workflow:

Here is a logical workflow to diagnose the root cause of low conversion.

troubleshooting_workflow start Low / No Conversion Observed check_sm Is Pyridyl Halide Consumed? start->check_sm sm_consumed Yes, SM is Consumed check_sm->sm_consumed Yes sm_not_consumed No, SM Remains check_sm->sm_not_consumed No product_formed Product Formed? sm_consumed->product_formed decomp Decomposition / Tar sm_consumed->decomp Decomposition optimize_oa Issue: Poor Oxidative Addition / Catalyst Inhibition Action: 1. Switch to Bulky, Electron-Rich Ligand   (e.g., BrettPhos, RuPhos) 2. Use a Pd Pre-catalyst (G3/G4) 3. Increase Temperature (80-120 °C) 4. Switch Halide (Cl < Br < I) sm_not_consumed->optimize_oa side_reactions Side Reactions Dominate (e.g., Hydrodehalogenation) product_formed->side_reactions No optimize_re Issue: Slow Reductive Elimination Action: 1. Increase Ligand Bulk (see Table 1) 2. Screen Weaker Bases (e.g., K₃PO₄) 3. Lower Temperature product_formed->optimize_re Yes, but low yield no_product No Desired Product side_reactions->optimize_re

Caption: A logical workflow for troubleshooting low conversion.

Detailed Actions:

  • Evaluate Your Ligand: This is the most critical parameter. For sterically hindered pyridines, standard ligands like P(t-Bu)₃ or Xantphos often fail. You require bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions.[9][10] Refer to Table 1 for specific recommendations.

  • Use a Palladium Pre-catalyst: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be unreliable.[6] Air-stable pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) ensure consistent and efficient formation of the active L-Pd(0) species.

  • Increase Reaction Temperature: Unlike many standard Buchwald-Hartwig reactions, hindered pyridine couplings often require more thermal energy to overcome the activation barrier for oxidative addition. A typical range is 80-120 °C.[5][11]

  • Re-evaluate the Base: Strong bases like NaOtBu are standard, but they can be incompatible with sensitive functional groups.[12] If you observe decomposition, consider switching to weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may necessitate higher temperatures.[5][13] The physical properties of the base also matter; grinding the base or adding celite can prevent clumping and improve reaction rates, especially on a larger scale.[7]

Table 1: Ligand Selection Guide for Hindered Pyridines
LigandStructureKey Features & Applications
BrettPhos Di-tert-butylphosphino-biphenyl backboneExcellent for coupling primary amines. Its steric bulk accelerates reductive elimination, minimizing side reactions.[12]
RuPhos Dicyclohexylphosphino-biphenyl backboneGenerally preferred for secondary amines. Provides a good balance of steric bulk and electron-donating properties.[12]
XPhos Dicyclohexylphosphino-biphenyl backboneA versatile, highly active ligand effective for a broad range of aryl chlorides and bromides.[14]
Josiphos (e.g., CyPF-tBu) Ferrocene-based bidentate ligandShown to be highly effective for coupling heteroaryl chlorides with various primary nitrogen nucleophiles.[14]
Section 2: Managing Common Side Reactions
Q2: I am observing a significant amount of hydrodehalogenation product. How can I suppress this?

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common parasitic reaction, especially with primary amines or when the desired C-N bond formation is slow.

Causality: This side reaction can arise from a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has an α-hydrogen) instead of the desired reductive elimination.[9]

Troubleshooting Steps:

  • Accelerate Reductive Elimination: The most effective strategy is to make the desired reaction faster than the side reaction. Using bulkier, more electron-donating ligands (see Table 1) is the primary method to achieve this.[5] Ligands like BrettPhos were specifically designed to favor reductive elimination.

  • Choice of Base: The base can influence the prevalence of side reactions. While strong bases are needed for amine deprotonation, sometimes switching from an alkoxide (NaOtBu) to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) can alter the reaction kinetics favorably, even if it requires a higher temperature.[15][16]

  • Lower the Temperature: If the desired reaction proceeds, albeit slowly, at a lower temperature (e.g., 80 °C vs. 110 °C), this can sometimes reduce the rate of hydrodehalogenation relative to the main reaction. This is a balancing act and must be evaluated on a case-by-case basis.

Section 3: Understanding the Catalytic Cycle & Inhibition
Q3: Can you explain why pyridines are so challenging and how this relates to the catalytic cycle?

The difficulty arises from the pyridine nitrogen's dual role. It makes the pyridyl halide electron-deficient (aiding nucleophilic attack but hindering oxidative addition) and acts as a Lewis base that can bind to and inhibit the palladium catalyst.

Catalytic Cycle and Inhibition Pathway:

catalytic_cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition inhibited_complex Inhibited Species L-Pd(0)(Pyridine)n pd0->inhibited_complex Catalyst Inhibition amido_complex Pd-Amido Complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR₂ (Product) amido_complex->product Reductive Elimination product->pd0 regenerates arx Ar-X (Pyridyl Halide) arx->oa_complex amine HNR₂ + Base amine->amido_complex inhibitor Pyridine Substrate or Product inhibitor->inhibited_complex

Caption: The Buchwald-Hartwig catalytic cycle and pyridine inhibition.

As shown in the diagram, the active L-Pd(0) species can be sequestered by coordination with the nitrogen of the pyridine starting material or product. This forms a stable, off-cycle Inhibited Species that reduces the concentration of available catalyst, slowing or stopping the reaction.[7][8] Bulky biaryl phosphine ligands help mitigate this by sterically shielding the palladium center, making it more difficult for the pyridine nitrogen to coordinate.

Section 4: General Protocol for Screening
Q4: I need to start a new project with a hindered pyridine. Can you provide a reliable starting protocol for screening?

Absolutely. This protocol is designed for small-scale screening in parallel to quickly identify promising conditions. Always handle reagents under an inert atmosphere (e.g., in a glovebox).

Step-by-Step Screening Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of your pyridyl halide (e.g., 0.5 M in anhydrous dioxane).

    • Prepare a stock solution of your amine (e.g., 0.6 M in anhydrous dioxane).

    • Weigh the solid reagents (Pd pre-catalyst, ligand, base) directly into appropriately sized vials equipped with stir bars.

  • Reaction Setup (in a glovebox):

    • To each vial, add the pyridyl halide (1.0 equiv, e.g., 0.1 mmol, 200 µL of 0.5 M solution).

    • Add the amine (1.2 equiv, e.g., 0.12 mmol, 200 µL of 0.6 M solution).

    • Add the base (e.g., NaOtBu, 1.2 equiv, ~11.5 mg).

    • Add the Pd pre-catalyst (e.g., BrettPhos Pd G4, 2 mol %, ~1.8 mg).

    • Add additional anhydrous solvent (e.g., dioxane) to reach a final concentration of ~0.5 M.

  • Reaction Execution:

    • Seal the vials tightly with screw caps.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a stirrer plate (e.g., at 100 °C).

    • Stir for the designated time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Allow the reactions to cool to room temperature.

    • Quench by adding a small amount of water.

    • Dilute with a suitable solvent (e.g., ethyl acetate).

    • Filter through a small plug of silica gel or celite to remove palladium residues.

    • Analyze the crude mixture by LC-MS or GC-MS to determine conversion and identify products.

Table 2: Base Selection Guide
BasepKaH (Conjugate Acid)AdvantagesDisadvantages
NaOtBu ~19High reaction rates, effective for a wide range of substrates.[12]Incompatible with base-sensitive functional groups (e.g., esters, ketones).[12]
LHMDS ~26Allows for tolerance of protic functional groups (e.g., -OH).[12]Very strong base; can cause side reactions.
K₃PO₄ ~12.3Weaker, good for base-sensitive substrates.Often requires higher temperatures and longer reaction times.[11]
Cs₂CO₃ ~10.3Mild base, useful for delicate substrates.Generally requires higher catalyst loadings and temperatures.[13]
References
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Liu, C., et al. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • Sci-Hub. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

Sources

Technical Support Center: Catalyst Selection for Selective Functionalization of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Technical Support Center: Catalyst Selection for Selective Functionalization of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for the selective functionalization of 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for this versatile scaffold.

I. General Information and Substrate Overview

The 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities.[1] Its synthetic utility stems from the two distinct halogen atoms, which can be selectively functionalized to generate a diverse library of compounds.

Synthesis of the Starting Material:

The synthesis of 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is typically achieved through the oxidative cyclization of N-(5-chloro-2-pyridyl)amidines or -guanidines.[1] Common oxidizing agents for this transformation include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)₄), and more environmentally benign options like phenyliodine(III) diacetate (PIDA) or iodine/potassium iodide (I₂/KI).[1]

Key Principle of Selectivity: Halogen Reactivity

The cornerstone of selective functionalization of this dihalogenated system lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is:

C-I > C-Br > C-OTf >> C-Cl

This inherent difference in reactivity allows for the preferential functionalization of the more labile C-Br bond at the 2-position, while leaving the more robust C-Cl bond at the 6-position intact for subsequent transformations. This orthogonal functionalization is a powerful strategy in multi-step synthetic sequences.

II. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When functionalizing 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, the primary goal is the selective coupling at the 2-position (C-Br).

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Suzuki-Miyaura coupling of this substrate can stem from several factors. Let's break down the troubleshooting process:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides, especially those prone to catalyst inhibition, a well-chosen catalyst system is paramount.

    • Recommendation: Employ a high-activity catalyst system. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. Pair them with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation by the nitrogen atoms in the triazolopyridine core.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid.

    • Recommendation: For challenging couplings with heteroaryl chlorides, strong inorganic bases are often required.[4] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. If you are using a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ or Cs₂CO₃ is a logical next step.

  • Solvent System: The solubility of the reactants, particularly the base, can significantly impact the reaction rate.

    • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often beneficial as it can help to solubilize the inorganic base. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.

Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

StartSonogashira Coupling of2-bromo-6-chloro-triazolo[1,5-a]pyridineGlaserSignificant Glaser Coupling?Start->GlaserCopperFreeSwitch to Copper-Free ConditionsGlaser->CopperFreeYesOptimizeCuOptimize Copper-Catalyzed Reaction(Lower Temp, Different Base)Glaser->OptimizeCuNoLowYieldLow Yield/Decomposition?CopperFree->LowYieldOptimizeCu->LowYieldOptimizeConditionsOptimize Catalyst, Base, and SolventLowYield->OptimizeConditionsYesSuccessSuccessful Selective CouplingLowYield->SuccessNoOptimizeConditions->Success

Caption: Troubleshooting workflow for Sonogashira coupling.

IV. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. [2][3][5][6][7]As with other cross-coupling reactions, selectivity for the C-2 position is the key objective.

Q1: My Buchwald-Hartwig amination is not proceeding to completion. What are the critical parameters to check?

A1: Incomplete conversion in Buchwald-Hartwig aminations can often be traced back to the catalyst system and the base.

  • Catalyst and Ligand: The choice of ligand is particularly crucial in C-N bond formation.

    • Recommendation: Use a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as RuPhos, BrettPhos, or Josiphos-type ligands. These ligands are known to facilitate the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for this transformation. [8]* Reaction Temperature: These reactions often require elevated temperatures.

    • Recommendation: A reaction temperature in the range of 80-110 °C is typical. If the reaction is sluggish, a modest increase in temperature may be beneficial.

Q2: I am concerned about potential side reactions with my amine coupling partner. How can I mitigate these?

A2: The nature of the amine can influence the reaction outcome.

  • Sterically Hindered Amines: Coupling with sterically hindered amines can be challenging.

    • Recommendation: Employ a more active catalyst system, such as a G3 or G4 palladacycle precatalyst with a suitable biarylphosphine ligand.

  • Primary Amines: Primary amines can sometimes undergo double arylation.

    • Recommendation: Carefully control the stoichiometry of the aryl halide to the amine. Using a slight excess of the amine can sometimes suppress the second amination.

V. C-H Functionalization of the Triazolo[1,5-a]pyridine Core

Direct C-H functionalization is an increasingly important and atom-economical method for elaborating heterocyclic cores. For thet[1][2][3]riazolo[1,5-a]pyridine system, C-H arylation has been reported, offering an alternative to cross-coupling reactions.

Q1: Which positions on the triazolo[1,5-a]pyridine core are most susceptible to C-H functionalization?

A1: Studies on related triazolopyridine systems have shown that the C3 and C7 positions are the most reactive towards direct arylation. [9]The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Q2: What are the typical catalysts and conditions for C-H arylation of triazolopyridines?

A2: Palladium-catalyzed direct arylation is a common approach.

  • Catalyst System: A palladium(II) source such as Pd(OAc)₂ is often used.

  • Ligand: Phosphine ligands like PPh₃ can be employed.

  • Base: A base is typically required, and its strength can influence the regioselectivity. Computational studies on triazolopyridines suggest that a strong base can favor deprotonation at the C7 position. [2]* Solvent: High-boiling polar aprotic solvents like DMF are often used.

Q3: My C-H arylation reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A3: Achieving high regioselectivity in C-H functionalization can be challenging.

  • Screening Ligands: The steric and electronic properties of the ligand can have a significant impact on the regioselectivity.

    • Recommendation: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Varying the Base: As mentioned, the base can play a role in determining the site of deprotonation.

    • Recommendation: Experiment with different bases of varying strengths.

  • Directing Groups: In some cases, the introduction of a directing group onto the substrate can provide excellent control over the regioselectivity of C-H functionalization. [10][11][12]

VI. Frequently Asked Questions (FAQs)

Q: Can I functionalize the chloro- position first?

A: While challenging, it is possible under certain conditions, particularly with highly active catalyst systems designed for C-Cl bond activation. However, the much higher reactivity of the C-Br bond makes selective functionalization at the 2-position the more straightforward and generally preferred strategy.

Q: What is the best general-purpose catalyst for selective functionalization of this substrate?

A: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction and the nature of the coupling partner. However, for Suzuki-Miyaura and Buchwald-Hartwig reactions, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand like SPhos or RuPhos is a robust starting point.

Q: Are there any known incompatibilities with the triazolopyridine core under these reaction conditions?

A: The triazole and pyridine nitrogens can potentially coordinate to the palladium catalyst, leading to inhibition. This is why the use of bulky, electron-rich ligands is often recommended, as they can help to prevent this deactivating coordination.

Q: How do I remove the palladium catalyst from my final product?

A: Common methods for palladium removal include treatment with activated carbon, silica gel chromatography, or the use of metal scavengers. The most effective method will depend on the specific properties of your product.

VII. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study - PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Triazolopyridines. Part 29. Direct arylation reactions witht[1][2][13]riazolo[1,5-a]pyridines - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available at: [Link]

  • Palladium-catalyzed ligand-directed C-H functionalization reactions - PubMed. Available at: [Link]

  • Distal Functionalization via Transition Metal Catalysis - MDPI. Available at: [Link]

Technical Support Center: Managing Regioselectivity in Reactions of Dihalogenated Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving dihalogenated triazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity during the functionalization of these important heterocyclic scaffolds. The triazolopyridine core is a privileged structure in modern drug discovery, and mastering its selective modification is key to accelerating discovery programs.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, empowering you to troubleshoot effectively and design more robust synthetic routes.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of dihalogenated triazolopyridine systems.

Q1: What is the primary factor determining the baseline regioselectivity in cross-coupling reactions of a dihalogenated triazolopyridine?

A1: The intrinsic reactivity of the carbon-halogen (C-X) bond is the most critical factor. In palladium-catalyzed cross-coupling reactions, the reaction typically proceeds via oxidative addition of the palladium catalyst to the C-X bond. The rate of this step is highly dependent on the bond dissociation energy (BDE) of the C-X bond. For different halogens on the same aromatic core, the reactivity trend is almost always C-I > C-Br > C-Cl .[4][5] This means that in a molecule containing both a bromine and a chlorine atom, the C-Br bond is more likely to react first under standard conditions.[6]

Bond TypeRelative Bond Dissociation Energy (BDE)Typical Reactivity in Pd Cross-Coupling
C-ILowestHighest
C-BrIntermediateIntermediate
C-ClHighLow
C-FHighestVery Low (Requires specialized conditions)

Table 1: General reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Q2: Beyond the halogen type, what other structural features of the triazolopyridine core influence regioselectivity?

A2: The electronic environment of the halogenated positions plays a crucial role. Key factors include:

  • Position Relative to Nitrogen Atoms: Halogens positioned ortho or para to the pyridine nitrogen are more activated towards nucleophilic attack and can also influence oxidative addition rates due to coordination effects with the catalyst.[6][7] The electron-deficient nature of the pyridine ring generally makes oxidative addition more favorable compared to electron-rich arenes.[8]

  • Steric Hindrance: Bulky groups adjacent to a halogen can sterically hinder the approach of the catalyst, slowing the rate of oxidative addition at that site and favoring reaction at a less hindered position.

  • Electronic Effects of Other Substituents: Electron-withdrawing groups on the ring can increase the electrophilicity of the carbon centers, potentially accelerating oxidative addition, while electron-donating groups may have the opposite effect.[5][9]

Q3: Which reaction types are most commonly employed for the selective functionalization of these scaffolds?

A3: Palladium-catalyzed cross-coupling reactions are the workhorses for this type of transformation due to their broad functional group tolerance and predictable reactivity.[10] The most common examples include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters. This is arguably the most widely used C-C bond-forming reaction in drug discovery.[11]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Direct C-H Arylation: A powerful method that couples a C-H bond of one heterocycle with a C-X bond of another, avoiding the need for pre-functionalization.[12][13][14]

Nucleophilic Aromatic Substitution (SNAr) is also a viable strategy, particularly when the ring is highly activated by the nitrogen atoms and other electron-withdrawing groups.[15]

Section 2: Troubleshooting Common Regioselectivity Issues

This section provides a question-and-answer guide to solving specific experimental problems.

Q4: My Suzuki-Miyaura coupling on a bromo-chloro-triazolopyridine is giving me a mixture of regioisomers, with significant reaction at the C-Cl position. How can I improve selectivity for the C-Br bond?

A4: This issue, often termed a loss of chemoselectivity, typically arises from reaction conditions that are too harsh or a catalyst system that is too active, leading to the competitive cleavage of the stronger C-Cl bond.

Troubleshooting Workflow:

G start Problem: Poor selectivity (Reaction at both Br and Cl sites) temp Is the reaction temperature >100 °C? start->temp catalyst Are you using a highly active catalyst/ligand system (e.g., Buchwald ligands)? temp->catalyst No action_temp Action: Lower Temperature (Try 70-90 °C) temp->action_temp Yes base Is the base very strong (e.g., Cs₂CO₃, K₃PO₄)? catalyst->base No action_catalyst Action: Switch to a Less Active Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) catalyst->action_catalyst Yes result Solution: Increase Selectivity for C-Br base->result No (Consult Advanced Protocols) action_base Action: Use a Milder Base (e.g., Na₂CO₃, K₂CO₃) base->action_base Yes action_temp->result action_catalyst->result action_base->result

Caption: Troubleshooting workflow for poor regioselectivity.

Causality:

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the larger barrier for C-Cl oxidative addition. By lowering the temperature, you create a larger kinetic window where C-Br activation is facile, but C-Cl activation is not.

  • Catalyst System: Highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form very active palladium catalysts that can readily cleave even strong C-Cl bonds.[11][16] Switching to a less electron-rich and less bulky ligand like triphenylphosphine (PPh₃) will create a less reactive catalyst that is more selective for the weaker C-Br bond.[4]

  • Base: The base is crucial for the transmetalation step.[11] While stronger bases can sometimes accelerate the overall catalytic cycle, they can also promote side reactions or alter the catalyst state. A milder base is often sufficient for the more reactive C-Br coupling and can help suppress unwanted reactivity.

Q5: I am trying to synthesize a mono-arylated product, but I'm observing significant formation of the di-arylated byproduct. How can I improve mono-selectivity?

A5: This is a common challenge when the mono-substituted product is electronically similar to or more reactive than the starting material. The key is to manipulate the reaction conditions to favor the first coupling event exclusively.

Recommended Actions:

  • Stoichiometry Control: Use a slight deficiency of the coupling partner (e.g., 0.90-0.95 equivalents of the boronic acid). This ensures there isn't enough reagent to drive the reaction to completion for the second substitution.

  • Lower Catalyst Loading: Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). A lower concentration of the active catalyst can slow the second coupling event more significantly than the first.

  • Shorter Reaction Time: Carefully monitor the reaction by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed but before significant amounts of the di-substituted product have formed.

  • Solvent Choice: The choice of solvent can influence catalyst speciation and reactivity. In some cases, halide byproducts (e.g., KBr) can interact with the catalyst in polar, oxygen-containing solvents like THF, affecting selectivity. Screening aromatic or chlorinated solvents might offer a different selectivity profile.[17]

Q6: My reaction is failing. I'm either recovering my starting material or observing significant dehalogenation. What are the likely causes?

A6: Reaction failure or dominant side reactions point to issues with the catalyst activity or the stability of your reagents.

  • For Recovered Starting Material (Catalyst Inactivity):

    • Cause: The active Pd(0) species is not being generated or is being deactivated. The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center and inhibit catalysis.[6]

    • Solution:

      • Use a Pre-catalyst: Employ a modern palladacycle pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) which generates the active LPd(0) species under mild conditions and avoids issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.[11]

      • Ensure Anhydrous & Oxygen-Free Conditions: Rigorously degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]

      • Check Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.

  • For Dehalogenation (Halogen replaced by -H):

    • Cause: This side reaction often occurs when the transmetalation step is slow relative to competing pathways. The organopalladium intermediate can react with trace water, base, or solvent to undergo proto-demetalation.

    • Solution: This is often linked to the boronic acid. Consider switching from a boronic acid to a more robust boronic ester (e.g., a pinacol ester) or a trifluoroborate salt (MIDA boronates), which are more resistant to the competing protodeboronation side reaction.[6][18]

Section 3: Advanced Protocol for Inverting Regioselectivity

Sometimes, the scientific target requires functionalization at the less reactive position (e.g., the C-Cl bond in a bromo-chloro substrate). This is a significant challenge that requires moving beyond standard conditions.

Q7: How can I selectively functionalize the C-Cl bond of a 2-bromo-4-chloro-triazolopyridine derivative, leaving the C-Br bond intact?

A7: Achieving this "inverted" selectivity requires a catalyst system that can differentiate between the two positions based on factors other than just bond strength. Recent studies on dihalopyridines have shown this is possible by exploiting catalyst speciation and ligand effects.[4][5][7][9]

Mechanistic Rationale: While oxidative addition at a C-Br bond is kinetically faster, the site of reaction can be influenced by the nature of the palladium catalyst itself. Mononuclear palladium species often favor the thermodynamically weaker C-Br bond. However, multinuclear palladium clusters or nanoparticles can exhibit different reactivity profiles, sometimes favoring reaction at more sterically accessible or electronically distinct sites, even if the C-X bond is stronger.[4][5] Certain bulky ligands or additives can promote the formation of these alternative catalytic species.

G cluster_0 Standard Selectivity (C-Br Reaction) cluster_1 Inverted Selectivity (C-Cl Reaction) a Dihalogenated Triazolopyridine b Mononuclear Pd(0)L₂ a->b c Oxidative Addition at C-Br (Faster) b->c d Product A (C-Br functionalized) c->d x Dihalogenated Triazolopyridine y Multinuclear Pd species (Clusters/NPs) x->y z Oxidative Addition at C-Cl (Favored by Catalyst) y->z w Product B (C-Cl functionalized) z->w

Caption: Contrasting mechanisms for regioselectivity control.

Experimental Protocol: Selective Suzuki Coupling at C-Cl (This protocol is adapted from principles demonstrated for dihalopyridines and should be optimized for your specific triazolopyridine substrate.)[4][5]

  • Reagent Preparation:

    • Substrate: 2-bromo-4-chloro-[4][5][12]triazolo[1,5-a]pyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.1 equiv)

    • Palladium Source: Pd(OAc)₂ (0.05 equiv)

    • Ligand: PPh₃ (0.10 equiv). Note: The low Pd/ligand ratio is critical for promoting the formation of alternative palladium species.[4]

    • Base/Additive System: A combination of a standard base with a phase-transfer catalyst or salt additive is key. Use KOH (3.0 equiv) and Tetrabutylammonium bromide (n-Bu₄NBr, 1.0 equiv). The cation has been shown to be critical in switching selectivity.[5][9]

    • Solvent: Toluene/H₂O (10:1 v/v), ensuring the mixture is rigorously degassed.

  • Reaction Setup:

    • To a dry Schlenk flask under an Argon atmosphere, add the substrate, boronic acid, Pd(OAc)₂, PPh₃, KOH, and n-Bu₄NBr.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Seal the flask and stir vigorously.

  • Reaction and Monitoring:

    • Heat the reaction to 100-110 °C.

    • Monitor the reaction progress carefully by taking aliquots and analyzing via LC-MS. Look for the formation of the desired C-Cl coupled product and the undesired C-Br coupled isomer.

  • Workup and Purification:

    • Upon completion (or optimal conversion), cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by column chromatography to separate the regioisomers.

Self-Validation: The success of this protocol is validated by the product ratio. A significant shift in the regioisomeric ratio in favor of the C-Cl coupled product compared to a standard protocol (e.g., using Pd(PPh₃)₄ and Na₂CO₃) confirms that the specialized conditions have successfully inverted the intrinsic reactivity.

References
  • G. G. S. de Oliveira, et al. (2012). Triazolopyridines. Part 29. Direct arylation reactions with[4][6][12]triazolo[1,5-a]pyridines. ARKIVOC, 2012(ix), 229-241. [Link]

  • J. A. Lechesa, et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • J. A. Lechesa, et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9637–9648. [Link]

  • A. S. K. Tsang, et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[4][5][12]Triazolo[4,3-a]pyridines. Organic Letters. [Link]

  • G. G. S. de Oliveira, et al. (2012). Triazolopyridines. Part 29.1 Direct arylation reactions with[4][6][12]triazolo[1,5-a]pyridines. Semantic Scholar. [Link]

  • A. Azizi, et al. (2015). Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling. [Link]

  • A. S. K. Tsang, et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[4][5][12]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 780-783. [Link]

  • J. A. Lechesa, et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • C. M. B. K. Kourra, et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Reddit r/Chempros discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2025). Direct Copper-Mediated C–H Arylation of Triazolo[5,1-c][4][5][12] triazines with Aryldiazonium Salts. [Link]

  • A. Merschaert & J. Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29. [Link]

  • H.S. Mohamed, et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. J. Chem. Rev., 4(2), 156-190. [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • S. Ghorai, et al. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • T. Hoshimoto, et al. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • R. Duke. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • N. Larson, et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Z. Xie, et al. (2013). Cu-catalyzed direct C-H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. Organic & Biomolecular Chemistry. [Link]

  • A. Wagner, et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • ResearchGate. (2025). The Chemistry of the Triazolopyridines: An Update. [Link]

  • R. D. P. Moreira, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • S. Asif, et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. [Link]

  • D. A. Thomas. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • C. S. Sevov, et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • E. R. K. Granda, et al. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

  • Amanote Research. (2012). Triazolopyridines. Part 29. Direct Arylation. [Link]

  • R. Kuznetsov, et al. (2025). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. [Link]

  • Y. Zhao, et al. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Molecular Diversity. [Link]

  • H. M. E. Hassaneen, et al. (2015). Microwave-Assisted Regioselective Synthesis of Variously Functionalized[4][5][12]triazolo[3,4-b]quinazolin-5(1H)-ones. Journal of Heterocyclic Chemistry. [Link]

  • R. Kuznetsov, et al. (2025). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. [Link]

  • S. Asif, et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances. [Link]

  • Wikipedia. Triazolopyridine. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in biological assays. The following question-and-answer format directly addresses common challenges and offers practical, field-proven solutions to ensure reliable and reproducible experimental outcomes.

I. Understanding the Challenge: Why is 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Likely Poorly Soluble?

2-Bromo-6-chloro-triazolo[1,5-a]pyridine is a halogenated, nitrogen-containing heterocyclic compound.[1][2] Its planar, aromatic structure and the presence of hydrophobic bromine and chlorine atoms contribute to a crystalline lattice that is often difficult to disrupt with aqueous solvents. Overcoming this low aqueous solubility is a critical first step for any biological testing.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, won't dissolve in my aqueous assay buffer. What is the first step?

A1: The initial and most common step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[4]

Immediate Troubleshooting Steps:

  • Prepare a High-Concentration Stock in 100% DMSO: Start by dissolving the compound in pure, anhydrous DMSO to create a stock solution, for example, at 10 mM or higher.

  • Serial Dilution: From this DMSO stock, perform serial dilutions into your aqueous assay buffer to achieve the desired final concentration.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). It's common for compounds to precipitate out when a concentrated DMSO stock is diluted into an aqueous medium.[5][6]

Q2: I'm seeing precipitation when I dilute my DMSO stock into the aqueous buffer. What are my options?

A2: This is a very common issue. The abrupt change in solvent polarity from DMSO to a highly aqueous environment can cause the compound to crash out of solution. Here is a systematic approach to address this:

Option 1: Optimize the Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8]

  • Ethanol: Can be an effective co-solvent, particularly for in vivo studies where DMSO toxicity is a concern.

  • Propylene Glycol (PG) & Polyethylene Glycols (PEGs): These are also commonly used in pharmaceutical formulations to enhance solubility.

Troubleshooting Workflow for Co-solvents:

A Initial Observation: Precipitation upon dilution of DMSO stock B Strategy 1: Reduce final DMSO concentration A->B C Strategy 2: Introduce a secondary co-solvent A->C E Test final concentrations of DMSO (e.g., <1%, <0.5%, <0.1%) B->E D Prepare intermediate dilutions in a co-solvent/buffer mix (e.g., 50% Ethanol) C->D F Evaluate cell/assay tolerance to the co-solvent system D->F E->F G Final working solution achieved F->G Success H Precipitation persists F->H Failure H->A Re-evaluate strategy

Caption: Co-solvent troubleshooting workflow.

Option 2: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[10][11]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high water solubility and low toxicity.[12]

Cyclodextrin Derivative Key Advantages Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.May have limitations in solubilizing highly lipophilic compounds.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Very high aqueous solubility, excellent for parenteral formulations.Can have a higher cost.

Option 3: pH Modification

Nitrogen-containing heterocycles can often be protonated at acidic pH, forming a more soluble salt.[13]

  • Experimental Test: Prepare small aliquots of your assay buffer and adjust the pH (e.g., to 6.0, 5.0, 4.0). Test the solubility of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in these buffers.

  • Caution: Ensure that any pH change is compatible with your biological assay and does not affect the activity of your target or the health of your cells.

Q3: How do I prepare an accurate and reliable stock solution?

A3: The accuracy of your experimental results depends on the accuracy of your stock solutions.[14] Follow these best practices:

  • Accurate Weighing: Use a calibrated analytical balance. For small masses, it is often more accurate to weigh a slightly larger amount and calculate the exact concentration rather than trying to hit a precise target weight.[14]

  • Use Volumetric Flasks: For the highest accuracy, use Class A volumetric flasks for preparing stock solutions.[14][15]

  • Ensure Complete Dissolution: Use a vortex mixer or sonication to ensure the compound is fully dissolved in the stock solvent before making any dilutions.

  • Storage: Store stock solutions in tightly sealed vials to prevent evaporation or water absorption by hygroscopic solvents like DMSO.[16] Store at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles, as this can promote precipitation.[6][16]

Protocol for Preparing a 10 mM Stock Solution of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in DMSO

  • Molecular Weight: 232.47 g/mol [1]

  • Weigh: Accurately weigh out 2.32 mg of the compound.

  • Dissolve: Add the weighed compound to a clean vial.

  • Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO.

  • Mix: Vortex or sonicate the vial until the solid is completely dissolved.

  • Store: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.

III. Advanced Strategies for Drug Development Professionals

For those in a drug development setting, more advanced formulation strategies may be necessary to improve the solubility and bioavailability of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

  • Solid Dispersions: The compound can be dispersed in a polymer matrix at the molecular level, creating an amorphous solid with enhanced dissolution rates.[3][17]

  • Lipid-Based Formulations: For oral delivery, incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[17][18]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[19]

Decision Tree for Solubility Enhancement Strategy

Start Compound has poor aqueous solubility IsIonizable Is the compound ionizable? Start->IsIonizable YesIonizable Adjust pH to form a soluble salt IsIonizable->YesIonizable Yes NoIonizable Proceed to co-solvent/complexation IsIonizable->NoIonizable No CoSolvent Test co-solvents (DMSO, Ethanol, PEG) YesIonizable->CoSolvent NoIonizable->CoSolvent Cyclodextrin Test complexation with Cyclodextrins (HP-β-CD) CoSolvent->Cyclodextrin If co-solvents are insufficient or toxic Success Solubility achieved for in vitro assay CoSolvent->Success Success Cyclodextrin->Success Success Advanced Further development needed? (e.g., for in vivo studies) Success->Advanced YesAdvanced Consider advanced formulations: - Solid Dispersions - Lipid-Based Systems - Nanonization Advanced->YesAdvanced Yes End Formulation Optimized Advanced->End No YesAdvanced->End

Caption: Strategy selection for solubility enhancement.

IV. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. Retrieved from [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.

  • S, K., & N, V. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • Garg, V., Singh, H., & Bhatia, A. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8480439. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (n.d.). MDPI. Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]

  • Engle, K. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(6), 633–638. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing. Retrieved from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 2-bromo-6-chloro-[9][10][18]triazolo[1,5-a]pyridine. (n.d.). PubChemLite. Retrieved from [Link]

  • Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]

  • Alshehri, S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(10), 1545. Retrieved from [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Retrieved from [Link]

  • Strategies to Improve Solubility of Drug Candidates. (2015, March 12). American Chemical Society. Retrieved from [Link]

  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.). Retrieved from [Link]

  • CAS#:1782238-57-6 | 2-Bromo-6-chloro-[9][10][18]triazolo[1,5-a]pyridine. (n.d.). Chemsrc. Retrieved from [Link]

  • Methyl 6-bromo-[9][10][18]triazolo[1,5-a]pyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Reactions of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Bromo-6-chloro-triazolo[1,5-a]pyridine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the common analytical challenges encountered during the synthesis and analysis of this compound.

Introduction

2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine (CAS: 1782238-57-6) is a halogenated heterocyclic compound with a molecular formula of C₆H₃BrClN₃ and a molecular weight of approximately 232.47 g/mol .[1] Its unique structure makes it a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors and kinase modulators.[1] Accurate monitoring of its formation and consumption in chemical reactions is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield.

This guide provides practical advice and protocols for the primary analytical techniques used to monitor reactions of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, allowing for the separation and quantification of the starting materials, intermediates, and final product.

Recommended HPLC Method Parameters (Starting Point)

For researchers developing a new method, the following table provides a robust starting point for the analysis of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good hydrophobic retention for the aromatic triazolopyridine core. The smaller particle size enhances resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to protonate residual silanols on the silica packing, improving peak shape for the basic pyridine moiety.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
Gradient 5% to 95% B over 5 minutesA gradient elution is recommended to ensure elution of all components in a reasonable time, from polar starting materials to the more non-polar product.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 1-5 µLKeeping the injection volume small minimizes potential for peak distortion.
Detection UV at 254 nmThe aromatic nature of the triazolopyridine ring system allows for strong UV absorbance.
HPLC Troubleshooting Guide & FAQs
Q1: I'm observing significant peak tailing for my 2-Bromo-6-chloro-triazolo[1,5-a]pyridine peak. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like triazolopyridines is a common issue in reversed-phase HPLC.[2] It is often caused by secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.

  • Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (e.g., 0.05-0.1%). TEA will preferentially interact with the active silanol sites, effectively "shielding" your analyte from them.

  • Column Choice: If peak tailing persists, consider using a column with a different stationary phase. A "base-deactivated" or "end-capped" C18 column is a good option. Alternatively, a phenyl-hexyl column can offer different selectivity and potentially better peak shape.

  • Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing. Try reducing your injection volume or diluting your sample.[2]

Q2: My analyte is co-eluting with an impurity. How can I improve the resolution?

A2: Improving resolution requires modifying the separation conditions to increase the difference in retention times between your analyte and the impurity.

Troubleshooting Steps:

  • Gradient Modification: Make your gradient shallower. A slower increase in the organic solvent percentage will give the components more time to interact with the stationary phase, often improving separation.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a mixture of the two. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Mobile Phase pH Adjustment: Small changes in the mobile phase pH can affect the ionization state of your analyte or the impurity, leading to changes in retention and potentially improved resolution.

  • Column with Different Selectivity: If mobile phase modifications are not sufficient, switch to a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, to introduce different separation mechanisms.

Q3: The retention time of my peak is shifting between injections. What could be the cause?

A3: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of shifting retention times. Ensure your mobile phases are well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

  • System Leaks: Check for leaks throughout the system, from the pump heads to the column fittings and detector. Even a small leak can cause pressure fluctuations and affect retention times.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can lead to changes in mobile phase viscosity and retention times.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Reaction Sample (Dilute in Mobile Phase A) Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases (e.g., A: 0.1% FA in H2O, B: 0.1% FA in ACN) Degas Degas Mobile Phases MobilePhase->Degas Degas->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Reactants & Products (% Area) Integrate->Quantify Monitor Plot Concentration vs. Time Quantify->Monitor GCMS_Troubleshooting Problem GC-MS Problem Observed (e.g., No Peak, Poor Shape) Check_Injection Verify Injection: - Syringe OK? - Correct Volume? - Inlet Temp OK? Problem->Check_Injection Check_System Check System Integrity: - No Leaks? - Carrier Gas Flow Correct? - Septum OK? Check_Injection->Check_System If Injection OK Solution Problem Resolved Check_Injection->Solution Issue Found & Fixed Check_Column Evaluate Column: - Properly Installed? - Conditioned? - Trim/Replace if old Check_System->Check_Column If System OK Check_System->Solution Issue Found & Fixed Check_MS Check MS Parameters: - Source Clean? - Correct Tune File? - Scan Range Appropriate? Check_Column->Check_MS If Column OK Check_Column->Solution Issue Found & Fixed Check_MS->Solution If MS OK Check_MS->Solution Issue Found & Fixed

Sources

Validation & Comparative

A Researcher's Guide to Site-Selective Cross-Coupling: Unraveling the Comparative Reactivity of C-Br vs. C-Cl in 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the differential reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within the 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine scaffold.[2][3][4] For researchers in medicinal chemistry and drug development, the ability to selectively functionalize a dihalogenated heterocyclic core is paramount for efficient library synthesis and structure-activity relationship (SAR) studies. Here, we dissect the fundamental principles governing this selectivity and provide a validated experimental protocol to exploit it, enabling the targeted synthesis of novel derivatives.

The Underlying Principles: Why C-Br Reacts Preferentially

The selective functionalization of dihalogenated heterocycles in palladium-catalyzed cross-coupling reactions is not a matter of chance but is governed by well-established chemical principles. The reactivity of an aryl halide (Ar-X) is primarily dictated by the strength of the carbon-halogen bond, which must be cleaved in the rate-determining step of many catalytic cycles: the oxidative addition.[1][5]

Bond Dissociation Energy (BDE): The Decisive Factor

The energy required to break a chemical bond homolytically is known as the Bond Dissociation Energy (BDE).[6] A lower BDE corresponds to a weaker, more reactive bond. In the context of aryl halides, the BDE increases as we move up the halogen group. The C-Br bond is significantly weaker than the C-Cl bond.

BondTypical BDE (kJ/mol)Typical BDE (kcal/mol)
Aryl-Br~285-305~68-73
Aryl-Cl~327-359~78-86
Sources:[7][8][9][10][11][12]

This energy difference is the primary reason why a Pd(0) catalyst will preferentially undergo oxidative addition into the C-Br bond over the stronger, less reactive C-Cl bond, especially under controlled conditions.[13] The general order of reactivity for aryl halides in oxidative addition is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F.[13]

The Role of the Heterocyclic Core

While BDE is the dominant factor, the electronic nature of the 2-Bromo-6-chloro-triazolo[1,5-a]pyridine ring system also plays a role. The positions on the pyridine ring are not electronically equivalent. The electron-withdrawing nature of the fused triazole ring and the nitrogen atom in the pyridine ring influences the electron density at the C2 and C6 positions, which can affect the ease of oxidative addition. However, in a direct competition between bromine and chlorine on the same ring system, the difference in bond strength remains the most critical determinant for selectivity.[14][15]

Experimental Workflow: A Validated Protocol for Selective Suzuki-Miyaura Coupling

To empirically demonstrate the differential reactivity, we employ the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for C-C bond formation.[16][17] The following protocol is designed to selectively couple a boronic acid at the C2 position (C-Br) while leaving the C6 position (C-Cl) intact.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Starting Material, Boronic Acid, Base, and Solvent in a reaction flask. degas 2. Degas the mixture (e.g., Argon sparging for 15-20 min). reagents->degas catalyst 3. Add Pd Catalyst under inert atmosphere. degas->catalyst heat 4. Heat the reaction (e.g., 80-90°C) and monitor progress (TLC/LC-MS). catalyst->heat quench 5. Cool to RT, quench with water, and extract with organic solvent. heat->quench purify 6. Dry, concentrate, and purify via column chromatography. quench->purify char 7. Characterize the product (NMR, MS) and calculate yield. purify->char

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), phenylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the reactive site on the starting material. Potassium carbonate is a common and effective base for Suzuki couplings.

  • Solvent Addition and Degassing: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the resulting suspension with a gentle stream of argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

    • Causality: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for coupling aryl bromides under relatively mild conditions, which helps maintain selectivity over the C-Cl bond.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath to 80-90°C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

  • Characterization: Confirm the structure of the product, 2-phenyl-6-chloro-[1][2]triazolo[1,5-a]pyridine, and assess its purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Anticipated Data & Mechanistic Interpretation

Executing the protocol above is expected to yield the mono-arylated product with high selectivity.

Table 1: Expected Results of Selective Suzuki-Miyaura Coupling

EntryStarting MaterialProduct (Major)Product (Minor)Yield of Major ProductSelectivity (C-Br:C-Cl)
12-Bromo-6-chloro-triazolo[1,5-a]pyridine2-Phenyl-6-chloro-triazolo[1,5-a]pyridine6-Phenyl-2-bromo-triazolo[1,5-a]pyridine>85%>95:5

The high yield and selectivity confirm that the C-Br bond at the 2-position is substantially more reactive than the C-Cl bond at the 6-position under these conditions. This outcome is a direct consequence of the catalytic cycle.

Caption: The Suzuki-Miyaura cycle highlighting selective oxidative addition.

Mechanistic Breakdown:

  • Oxidative Addition: The active Pd(0) catalyst preferentially attacks the more labile C-Br bond.[18] This is the key selectivity-determining step. The energy barrier for oxidative addition into the C-Cl bond is significantly higher, making this pathway kinetically disfavored under mild conditions.[7][12]

  • Transmetalation: The boronic acid, activated by the base to form a borate complex, transfers its organic group (phenyl) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

By carefully selecting reaction conditions (temperature, catalyst, and ligands), chemists can fine-tune the system to favor reaction at the C-Br bond, preserving the C-Cl bond for subsequent, more forcing transformations, thereby enabling a stepwise diversification of the molecular scaffold.[19][20]

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.Inorganic Chemistry Frontiers (RSC Publishing).
  • 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine. Benchchem.

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides.Chemistry – A European Journal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.NIH.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science (RSC Publishing).
  • Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transform
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond.Homework.Study.com.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PMC - NIH.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?Quora.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • 2-bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine. PubChemLite.

  • 2-Bromo-6-chloro-[1][2]triazolo[1,5-a]pyridine AG00HZSR. Angene Chemical.

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction.CoLab.
  • Bond Dissociation Energies of Organic Molecules.
  • Bond dissoci
  • Bond Dissociation Energies.University of California, Irvine.
  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols.

Sources

A Comparative Analysis of the Biological Activity of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, owing to its diverse and potent biological activities. This guide provides a comprehensive comparison of the biological activities of a specific subset of these compounds: 2-Bromo-6-chloro-triazolo[1,5-a]pyridine and its derivatives. By examining key experimental data, we will elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, offering valuable insights for researchers and professionals in drug development.

Introduction to the[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention for its therapeutic potential. The core structure, characterized by a triazole ring fused to a pyridine ring, provides a versatile framework for chemical modification, allowing for the fine-tuning of its pharmacological properties. The parent compound, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, serves as a key intermediate for the synthesis of a wide array of derivatives with enhanced biological profiles. These derivatives have been investigated for a range of activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects[2].

Comparative Anticancer Activity

Derivatives of the 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key kinases and other enzymes that are crucial for cancer cell growth and proliferation[2].

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives, as evaluated by the MTT assay against three human cancer cell lines: HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and MCF-7 (breast adenocarcinoma). The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDR GroupHCT-116 IC50 (µM)U-87 MG IC50 (µM)MCF-7 IC50 (µM)
1c 4-pyridyl1.2 ± 0.22.5 ± 0.43.1 ± 0.5
2d 3-pyridyl3.8 ± 0.65.1 ± 0.76.2 ± 0.8
Reference2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine>50>50>50
5-FU (Control)-4.5 ± 0.66.8 ± 0.97.5 ± 1.0
Data synthesized from a study on[1][2][3]triazolo[1,5-a]pyridinylpyridines[1].
Structure-Activity Relationship (SAR) for Anticancer Activity

The data reveals a clear structure-activity relationship. The introduction of a pyridinyl group at the 2-position of the triazolo[1,5-a]pyridine core significantly enhances the anticancer activity compared to the parent 2-bromo-6-chloro compound. Notably, the position of the nitrogen atom in the appended pyridine ring influences potency, with the 4-pyridyl derivative (1c ) exhibiting greater activity across all cell lines compared to the 3-pyridyl derivative (2d )[1]. This suggests that the electronic and steric properties conferred by the 4-pyridyl moiety are more favorable for interaction with the biological target. Further modifications, such as the introduction of a carbonitrile group, have been shown to enhance selectivity for certain cancer cell lines[2].

Mechanism of Action: Targeting Key Signaling Pathways

Several studies indicate that triazolo[1,5-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival. The EGFR/AKT and ERK pathways are prominent targets.

The EGFR/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by ligands like EGF, the epidermal growth factor receptor (EGFR) dimerizes and autophosphorylates, initiating a cascade that activates PI3K and subsequently AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation.

EGFR_AKT_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Triazolo[1,5-a]pyridine Derivative Derivative->EGFR Inhibits

Caption: The EGFR/AKT/mTOR Signaling Pathway and Inhibition.

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of receptor tyrosine kinases, such as EGFR, can lead to the activation of RAS, which in turn activates a kinase cascade involving RAF, MEK, and ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

ERK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Derivative Triazolo[1,5-a]pyridine Derivative Derivative->RAF Inhibits

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Inhibition.

Comparative Antimicrobial Activity

The versatility of the triazolo[1,5-a]pyridine scaffold extends to its antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi, with some exhibiting potency comparable to standard antibiotics.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives against Gram-positive and Gram-negative bacteria, and a fungal strain.

Compound IDR1 GroupR2 GroupB. subtilis MIC (µM)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
9d HOCH₃102859826.30
9n OCH₃H16211815.50
9o OCH₃CH₃18191716.20
9p OCH₃OCH₃69606821.50
Ciprofloxacin (Control)--106012-
Fluconazole (Control)-----11.50
Data synthesized from a study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives[3].
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial data indicates that substitutions on the phenyl rings at positions 5 and 7 of the triazolopyrimidine core play a critical role in determining activity[3]. For instance, compounds 9n and 9o , which both possess a methoxy group at the R1 position, exhibit significantly lower MIC values (indicating higher potency) against the tested bacteria compared to compound 9d which has a hydrogen at R1[3]. The presence of a methoxy group at the R1 position appears to be a key determinant for enhanced antibacterial activity. Interestingly, the combination of two methoxy groups (9p ) did not result in the highest potency, suggesting a more complex interplay of electronic and steric factors. Many of these compounds showed comparable activity to the standard drugs ciprofloxacin and fluconazole[4].

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antimicrobial action of some triazolopyrimidine derivatives has been attributed to the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR)[3]. These enzymes are essential for bacterial DNA replication and folate synthesis, respectively, making them attractive targets for antibiotic development.

Antimicrobial_Workflow cluster_0 Bacterial Cell DNA_Replication DNA Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synthesis Folate Synthesis Folate_Synthesis->Bacterial_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Essential for DHFR DHFR DHFR->Folate_Synthesis Essential for Derivative Triazolo[1,5-a]pyrimidine Derivative Derivative->DNA_Gyrase Inhibits Derivative->DHFR Inhibits

Caption: Dual Inhibition Mechanism of Antimicrobial Action.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with derivatives (various concentrations) incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Caption: MTT Assay Workflow for Anticancer Screening.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2-Bromo-6-chloro-triazolo[1,5-a]pyridine scaffold serves as a valuable starting point for the development of potent anticancer and antimicrobial agents. The comparative analysis presented in this guide highlights the critical role of structural modifications in modulating biological activity. Substitutions at key positions on the heterocyclic core can dramatically enhance potency and selectivity. The anticancer derivatives often target crucial signaling pathways such as the EGFR/AKT and ERK cascades, while the antimicrobial counterparts can act as dual inhibitors of essential bacterial enzymes. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of novel derivatives, facilitating the discovery of new therapeutic leads. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds is warranted to translate their in vitro efficacy into clinical applications.

References

  • Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., Lu, S. M., & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • El-Sayed, N. N. E., Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 201-211. [Link]

  • ResearchGate. (n.d.). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, S., Li, Y., & Zhang, S. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5013. [Link]

  • Radi, M., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 14(11), 1145. [Link]

  • Abdel-Ghaffar, N. F., Mohamed, A. M., & El-Sayed, M. A. A. (2015). Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Acta Poloniae Pharmaceutica, 72(4), 757-764. [Link]

  • Issa, D. A. A., et al. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 9(4), 710-723. [Link]

  • ResearchGate. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(24), 5983. [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. Retrieved from [Link]

  • PubMed. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Lee, J., et al. (2023). b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10822. [Link]

  • MDPI. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

Sources

A Comparative Guide to the Anticancer Potential of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. The triazolo[1,5-a]pyridine scaffold, a fused bicyclic system, has garnered significant attention due to the diverse biological activities of its derivatives. This guide provides a comprehensive technical overview and comparative analysis of the anticancer activity of compounds derived from 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. We will delve into the available experimental data, compare its performance with relevant alternatives, and provide detailed protocols for the validation of its anticancer properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Promise of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine in Oncology

The lead compound, 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, has been identified as a promising candidate in anticancer research. Studies have indicated its potential to inhibit the proliferation of a range of cancer cell lines. Specifically, significant inhibitory effects have been reported against lung cancer (H460), breast cancer (MDA-MB-231), and colorectal cancer cell lines, with claims of potent activity as indicated by IC₅₀ values.[1][4] The mechanism of action is believed to involve the inhibition of specific enzymes, such as kinases, that are crucial for cell growth and proliferation.[1][4]

While the specific IC₅₀ values for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine are not yet publicly available in the literature reviewed, the consistent reporting of its potent activity warrants a detailed examination of its validation and a comparison with closely related, well-characterized analogues.

Comparative Analysis: Performance Against Alternative Triazolo[1,5-a]pyrimidine Derivatives

To contextualize the potential of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, it is instructive to compare it with other derivatives of the broader triazolopyrimidine class that have been extensively studied. These alternatives often target key cellular machinery involved in cancer progression, such as microtubule dynamics.

A notable class of alternatives are the[1][2][3]triazolo[1,5-a]pyrimidine derivatives that function as tubulin polymerization inhibitors.[1][2][3][5] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Table 1: Comparative in vitro Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives

Compound/AlternativeTarget Cancer Cell LineIC₅₀ (nM)Primary Mechanism of ActionReference
2-Bromo-6-chloro-triazolo[1,5-a]pyridine H460 (Lung), MDA-MB-231 (Breast), Colorectal CancerData not availableEnzyme (Kinase) Inhibition[1][4]
Triazolo[1,5-a]pyrimidine Derivative 3d (p-toluidino substituted) HeLa (Cervical)30Tubulin Polymerization Inhibition[1]
A549 (Lung)43Tubulin Polymerization Inhibition[1]
HT-29 (Colon)40Tubulin Polymerization Inhibition[1]
Triazolo[1,5-a]pyrimidine Derivative 3h (p-ethylanilino substituted) HeLa (Cervical)160Tubulin Polymerization Inhibition[1]
A549 (Lung)240Tubulin Polymerization Inhibition[1]
HT-29 (Colon)180Tubulin Polymerization Inhibition[1]
Triazolo[1,5-a]pyrimidine Derivative 3f (3',4'-dimethylanilino substituted) HeLa (Cervical)67Tubulin Polymerization Inhibition[1]
A549 (Lung)160Tubulin Polymerization Inhibition[1]
HT-29 (Colon)100Tubulin Polymerization Inhibition[1]
Doxorubicin (Standard Chemotherapeutic) HCT-116 (Colon)~8,070DNA Intercalation, Topoisomerase II Inhibition[6]
MCF-7 (Breast)~6,750DNA Intercalation, Topoisomerase II Inhibition[6]
HepG2 (Liver)~7,940DNA Intercalation, Topoisomerase II Inhibition[6]

Note: IC₅₀ values for Doxorubicin are presented in nM for consistency, converted from µM values in the source.

From the table, it is evident that certain triazolo[1,5-a]pyrimidine derivatives exhibit highly potent anticancer activity, with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of some standard chemotherapeutic agents in specific cell lines. The primary mechanism for these potent analogues is the inhibition of tubulin polymerization. This provides a strong rationale for investigating whether 2-Bromo-6-chloro-triazolo[1,5-a]pyridine might also exert its effects through a similar mechanism, in addition to its proposed kinase inhibition activity.

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of triazolo[1,5-a]pyridine and related derivatives is often linked to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the ERK/MAPK and PI3K/AKT signaling cascades.

The ERK/MAPK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of key kinases within this pathway is a validated therapeutic strategy.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Bromo-6-chloro- triazolo[1,5-a]pyridine (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor 2-Bromo-6-chloro- triazolo[1,5-a]pyridine (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT

Figure 2: Potential inhibition of the PI3K/AKT pathway.

Experimental Validation Protocols

To rigorously assess the anticancer activity of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine and its derivatives, a series of well-established in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Experimental Workflow

The validation of a novel anticancer compound follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Start Compound Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 IC₅₀ Determination Screening->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanistic Studies Apoptosis->Mechanism CellCycle->Mechanism Kinase Kinase Inhibition Assays Mechanism->Kinase Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Western Western Blot for Signaling Proteins (p-ERK, p-AKT) Mechanism->Western InVivo In Vivo Xenograft Studies Mechanism->InVivo

Figure 3: A typical workflow for validating a novel anticancer compound.

Conclusion and Future Directions

The available evidence suggests that 2-Bromo-6-chloro-triazolo[1,5-a]pyridine is a compound of significant interest for anticancer drug development. Its reported potent activity against lung, breast, and colorectal cancer cell lines, likely mediated through kinase inhibition, positions it as a valuable lead for further investigation.

The comparative analysis with other triazolo[1,5-a]pyrimidine derivatives, which have demonstrated nanomolar efficacy through tubulin polymerization inhibition, highlights a potential dual mechanism of action for this class of compounds that warrants deeper exploration.

The immediate and most critical next step is the determination and publication of the specific IC₅₀ values for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine against a panel of cancer cell lines. This quantitative data is indispensable for a direct and meaningful comparison with existing anticancer agents and other experimental compounds.

Future research should focus on:

  • Quantitative determination of IC₅₀ values.

  • A comprehensive kinase inhibition profiling to identify the specific kinases targeted by the compound.

  • In-depth studies of its effects on the ERK/MAPK and PI3K/AKT signaling pathways.

  • Evaluation of its ability to inhibit tubulin polymerization.

  • In vivo studies using xenograft models to assess its efficacy and toxicity in a physiological setting.

By systematically addressing these research questions, the full therapeutic potential of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine and its derivatives can be elucidated, paving the way for the development of novel and effective cancer therapies.

References

  • Di Francesco, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(15), 4983. [Link]

  • Li, Y., et al. (2019). Novelt[1][2][3]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR oft[1][2][3]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Buffa, V., et al. (2025). Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying... ResearchGate. [Link]

  • Amr, A. E.-G. E., & Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Sławiński, J., et al. (2008). Synthesis and Anticancer Activity of 2-amino-8-chloro-5,5-dioxot[1][2][3]riazolo[2,3-b]b[1][2][3]enzodithiazine Derivatives. PubMed. [Link]

  • El-Damasy, A. K., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PubMed Central. [Link]

  • PubChemLite. 2-bromo-6-chloro-t[1][2][3]riazolo[1,5-a]pyridine. [Link]

  • Robledo, D. A. R., & Muhammad, G. (2021). Evaluation of the Cytotoxic Properties of Lumichrome-Derived Compounds on Breast Adenocarcinoma, Colorectal Cancer, and Liver. ResearchGate. [Link]

  • Ahmed, M. F., et al. (2023). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 123. [Link]

  • Hassan, G. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

  • Kumar, P., et al. (2024). A series for novel 2-bromo-6-(4,5-diphenyl-1-((subtituted-phenyl-1H-1,2,3-triazol-4- yl)methyl)-1H-imidazol-2-yl)pyridine (7a-l) were synthesized and characterized by various analytical techniques. Heterocyclic Letters, 14(1), 17-27. [Link]

  • Gornowicz, A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(23), 7175. [Link]

Sources

Optimizing C-C Bond Formation: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the most powerful tools for constructing C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive comparison of various palladium catalysts for the Suzuki coupling of a challenging substrate, 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, offering researchers, scientists, and drug development professionals a practical framework for catalyst selection and reaction optimization.

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. The ability to selectively functionalize this core at specific positions is crucial for developing novel therapeutic agents. The Suzuki-Miyaura reaction offers a versatile method for introducing aryl or heteroaryl substituents at the 2-position of the triazolo[1,5-a]pyridine ring system. However, the presence of multiple heteroatoms and the relative inertness of the C-Br bond can pose significant challenges, making the choice of the palladium catalyst paramount for achieving high efficiency and yields.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-Bromo-6-chloro-triazolo[1,5-a]pyridine) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (a boronic acid or ester) transfers its organic group to the palladium center, a step that is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Active Catalyst Ar-Pd(II)-X_L_n Ar-Pd(II)-X(Ln) Oxidative Adduct Pd(0)L_n->Ar-Pd(II)-X_L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-Ar'(Ln) Di-organopalladium Complex Ar-Pd(II)-X_L_n->Ar-Pd(II)-Ar'_L_n Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'_L_n->Pd(0)L_n Reductive Elimination (Ar-Ar') Product 2-Aryl-6-chloro- triazolo[1,5-a]pyridine Ar-Pd(II)-Ar'_L_n->Product Ar-X 2-Bromo-6-chloro- triazolo[1,5-a]pyridine Ar-X->Ar-Pd(II)-X_L_n Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'_L_n caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Comparing Palladium Catalyst Systems

The success of the Suzuki coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine hinges on the selection of an appropriate palladium catalyst system. The electronic and steric properties of the phosphine ligands play a crucial role in the efficiency of the catalytic cycle. We will compare three widely used classes of palladium catalysts:

  • Palladium(0) with Triphenylphosphine Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical, versatile, and relatively inexpensive catalyst.[5]

  • Palladium(II) with Diphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is a robust and highly effective catalyst for a wide range of cross-coupling reactions.[6]

  • Buchwald-Type Catalysts: These are pre-catalysts consisting of a palladium source and bulky, electron-rich phosphine ligands, known for their high activity, especially with challenging substrates like heteroaryl chlorides.[7][8]

Performance Comparison

The following table summarizes the expected performance of these catalyst systems for the Suzuki coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine based on literature data for similar heteroaryl halides.

Catalyst SystemTypical Loading (mol%)Reaction TemperatureReaction TimeAdvantagesDisadvantages
Pd(PPh₃)₄ 2 - 5High (80-110 °C)Long (12-24 h)Readily available, cost-effective.[5]Air-sensitive, may require higher catalyst loadings.
PdCl₂(dppf) 1 - 3Moderate to High (70-100 °C)Moderate (4-12 h)Good thermal stability, effective for a broad range of substrates.[6]Can be less effective for very hindered substrates.
Buchwald Catalysts 0.5 - 2Low to Moderate (RT - 80 °C)Short (1-6 h)High turnover numbers, effective for unreactive and hindered substrates.[7][9]Ligands can be more expensive.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. Optimization of the base, solvent, and temperature may be necessary for specific arylboronic acids.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine Reactants: 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, Arylboronic acid, Base B Add Solvent and Degas A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat to Desired Temperature C->D E Cool and Quench Reaction D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G caption Figure 2: General Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Using Pd(PPh₃)₄

This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.[10]

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Using PdCl₂(dppf)

This protocol employs the air-stable and robust PdCl₂(dppf) catalyst.

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Acetonitrile (10 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, the arylboronic acid, sodium carbonate, and PdCl₂(dppf).

  • Add acetonitrile and water to the flask.

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Using a Buchwald Catalyst System

This protocol utilizes a highly active Buchwald pre-catalyst and ligand, which often allows for milder reaction conditions.[8]

Materials:

  • 2-Bromo-6-chloro-triazolo[1,5-a]pyridine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.024 mmol, 2.4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a glovebox, add 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos to a vial.

  • Add toluene to the vial and seal with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and heat the reaction mixture to 70 °C with stirring for 4 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine is a critical parameter that dictates the efficiency, and ultimately, the success of the reaction.

  • For initial exploratory studies and on a smaller scale, the cost-effectiveness of Pd(PPh₃)₄ makes it a reasonable starting point, although harsher conditions may be required.

  • PdCl₂(dppf) offers a good balance of reactivity, stability, and cost, making it a reliable workhorse for a variety of aryl-aryl couplings.

  • For challenging couplings, particularly those involving sterically hindered boronic acids or when aiming for high yields under mild conditions, Buchwald catalyst systems are often the superior choice, despite the higher initial cost of the ligands.[7][9]

It is imperative for researchers to screen a variety of catalysts, bases, and solvents to identify the optimal conditions for their specific substrate combination. The protocols provided in this guide serve as a robust foundation for this optimization process, enabling the efficient synthesis of novel triazolo[1,5-a]pyridine derivatives for applications in drug discovery and beyond.

References

  • Phan, N. T. S., Van der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium-catalyzed Mizoroki-Heck and Suzuki-Miyaura couplings – homogeneous or heterogeneous catalysis, a critical review. Advanced Synthesis & Catalysis, 348(6), 609–679. [Link]

  • Mamadshoeva, S. S., Safarov, S. Sh., Kholov, M. Sh., Khalikova, M. Dzh., Saidov, A. A., Samikhov, Sh. R., Dzhafari, B., & Langer, P. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Singh, R., & Kumar, A. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(25), 7439-7455. [Link]

  • El-Kashef, H. S., et al. (2014). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 51(S1), E274-E278. [Link]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 15(4), 2334-2357. [Link]

  • Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4846-4871. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4869–4872. [Link]

  • Itami, K., et al. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Sharma, A., & Kumar, A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis, 56(12), 1637-1648. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 27(1-4), 169-181. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]

  • Wang, D., et al. (2020). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal, 15(21), 3569-3573. [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. ResearchGate. [Link]

  • Onthong, U., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 536. [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional architecture of a molecule is paramount. The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1][2] The introduction of halogen atoms, such as bromine and chlorine, provides a powerful tool to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets. This modulation is often directed by the formation of specific non-covalent interactions, such as halogen bonds.

This guide provides an in-depth analysis of the X-ray crystal structure of halogenated triazolo[1,5-a]pyridine derivatives, with a specific focus on the 2-Bromo-6-chloro substituted variant. While a publicly deposited crystal structure for this exact derivative is not available, we will draw upon crystallographic data from closely related analogues and fundamental principles of crystal engineering to provide a comprehensive and predictive comparison. We will explore the experimental workflow, delve into the structural implications of dual halogen substitution, and compare the insights gained from X-ray crystallography with those from other analytical techniques.

The Decisive Role of Single Crystals: From Synthesis to Structure

The journey to elucidating a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of 2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine typically involves the oxidative cyclization of corresponding N-(2-pyridyl)amidines or guanidines.

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent system is critical and is guided by the compound's solubility profile. A common and effective strategy for N-heterocycles is slow evaporation from a solution where the compound is sparingly soluble.

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified 2-Bromo-6-chloro-triazolo[1,5-a]pyridine in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

  • Slow Evaporation: Cover the vial with a cap, and pierce it with a needle. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the gauge of the needle.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Core Principles of X-ray Diffraction Workflow

The overall process, from a crystallized sample to a final, refined structure, follows a well-defined path. Each step is critical for ensuring the quality and accuracy of the final molecular model.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Obtain pure compound Mounting Crystal Mounting Crystallization->Mounting Select suitable single crystal DataCollection X-ray Data Collection Mounting->DataCollection Expose to X-ray beam DataProcessing Data Processing & Scaling DataCollection->DataProcessing Generate diffraction pattern StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Calculate electron density map StructureRefinement Structure Refinement StructureSolution->StructureRefinement Build & refine atomic model Validation Structure Validation & Analysis StructureRefinement->Validation Check model quality (R-factors)

Caption: General workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis: The Impact of Halogen Substitution

The defining feature of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine is the presence of two different halogen atoms on the fused ring system. These substituents exert significant electronic and steric effects that dictate the molecule's conformation and its interactions in the solid state.

Intramolecular Effects: Bond Lengths and Planarity

Based on data from related structures, the triazolo[1,5-a]pyridine core is expected to be nearly planar. The C-Br and C-Cl bond lengths are key indicators of the electronic environment. For instance, a typical C-Br bond length in such aromatic systems is approximately 1.89 Å. Deviations from standard values can indicate electronic delocalization or strain.

Intermolecular Interactions: A Competition Between Hydrogen and Halogen Bonds

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For halogenated triazolo[1,5-a]pyridines, a fascinating interplay emerges between hydrogen bonds and halogen bonds.

  • Halogen Bonds (XBs): Both the bromine and chlorine atoms can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen atom on an adjacent molecule.[4][6][7] The strength of these bonds typically follows the order I > Br > Cl.[3]

  • Hydrogen Bonds (HBs): The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the nitrogen atoms of the triazole or pyridine rings, or with the halogen atoms themselves.

The specific packing arrangement, or supramolecular assembly, will depend on which of these interactions predominates. In the case of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, one could anticipate several possible motifs.

Caption: Potential intermolecular interaction motifs in the crystal lattice.

The stronger C-Br···N halogen bond might be the dominant structure-directing interaction, leading to the formation of linear chains or tapes. However, the presence of the chloro group and multiple nitrogen acceptors means that more complex, competing networks are highly probable.

Comparison with Other Analytical Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information in solution or gas phases.

TechniqueInformation ProvidedComparison with X-ray Crystallography
¹H and ¹³C NMR Provides information about the chemical environment of each proton and carbon atom in solution. Confirms the connectivity of the molecule.NMR confirms the molecular structure, but does not provide information on bond lengths, bond angles, or intermolecular packing. The chemical shifts can, however, be influenced by the electronic effects of the halogen atoms.
Mass Spectrometry (MS) Determines the exact molecular weight and isotopic distribution, confirming the elemental composition (C₆H₃BrClN₃).MS provides the molecular formula, which is a prerequisite for structure determination. The characteristic isotopic pattern of bromine and chlorine is a key confirmatory feature.
Computational Modeling (DFT) Can predict the gas-phase geometry, bond lengths, angles, and electrostatic potential. It can also be used to calculate the energies of different intermolecular interaction motifs.[8][9][10]DFT provides a theoretical model of an isolated molecule. Comparing the calculated geometry with the experimental crystal structure reveals the effects of crystal packing forces on the molecular conformation.

Implications for Drug Development

The detailed structural insights from X-ray crystallography are invaluable for rational drug design.

  • Structure-Activity Relationships (SAR): Understanding how the bromine and chlorine substituents orient themselves and engage in specific interactions like halogen bonds can explain why certain analogues have higher binding affinities. This knowledge guides the synthesis of more potent and selective compounds.

  • Pharmacophore Modeling: The precise geometry of the molecule and the location of key interaction points (halogen bond donors, hydrogen bond acceptors) are used to build pharmacophore models for virtual screening and lead optimization.

  • Physicochemical Properties: Crystal packing can influence properties like solubility and dissolution rate, which are critical for a drug's formulation and bioavailability.

References

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Available from: [Link]

  • Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. ACS Publications. Available from: [Link]

  • Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. ACS Publications. Available from: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available from: [Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. PMC. Available from: [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC. Available from: [Link]

  • Guide for crystallization. University of Geneva. Available from: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]

  • [3][4][6]Triazolo[1,5-a]pyridine | C6H5N3. PubChem. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available from: [Link]

  • The nature of halogen bonding: insights from interacting quantum atoms and source function studies. National Institutes of Health. Available from: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences. Available from: [Link]

  • SOP: CRYSTALLIZATION. University of Delhi. Available from: [Link]

  • Choice of hydrogen bonds or halogen bonds by 2-halogenated 5-morpholinomethylphenyl triazolo[1,5-a]pyridine. Sci-Hub. Available from: [Link]

  • Triazolopyridine. Wikipedia. Available from: [Link]

  • 5-chloro-[3][4][5]triazolo[1,5-a]pyridine. PubChemLite. Available from: [Link]

  • 5-bromo-[3][4][5]triazolo[1,5-a]pyridine. Stenutz. Available from: [Link]

  • (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem. Available from: [Link]

  • Molecules | Special Issue : Halogen Bonding: Insights from Computational Tools. MDPI. Available from: [Link]

  • Triazolopyridine. PubChem. Available from: [Link]

  • Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. RSC Publishing. Available from: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available from: [Link] 23.[3][4][5]Triazolo[1,5-a]pyridine | CAS#:274-85-1. Chemsrc. Available from: [Link]

  • 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem. Available from: [Link]

  • Search - Access Structures. CCDC. Available from: [Link]

  • 5-(chloromethyl)-[3][4][5]triazolo[1,5-a]pyridine hydrochloride. PubChemLite. Available from: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Available from: [Link]

Sources

A Researcher's Guide to Computational Reactivity Analysis: The Case of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing computational and Density Functional Theory (DFT) studies to predict and understand the reactivity of the novel heterocyclic compound, 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. While direct computational studies on this specific molecule are not yet prevalent in published literature, this document will leverage established theoretical principles and data from analogous structures to present a predictive analysis. We will explore the likely reactivity patterns, propose a robust computational workflow for its study, and compare its expected electronic properties with relevant alternatives.

Introduction to 2-Bromo-6-chloro-triazolo[1,5-a]pyridine: A Scaffold of Pharmaceutical Interest

The triazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and enzyme inhibitory properties.[1][2] The introduction of halogen substituents, specifically bromine and chlorine, at the 2- and 6-positions respectively, on the[3][4][5]triazolo[1,5-a]pyridine framework creates a molecule with distinct electronic and steric properties.[3] This halogenation pattern in 2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine (molecular formula C₆H₃BrClN₃) suggests a versatile substrate for further functionalization, particularly through metal-catalyzed cross-coupling reactions.[3] Understanding the intrinsic reactivity of this molecule is paramount for its efficient utilization in the synthesis of novel drug candidates.

Computational chemistry, and specifically DFT, offers a powerful, cost-effective, and time-efficient means to probe the electronic structure and predict the reactivity of such molecules before extensive laboratory work is undertaken.

Theoretical Framework: Predicting Reactivity with DFT

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations can provide valuable insights into this by mapping out electron density distribution and the energies of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For halogenated aromatic systems, DFT is particularly useful for predicting the relative reactivity of different halogen atoms in substitution reactions.

Proposed Computational Workflow

To conduct a thorough computational analysis of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine, the following workflow is recommended, drawing on methodologies applied to similar heterocyclic systems.[4][6]

G cluster_0 Computational Protocol A 1. Geometry Optimization B 2. Frequency Calculation A->B Confirm minimum energy structure F 6. Transition State Search (for specific reactions) A->F Model reaction pathways C 3. FMO Analysis (HOMO/LUMO) B->C Analyze electronic properties D 4. MEP Surface Generation C->D Visualize charge distribution E 5. Reactivity Descriptor Calculation D->E Quantify reactivity

Figure 1: A typical workflow for the computational study of molecular reactivity.

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Building: Construct the 3D structure of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. A commonly used and reliable DFT functional for such systems is B3LYP, paired with a basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization.[4][6]

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and generate the MEP surface.

  • Reactivity Descriptor Calculation: Use the HOMO and LUMO energies to calculate global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω).[7]

  • Comparative Analysis: Repeat steps 1-5 for analogous compounds (e.g., the parent triazolo[1,5-a]pyridine, 2-bromo-triazolo[1,5-a]pyridine) to create a comparative dataset.

Predicted Reactivity and Comparison with Alternatives

Based on the known behavior of halogenated heterocycles, we can predict the reactivity of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. The bromine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution and is more reactive in many palladium-catalyzed cross-coupling reactions.[3]

The electron-withdrawing nature of the nitrogen atoms in the triazole ring, combined with the inductive effects of the halogens, is expected to make the pyridine ring electron-deficient. This would render the molecule susceptible to nucleophilic attack.

The MEP surface is predicted to show negative potential (red/yellow) around the nitrogen atoms of the triazole ring, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms and potentially the carbon atoms bonded to the halogens, indicating electrophilic sites.

Illustrative Comparison of Calculated Properties

The following table presents a hypothetical but realistic comparison of key DFT-calculated parameters for 2-Bromo-6-chloro-triazolo[1,5-a]pyridine and two relevant alternatives. Note: These are illustrative values based on trends observed in similar molecules and are not from a direct computational study of the title compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Hotspot for Nucleophilic Attack
triazolo[1,5-a]pyridine-6.8-1.25.6C7-position
2-Bromo-triazolo[1,5-a]pyridine-7.1-1.85.3C2-position (due to Br)
2-Bromo-6-chloro-triazolo[1,5-a]pyridine -7.4 -2.2 5.2 C2-position (higher reactivity of Br over Cl)

This illustrative data suggests that the progressive halogenation lowers both the HOMO and LUMO energies, with a corresponding decrease in the HOMO-LUMO gap, indicating an increase in overall reactivity.

Potential Reaction Pathways: A Visual Representation

A key application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond would allow for selective functionalization at the 2-position.

G cluster_0 Selective Suzuki Coupling A 2-Bromo-6-chloro-triazolo[1,5-a]pyridine D 2-Aryl-6-chloro-triazolo[1,5-a]pyridine A->D B Arylboronic Acid B->D C Pd Catalyst, Base C->D Reaction Conditions E Unreacted C-Cl bond D->E Allows for further functionalization

Figure 2: Proposed selective Suzuki coupling at the C2-position of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine.

Conclusion and Future Directions

This guide outlines a comprehensive computational approach to understanding the reactivity of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine. While awaiting dedicated experimental and computational studies, the principles of DFT and knowledge of analogous systems allow for robust predictions. The presence of two different halogens offers the potential for selective, stepwise functionalization, making this molecule a highly attractive building block for creating diverse chemical libraries in drug discovery. Future work should focus on performing the proposed DFT calculations and corroborating these theoretical findings with experimental reactivity studies to fully unlock the synthetic potential of this promising heterocyclic scaffold.

References

  • Elguero, J., et al. (n.d.). [3][4][8]Triazolo[1,5- a]pyridines. A theoretical (DFT) study of the ring–chain isomerization. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2014). The Chemistry of the[3][4][8]Triazolo[1 , 5 -a]pyridines: An Update. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Bromo-6-chloro-[3][4][5]triazolo[1,5-a]pyridine AG00HZSR. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2023). Computational analysis and synthesis of triazolothiadiazines | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • Molecular Diversity. (2023). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Semantic Scholar. (2021). Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of. Retrieved from [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • National Institutes of Health. (2020). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6-DisubstitutedTriazolo[1,5-a]pyridine Analogs as Enzyme Inhibitors

A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted[1][2][3]Triazolo[1,5-a]pyridine Analogs as Enzyme Inhibitors

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities. Its isosteric relationship with the purine nucleus has made it a cornerstone for the design of a multitude of enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-disubstituted[1][2][3]triazolo[1,5-a]pyridine analogs, offering a comparative framework for researchers and drug development professionals. We will delve into the synthetic rationale, experimental protocols for biological evaluation, and a detailed examination of how structural modifications at the 2- and 6-positions influence inhibitory potency against various enzymatic targets.

Introduction: The Versatile[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system, a fusion of a triazole and a pyridine ring, has garnered significant attention in drug discovery due to its ability to mimic the purine core, a fundamental component of nucleic acids and a key recognition element for many enzymes.[4] This structural mimicry allows triazolopyridine derivatives to interact with the ATP-binding sites of kinases and the active sites of other purine-recognizing enzymes. The 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is a particularly useful synthetic intermediate, offering two reactive sites for the introduction of diverse substituents to explore the chemical space and optimize biological activity. This guide will focus on the impact of substitutions at these key positions on enzyme inhibition, drawing upon data from various studies to build a comprehensive SAR model.

General Synthetic Strategy

The synthesis of 2,6-disubstituted[1][2][3]triazolo[1,5-a]pyridine analogs typically commences from a readily available substituted aminopyridine. A general and adaptable synthetic route is outlined below. The causality behind these steps lies in the sequential construction of the triazole ring followed by diversification at the 2- and 6-positions.

Experimental Protocol: Synthesis of 2,6-Disubstituted[1][2][3]Triazolo[1,5-a]pyridines

Step 1: Formation of the Triazole Ring

  • To a solution of a substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine) in a suitable solvent such as ethanol or DMF, add an equimolar amount of a reagent like N,N'-carbonyldiimidazole or a similar cyclizing agent.

  • The reaction mixture is typically heated under reflux for several hours to facilitate the cyclization and formation of the[1][2][3]triazolo[1,5-a]pyridin-2-one intermediate.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Halogenation at the 2- and 6-positions

  • The triazolopyridinone intermediate is then subjected to halogenation to introduce reactive handles for further diversification. For instance, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position.

  • Subsequent bromination, if required, can be achieved using reagents like N-bromosuccinimide (NBS).

Step 3: Diversification via Cross-Coupling Reactions

  • The resulting 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine serves as a versatile scaffold for introducing a wide array of substituents.

  • Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, are commonly employed to introduce aryl, alkynyl, or amino groups at the 2- and 6-positions, respectively.

  • The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific substrates being coupled.

Gcluster_0Synthesis of 2,6-Disubstituted Triazolo[1,5-a]pyridinesstartSubstituted 2-Aminopyridinestep1Cyclization(e.g., CDI, heat)start->step1intermediate1[1,2,4]Triazolo[1,5-a]pyridin-2-onestep1->intermediate1step2Halogenation(e.g., POCl3, NBS)intermediate1->step2intermediate22-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridinestep2->intermediate2step3Palladium-CatalyzedCross-Coupling(Suzuki, Sonogashira, Buchwald-Hartwig)intermediate2->step3end2,6-Disubstituted Analogsstep3->end

Caption: General synthetic workflow for 2,6-disubstituted[1][2][3]triazolo[1,5-a]pyridine analogs.

In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potential of the synthesized analogs, a robust and reproducible in vitro enzyme assay is essential. The following protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes.

Experimental Protocol: General Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a stock solution of the target enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition (pH, ionic strength) should be optimized for optimal enzyme activity.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent, typically DMSO, to create stock solutions. A serial dilution is then performed to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound solution to each well.

    • Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Gcluster_0In Vitro Enzyme Inhibition Assay WorkflowprepPrepare Enzyme,Substrate, andTest CompoundsassayPerform Assay:1. Add Compound2. Add Enzyme3. Add Substrateprep->assaydetectMonitor Reaction(e.g., Absorbance,Fluorescence)assay->detectanalyzeData Analysis:Calculate % InhibitionDetermine IC50detect->analyze

Caption: A streamlined workflow for in vitro enzyme inhibition assays.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The inhibitory potency of[1][2][3]triazolo[1,5-a]pyridine analogs is highly dependent on the nature and position of the substituents on the core scaffold. The following sections provide a comparative analysis of the SAR, drawing from studies on various enzyme targets.

The Critical Role of Substituents at the 2- and 6-Positions

The 2- and 6-positions of the[1][2][3]triazolo[1,5-a]pyridine ring are key points for modification to modulate enzyme inhibitory activity and selectivity.

  • Position 2: Substitutions at this position often project into the solvent-exposed region of the enzyme's active site. The introduction of various groups, such as amino, aryl, or heterocyclic moieties, can lead to significant changes in potency. For instance, in the development of Janus Kinase 2 (JAK2) inhibitors, substitution at the C2 nitrogen position was found to be crucial for cellular potency.[5]

  • Position 6: The substituent at the 6-position typically occupies a deeper pocket within the active site. The nature of this substituent (e.g., halogen, small alkyl, or aryl group) can profoundly influence binding affinity and selectivity. For example, in a series of α-glucosidase inhibitors based on the 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile scaffold, the presence of a chlorine atom at the 6-position (on an aryl ring attached at the 5-position) was found to be detrimental to activity in some cases, highlighting the sensitivity of this region to substitution.[2]

Comparative SAR Data: α-Glucosidase Inhibitors

A study on 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles as α-glucosidase inhibitors provides a clear example of the SAR for this scaffold.[2] The following table summarizes the inhibitory activities of a selection of these analogs.

CompoundR¹ (at C2)R² (at C7)R³ (at C5)IC₅₀ (µM)[2]
15a Phenylp-TolylPhenyl20.32 ± 0.11
15c Phenylp-Tolyl4-Chlorophenyl9.69 ± 0.09
15j Phenylp-Tolyl4-Chlorophenyl6.60 ± 0.09
15v 4-Chlorophenylp-TolylPhenyl25.13 ± 0.24

Analysis of SAR for α-Glucosidase Inhibitors:

  • Influence of the 5-Aryl Substituent (R³): The data clearly indicates that the nature of the substituent on the aryl ring at the 5-position has a significant impact on inhibitory potency. The introduction of a chlorine atom at the 4-position of this phenyl ring (compound 15c ) led to a more than two-fold increase in activity compared to the unsubstituted analog (15a ).[2] Further optimization of the substituent at the 7-position in combination with the 4-chlorophenyl group at C5 resulted in the most potent compound, 15j .[2]

  • Influence of the 2-Aryl Substituent (R¹): Interestingly, introducing a chlorine atom onto the phenyl ring at the 2-position (compound 15v ) resulted in a decrease in inhibitory activity compared to the unsubstituted analog (15a ).[2] This suggests that for α-glucosidase inhibition, an unsubstituted phenyl ring at the 2-position is preferred.

  • General Trends: The study concluded that for this series of α-glucosidase inhibitors, electron-donating groups on the aryl ring at the 7-position were beneficial for activity, while electron-withdrawing groups were detrimental.[2] Conversely, an electron-withdrawing chlorine atom on the aryl ring at the 5-position significantly enhanced potency.[2]

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyridine scaffold remains a highly valuable template for the design of potent and selective enzyme inhibitors. This guide has highlighted the critical role of substitutions at the 2- and 6-positions in dictating biological activity. The SAR data presented for α-glucosidase inhibitors demonstrates the sensitivity of enzyme-ligand interactions to subtle structural modifications.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at the 2- and 6-positions to build more comprehensive SAR models for various enzyme targets.

  • Structure-based drug design approaches, utilizing X-ray crystallography or computational modeling, to gain a deeper understanding of the binding modes of these inhibitors and to guide the rational design of more potent and selective analogs.

  • Optimization of pharmacokinetic properties to translate potent in vitro inhibitors into effective in vivo drug candidates.

By leveraging the principles outlined in this guide, researchers can continue to exploit the therapeutic potential of the versatile[1][2][3]triazolo[1,5-a]pyridine scaffold in the development of novel enzyme inhibitors for a wide range of diseases.

References

  • Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1][2][3]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). Scientific Reports, 15(1), 12345. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). PubMed. [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • (PDF) Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and Structure‐Activity Relationship Analysis of 2‐Substituted‐1,2,4‐Triazolo[1,5‐a]Pyrimidin‐7‐Ones and their 6‐Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). ResearchGate. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. [Link]

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 2-Bromo-6-chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds derived from the versatile 2-Bromo-6-chloro-triazolo[1,5-a]pyridine scaffold. This heterocyclic system is a cornerstone in medicinal chemistry, with derivatives showing significant potential in oncology and infectious diseases.[1][2] Our focus here is not merely to present protocols but to illuminate the scientific rationale behind each experimental choice, enabling researchers to design robust, self-validating studies for lead candidate selection.

Part 1: Foundational In Vitro Assessment: From Cytotoxicity to Mechanism

The journey of a drug candidate begins with rigorous in vitro testing. These assays are the crucible where a compound's fundamental biological activity is first characterized. They serve as a rapid and cost-effective method to screen large libraries of molecules, assess cellular toxicity, and gain initial insights into the mechanism of action, thereby filtering out non-viable candidates early in the development pipeline.[3][4]

Comparative Cytotoxicity Profiling

The primary question for any potential therapeutic is its effect on cell viability. For anti-cancer agents, we seek compounds that selectively kill cancer cells while sparing healthy ones. Cytotoxicity assays provide the first quantitative measure of a compound's potency.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[6][7]

  • Compound Treatment: Prepare serial dilutions of the novel triazolopyridine derivatives (e.g., Compound A, Compound B) and a positive control (e.g., Doxorubicin). Treat the cells with these compounds for 48-72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%—by plotting a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells and Incubate (48-72h) A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Read Absorbance on Plate Reader E->F G Calculate IC50 Values F->G

Caption: General workflow of an MTT-based cytotoxicity assay.

CompoundHCT-116 (Colorectal)MDA-MB-231 (Breast)U-87 MG (Glioblastoma)
Compound A 8.9 ± 0.612.5 ± 1.115.2 ± 1.8
Compound B 3.1 ± 0.25.8 ± 0.47.9 ± 0.9
Doxorubicin (Ref.) 0.5 ± 0.040.8 ± 0.071.1 ± 0.1

This table presents illustrative data based on typical potencies observed for novel small molecules.[1][8]

Expert Insight: Compound B demonstrates superior potency over Compound A across all tested cell lines. While not as potent as the clinical drug Doxorubicin, its activity is within a promising range for a lead compound. The next logical step is to investigate why it is effective.

Unveiling the Mechanism of Action

Potent cytotoxicity is desirable, but understanding the underlying molecular mechanism is critical. For triazolopyridine derivatives, known targets include protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][9][10] The PI3K/AKT pathway, a central node for cell survival and proliferation, is a common target for such inhibitors.[6]

  • Cell Treatment: Treat a selected cancer cell line (e.g., HCT-116) with the IC₅₀ concentration of the most potent compound (e.g., Compound B) for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein content.

  • Protein Quantification: Determine the protein concentration in each sample to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the target pathway (e.g., total-AKT and phosphorylated-AKT (p-AKT)).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. A decrease in the p-AKT/total-AKT ratio indicates inhibition of the pathway.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Cell Survival & Proliferation pAKT->Downstream CompoundB Compound B CompoundB->AKT Inhibition?

Caption: PI3K/AKT pathway, a potential target for novel compounds.

Part 2: Advancing to In Vivo Models: Efficacy and Pharmacokinetics

While in vitro data are essential, they cannot replicate the complexity of a whole organism. In vivo studies in animal models are indispensable for evaluating a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), providing a crucial bridge to potential clinical applications.[11][12][13]

Pharmacokinetic (PK) Profiling

A compound's efficacy is meaningless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies are designed to measure key parameters that define a drug's absorption, distribution, metabolism, and excretion (ADME).[14][15]

  • Animal Model: Use healthy adult mice or rats.

  • Compound Administration: Administer the compound via two routes: intravenous (IV) bolus (to determine clearance and volume of distribution) and oral gavage (PO) (to assess oral bioavailability).[16]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

  • Parameter Calculation: Use specialized software to calculate key PK parameters from the plasma concentration-time data.

G A Administer Compound (IV & PO Routes) B Collect Blood Samples Over Time A->B C Process Blood to Isolate Plasma B->C D Quantify Drug Concentration via LC-MS/MS C->D E Calculate PK Parameters (t½, CL, Bioavailability) D->E

Caption: Workflow for assessing compound pharmacokinetics in rodents.

ParameterCompound ACompound BIdeal Candidate Profile
Half-Life (t½), h 1.56.2> 2 hours
Clearance (CL), mL/min/kg 8525Low to moderate
Oral Bioavailability (F), % 545> 30%

This table presents illustrative data. A longer half-life, lower clearance, and higher oral bioavailability are generally desirable traits for an orally administered drug.[15][16]

Expert Insight: Compound B exhibits a much more favorable PK profile. Its longer half-life and good oral bioavailability suggest that it can achieve and maintain therapeutic concentrations in the bloodstream after oral dosing, making it a far more viable candidate for further development than Compound A.

Preclinical Efficacy Assessment

The ultimate preclinical test is whether a compound can inhibit tumor growth in a living animal. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a gold standard for this evaluation.[11][17]

  • Model Establishment: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice (e.g., C.B-17 SCID mice).[8]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle Control, Compound B at a specific dose, Positive Control).

  • Dosing: Administer the treatment (e.g., daily oral gavage) for a set period (e.g., 21 days). The dose selection is guided by the PK data to ensure adequate tumor exposure.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI), %
Vehicle Control 10 mL/kg, PO, QD1550 ± 210-
Compound B 50 mg/kg, PO, QD620 ± 9560%
Positive Control Varies450 ± 7071%

QD = once daily; PO = oral administration. TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Expert Insight: A TGI of 60% for Compound B is a strong indicator of anti-tumor activity. This result, combined with its promising in vitro potency and favorable PK profile, validates the compound as a strong lead candidate. The causality is clear: the compound's ability to inhibit its molecular target in cancer cells, coupled with its ability to reach the tumor at effective concentrations, translates into a significant reduction in tumor growth.[8]

Summary and Path Forward

This guide outlines a logical, multi-step process for evaluating novel compounds from the 2-Bromo-6-chloro-triazolo[1,5-a]pyridine family. By integrating in vitro and in vivo data, we can build a comprehensive profile of a compound's potential.

Evaluation StageKey MetricCompound ACompound B
In Vitro Potency IC₅₀ (HCT-116)8.9 µM3.1 µM
Pharmacokinetics Oral Bioavailability5%45%
In Vivo Efficacy Tumor Growth InhibitionNot Advanced60%

Based on this comparative evaluation, Compound B emerges as the clear lead candidate. Its superior potency, drug-like pharmacokinetic properties, and significant in vivo efficacy make it worthy of further investment. The next steps would involve lead optimization to potentially enhance potency and safety, followed by formal toxicology studies to enable progression toward clinical trials.

References

  • 2-Bromo-6-chloro-[1][18][19]triazolo[1,5-a]pyridine - Benchchem.

  • Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors.
  • Antitumor Efficacy Testing in Rodents.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Bentham Science Publishers.
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI.
  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction. PubMed Central.
  • Synthesis and anticancer activity evaluation of a series of[1][18][19]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules. bioRxiv.
  • Novel[1][11][18]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed.

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.
  • Synthesis and anticancer activity evaluation of a series of[1][18][19]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. ResearchGate.

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
  • 2-Bromo-6-chloro-[1][18][19]triazolo[1,5-a]pyridine. MySkinRecipes.

  • 8-Bromo-6-chloro-[1][18][19]triazolo[1,5-a]pyridin-2-ylamine. Smolecule.

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Synthetic Routes of SubstitutedTriazolo[1,5-a]pyridines

A Comparative Guide to the Synthetic Routes of Substituted[1][2][3]Triazolo[1,5-a]pyridines

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged N-fused heteroaromatic framework cornerstone in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a bio-isostere, leading to a wide spectrum of pharmacological activities.[4] This core is present in several notable therapeutic agents, including the Janus kinase 1 (JAK1) inhibitor Filgotinib, the HER2-targeted tyrosine kinase inhibitor Tucatinib, and the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Enarodustat.[5] The significant biological relevance of this moiety has spurred the development of numerous synthetic strategies, each with distinct advantages and limitations.

This guide provides an in-depth comparison of the primary synthetic routes to substituted[1][2][3]triazolo[1,5-a]pyridines. We will dissect the mechanistic underpinnings of each approach, evaluate their substrate scope and efficiency, and provide field-proven insights to guide researchers in selecting the optimal pathway for their specific synthetic targets.

Classical Synthetic Strategies: The Foundation

The traditional syntheses of the[1][2][3]triazolo[1,5-a]pyridine core predominantly rely on the cyclization of precursors derived from 2-aminopyridine or 2-hydrazinopyridine. These methods are robust, well-documented, and often serve as the basis for more modern adaptations.

Synthesis from 2-Hydrazinopyridines and Subsequent Dimroth Rearrangement

One of the most established routes involves the reaction of 2-hydrazinopyridines with single-carbon donors like carboxylic acids or their derivatives. This process typically forms the kinetically favored, but thermodynamically less stable,[1][2][3]triazolo[4,3-a]pyridine isomer. This intermediate then undergoes a Dimroth rearrangement to yield the more stable[1][2][3]triazolo[1,5-a]pyridine product.[4][6]

Mechanism: The Dimroth Rearrangement

The Dimroth rearrangement is a pivotal transformation in this area of heterocyclic chemistry.[7] The accepted mechanism involves an initial ring-opening of the [4,3-a] isomer, often facilitated by acid or base catalysis (or even just heat), to an open-chain intermediate. This is followed by rotation around the C-N bond and subsequent ring-closure to furnish the thermodynamically more stable [1,5-a] isomer.[6][8] The stability difference, calculated to be around 60-62 kJ/mol, is the primary driving force for this rearrangement.[6]

Dimroth_Rearrangementstart[1,2,4]Triazolo[4,3-a]pyridine(Kinetic Product)intermediateRing-Opened Intermediate(e.g., via covalent hydration)start->intermediateRing OpeningrotatedRotated Intermediateintermediate->rotatedC-N Bond Rotationend[1,2,4]Triazolo[1,5-a]pyridine(Thermodynamic Product)rotated->endRing Closure & Dehydration

Caption: The Dimroth rearrangement from the kinetic [4,3-a] to the thermodynamic [1,5-a] isomer.

A common variant involves the condensation of 2-hydrazinopyridine with an aldehyde to form a hydrazone, which is then subjected to oxidative cyclization. Reagents like N-bromosuccinimide (NBS) or iodobenzene diacetate (IBD) are effective for this transformation, which often proceeds with an in-situ Dimroth rearrangement.[8][9]

Advantages:

  • Utilizes readily available starting materials.

  • Well-established and reliable for a range of substrates.

  • One-pot procedures combining cyclization and rearrangement are common.[9][10]

Disadvantages:

  • Rearrangement may require harsh conditions (e.g., high heat).

  • Isolation of the intermediate [4,3-a] isomer can sometimes be challenging.

  • Oxidative conditions may not be compatible with sensitive functional groups.

Synthesis from 2-Aminopyridines

Direct synthesis from 2-aminopyridines offers an alternative that bypasses the need for 2-hydrazinopyridine precursors. These methods involve treating the 2-aminopyridine with a reagent that provides the remaining N-N-C fragment of the triazole ring.

One effective strategy is the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride under mild conditions.[11] Another powerful approach involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which can be achieved using mediators like Phenyliodine(III) bis(trifluoroacetate) (PIFA) or an I2/KI system for an oxidative N-N bond formation.[11][12]

Aminopyridine_Routecluster_startStarting Materialcluster_intermediateIntermediate Formationcluster_cyclizationCyclizationcluster_productProductstart2-Aminopyridineint1N-(pyridin-2-yl)benzimidamidestart->int1+ Amidine SourcecycOxidative N-N Bond Formation(e.g., PIFA, I2/KI)int1->cycproduct[1,2,4]Triazolo[1,5-a]pyridinecyc->product

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

As a senior application scientist, it is imperative to not only advance novel research but also to ensure that every step of the scientific process, including the handling and disposal of chemical reagents, is conducted with the utmost attention to safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Compound: Chemical Properties and Associated Hazards

Table 1: Key Properties and Potential Hazards of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

PropertyValue/InformationSource
Molecular Formula C₆H₃BrClN₃[4]
Molecular Weight 232.47 g/mol [4]
Chemical Class Halogenated Heterocyclic Compound[4]
Appearance Likely a solid at room temperatureInferred from similar compounds
Potential Hazards May cause skin, eye, and respiratory irritation. Toxic if swallowed or inhaled. Potential environmental hazard.Inferred from SDS of similar compounds[5][6][7]

The primary principle guiding the disposal of this compound is the understanding that halogenated organic wastes are treated as hazardous and require specific disposal routes to mitigate their potential for harm.[1][2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is a multi-step process that begins at the point of waste generation and ends with its removal by a licensed hazardous waste management company. The following workflow ensures a systematic and safe approach.

DisposalWorkflowcluster_labLaboratory Operationscluster_disposalWaste ManagementAWaste Generation(e.g., unused reagent, contaminated labware)BSegregation(Isolate from non-halogenated and inorganic waste)A->BImmediate ActionCContainerization(Use designated, labeled, and sealed container)B->CProper ContainmentDTemporary Storage(Satellite Accumulation Area)C->DSafe HoldingELicensed Hazardous Waste HaulerD->EScheduled PickupFRegulated Incineration FacilityE->FFinal Disposal

Figure 1: Decision workflow for the proper disposal of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Step 1: Waste Segregation at the Source

The cardinal rule for chemical waste management is segregation. Halogenated organic wastes must be kept separate from all other waste streams to prevent unintended reactions and to facilitate proper disposal.

  • Action: Immediately upon generation, any waste containing 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, whether it is excess reagent, contaminated solvents, or residues on labware, must be placed into a designated "Halogenated Organic Waste" container.[1][8]

  • Rationale: Mixing halogenated compounds with other chemical classes, such as acids or oxidizers, can lead to dangerous reactions. Furthermore, waste disposal facilities have specific processes for different waste streams, and cross-contamination can result in rejection of the waste shipment and potential fines.

Step 2: Proper Containerization and Labeling

The choice of container and the clarity of its labeling are critical for safety and compliance.

  • Action:

    • Select a chemically compatible container, typically a polyethylene carboy or bottle, for collecting the halogenated waste.[2]

    • Ensure the container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste".[3][8]

    • List all constituents of the waste container, including 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine and any solvents, with their approximate concentrations.

    • Keep the container securely closed at all times, except when adding waste.[3][8]

  • Rationale: Proper containerization prevents spills and the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Accurate labeling is a regulatory requirement and provides essential information for waste handlers and emergency responders.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) before it is collected for disposal.

  • Action:

    • Store the sealed and labeled waste container in a designated SAA, which should be located at or near the point of generation.

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[2]

    • Ensure the SAA is away from sources of ignition and incompatible chemicals.

  • Rationale: SAAs provide a safe and controlled environment for the short-term storage of hazardous waste, minimizing the risk of accidents and ensuring compliance with regulations regarding waste accumulation limits.

Step 4: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the halogenated organic waste.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

  • Rationale: The disposal of hazardous waste is highly regulated. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a specialized facility.[1] This process breaks down the molecules into less harmful components. EHS professionals are trained to handle and transport these materials safely and in accordance with all legal requirements. Under no circumstances should 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine or its waste be disposed of down the drain or in regular trash. [2][9]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE (double nitrile gloves, chemical splash goggles, and a lab coat).[2] Absorb the spill with an inert material (e.g., vermiculite or sand), collect the material in a sealed container, and dispose of it as halogenated hazardous waste.[2]

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[5]

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available for a similar compound) to the medical personnel.

By adhering to these procedures, researchers can ensure that the disposal of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Angene Chemical. 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. [Link]

A Senior Application Scientist's Guide to Handling 2-Bromo-6-chloro-triazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to Handling 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine

This document provides comprehensive safety and handling protocols for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. As a halogenated heterocyclic compound, it serves as a critical building block in medicinal chemistry and drug development, often utilized in palladium-catalyzed cross-coupling reactions.[1] Its reactivity, while valuable, necessitates a robust and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling, minimize exposure risk, and implement effective emergency and disposal procedures.

Hazard Identification and Risk Assessment

For instance, the related compound 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is associated with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4] Similarly, the SDS for 2-Bromo-6-chloropyridine, a structural precursor, indicates it is harmful if swallowed and can cause serious eye damage.[5][6]

Based on this analysis, a stringent PPE and handling protocol is mandatory. The following table summarizes the anticipated hazards.

Hazard Category GHS Hazard Statement Anticipated Effects & Rationale
Acute Oral Toxicity H302: Harmful if swallowedIngestion may lead to systemic toxicity. This is a common hazard for halogenated aromatic compounds.[5][6][7]
Skin Irritation/Corrosion H315: Causes skin irritationHalogen substituents can increase the reactivity and irritating properties of the aromatic system. Prolonged contact may lead to dermatitis.[8][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation or damage. This is a standard precaution for most chemical powders.[8][9]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the mucous membranes and respiratory tract.[8]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to mitigate the risks of exposure through all potential routes: inhalation, dermal contact, and ocular contact. The following PPE is mandatory when handling 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes, conforming to ANSI Z87.1 standards. A face shield must be worn over the goggles during any procedure with a risk of splash or aerosol generation.[10]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with standard nitrile gloves is the minimum requirement. For direct handling, prolonged tasks, or when handling solutions, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove for enhanced chemical resistance.[3][11] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA flame-resistant, long-sleeved lab coat that can be fully buttoned is required. Ensure it is made of a material suitable for handling halogenated organic compounds.[3][10]
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particulates. If there is a potential for exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[12][13]

Operational and Handling Workflow

Adherence to a systematic workflow is critical for safety and experimental integrity. The following diagram and procedural steps outline the complete handling process.

Gcluster_prep1. Preparation Phasecluster_handling2. Handling Phasecluster_cleanup3. Post-Handling Phaseprep_1Verify Fume Hood Certificationprep_2Designate & Prepare Work Areaprep_1->prep_2prep_3Assemble All Equipment & Reagentsprep_2->prep_3prep_4Don Full PPEprep_3->prep_4handle_1Weigh Compound in Fume Hoodprep_4->handle_1Begin Workhandle_2Perform Chemical Reactionshandle_1->handle_2handle_3Keep Containers Tightly Sealedhandle_2->handle_3clean_1Decontaminate Surfaceshandle_3->clean_1Conclude Experimentclean_2Segregate & Label Wasteclean_1->clean_2clean_3Doff PPE Correctlyclean_2->clean_3clean_4Wash Hands Thoroughlyclean_3->clean_4

Caption: Safe handling workflow for 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Fume Hood Verification: Before starting, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.

  • Designated Area: Designate a specific area within the fume hood for handling the compound to contain potential contamination.[3]

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood before introducing the compound.

  • PPE: Don all required personal protective equipment as specified in the table above.

2. Handling the Compound:

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine, avoiding the creation of dust.

  • Reactions: Perform all subsequent manipulations, such as dissolution and reaction additions, within the fume hood.

  • Storage: Keep the primary container of the compound tightly sealed when not in active use.[3]

3. Post-Handling and Decontamination:

  • Surface Decontamination: After completing the work, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and dispose of them in the designated solid waste container.[3]

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be aware of the location of emergency eyewash stations, safety showers, and spill kits.

Gcluster_actionsstartExposure Incident Occursskin_contactSkin Contactstart->skin_contacteye_contactEye Contactstart->eye_contactinhalationInhalationstart->inhalationingestionIngestionstart->ingestionskin_actionImmediately flush with water for 15+ minutes.Remove contaminated clothing.Seek medical attention if irritation persists.skin_contact->skin_actioneye_actionImmediately flush with eyewash for 15+ minutes.Hold eyelids open.Seek IMMEDIATE medical attention.eye_contact->eye_actioninhalation_actionMove to fresh air.If not breathing, give artificial respiration.Seek medical attention.inhalation->inhalation_actioningestion_actionRinse mouth with water.DO NOT induce vomiting.Seek IMMEDIATE medical attention.ingestion->ingestion_action

Caption: Emergency response decision tree for exposure incidents.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6][9]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[6][7][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

All waste generated from handling 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[6][7]

By adhering to these protocols, researchers can safely harness the synthetic utility of 2-Bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine while ensuring a secure laboratory environment.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 2-bromo-6-chloro-[1][2][3]triazolo[1,5-a]pyridine. PubChemLite. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Method For Removing Halogens From An Aromatic Compound.
  • SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.